Risedronate
説明
特性
IUPAC Name |
(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDJRNMFWXDHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
115436-72-1 (mono-hydrochloride salt) | |
| Record name | Risedronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023563 | |
| Record name | Risedronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Risedronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Miscible in water. /Estimated/, 1.04e+01 g/L | |
| Record name | RISEDRONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Risedronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
2.1X10-11 mm Hg at 25 °C /Estimated/ | |
| Record name | RISEDRONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
105462-24-6 | |
| Record name | Risedronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105462-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Risedronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Risedronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00884 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Risedronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RISEDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM2Z91756Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RISEDRONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Risedronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252-262 | |
| Record name | Risedronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00884 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Risedronate's Mechanism of Action on Osteoclasts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which risedronate, a potent nitrogen-containing bisphosphonate, exerts its inhibitory effects on osteoclasts. The document details the core mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows involved.
Core Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase
This compound's primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2] This pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These molecules are essential for the post-translational modification, specifically prenylation, of small GTP-binding proteins (GTPases).[2][3]
By inhibiting FPPS, this compound disrupts the synthesis of FPP and GGPP.[3] This, in turn, prevents the prenylation of small GTPases like Ras, Rho, and Rac, which are critical for various osteoclast functions.[3][4] The lack of prenylation leads to the mislocalization and dysfunction of these signaling proteins, ultimately resulting in the inhibition of bone resorption and the induction of osteoclast apoptosis.[2][4]
The Mevalonate Pathway and its Disruption by this compound
The mevalonate pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and isoprenoid lipids. This compound specifically targets and inhibits FPPS within this pathway.
Impact on Small GTPases and Osteoclast Function
The inhibition of FPPS and the subsequent lack of FPP and GGPP have profound effects on the function and survival of osteoclasts. Small GTPases, when unprenylated, are unable to anchor to the cell membrane, leading to their accumulation in the cytosol and a loss of function.[5] This disruption affects several critical cellular processes:
-
Cytoskeletal Arrangement and Ruffled Border Formation: Proper function of Rho family GTPases is essential for the dynamic organization of the actin cytoskeleton and the formation of the ruffled border, a specialized membrane structure required for bone resorption.[2] this compound-induced dysfunction of these proteins leads to a disorganized cytoskeleton and the absence of a functional ruffled border.
-
Vesicular Trafficking: Rab GTPases, which are also dependent on prenylation, regulate vesicular transport within the osteoclast. This process is vital for the secretion of acid and lytic enzymes necessary for bone matrix degradation. Disruption of Rab function impairs this trafficking, further contributing to the inhibition of resorption.
-
Osteoclast Apoptosis: The disruption of small GTPase signaling, particularly the Ras pathway, triggers pro-apoptotic cascades within the osteoclast.[6][7] This leads to programmed cell death, reducing the number of active osteoclasts at the site of bone resorption.[2] While apoptosis plays a role, studies have shown that this compound can inhibit bone resorption at concentrations lower than those required to induce apoptosis, suggesting that direct inhibition of osteoclast activity is a primary mechanism.[8]
Quantitative Data
The potency of this compound and other nitrogen-containing bisphosphonates is often quantified by their half-maximal inhibitory concentration (IC50) against FPPS and their binding affinity to hydroxyapatite, the mineral component of bone.
| Bisphosphonate | FPPS IC50 (nM) - Initial | FPPS IC50 (nM) - Preincubated | Relative Potency (vs. Alendronate) | Binding Affinity to Hydroxyapatite |
| This compound | - | 5.7 | High | Moderate |
| Zoledronate | - | 4.1 | Highest | High |
| Ibandronate | 1000 | 25 | Intermediate | Moderate |
| Alendronate | 2250 | 260 | Baseline | High |
| Pamidronate | 1900 | 353 | Low | High |
| Neridronate | 2400 | 390 | Low | - |
Data compiled from Dunford et al., 2008.[9][10]
Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This assay quantifies the inhibitory potential of compounds like this compound on the enzymatic activity of FPPS.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human FPPS is expressed and purified.
-
Substrates, [1-3H]isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP), are prepared in an appropriate assay buffer.
-
-
Inhibition Assay:
-
FPPS is pre-incubated with varying concentrations of this compound or other inhibitors for a defined period (e.g., 10 minutes) to allow for time-dependent inhibition.[9]
-
The enzymatic reaction is initiated by the addition of the substrates (IPP and GPP).
-
The reaction is allowed to proceed for a specific time at 37°C and is then terminated.
-
-
Product Quantification:
-
The product, [1-3H]farnesyl pyrophosphate (FPP), is separated from the unreacted substrate using a chromatographic method (e.g., reverse-phase C18 column).
-
The amount of radioactive FPP is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of FPPS inhibition is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Osteoclast Bone Resorption (Pit) Assay
This in vitro assay assesses the ability of osteoclasts to resorb a bone-like substrate and the inhibitory effect of compounds like this compound.
Methodology:
-
Osteoclast Precursor Isolation and Culture:
-
Osteoclast precursors, such as human peripheral blood mononuclear cells (PBMCs) or murine bone marrow macrophages (BMMs), are isolated.[11][12]
-
Precursors are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to differentiate them into mature, multinucleated osteoclasts.[13]
-
-
Seeding on Resorbable Substrate:
-
Treatment with this compound:
-
Osteoclast cultures are treated with various concentrations of this compound. A vehicle control is also included.
-
-
Resorption Period:
-
Visualization and Quantification of Resorption Pits:
-
At the end of the incubation period, the osteoclasts are removed from the substrate.
-
The resorption pits are visualized by staining with a dye such as toluidine blue or by using Von Kossa staining for calcium phosphate (B84403) substrates.[11][12][14]
-
The total area of resorption pits is quantified using image analysis software (e.g., ImageJ).[11]
-
-
Data Analysis:
-
The resorbed area in the this compound-treated groups is compared to the control group to determine the inhibitory effect on bone resorption.
-
Osteoclast Apoptosis Assay
This assay is used to determine the effect of this compound on osteoclast viability and the induction of programmed cell death.
Methodology:
-
Osteoclast Culture and Treatment:
-
Mature osteoclasts are generated as described in the bone resorption assay protocol.
-
The osteoclasts are treated with different concentrations of this compound for a specified period (e.g., 24-48 hours).
-
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect apoptosis by flow cytometry.
-
Cells are harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.
-
PI is used as a counterstain to identify necrotic cells.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
-
Caspase Activity Assays: The activation of caspases, key executioner enzymes in apoptosis, can be measured using colorimetric or fluorometric assays that detect the cleavage of specific caspase substrates.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Data Analysis:
-
The percentage of apoptotic cells in the this compound-treated groups is compared to the control group to determine the pro-apoptotic effect of the drug.
-
Conclusion
This compound is a highly effective inhibitor of osteoclast-mediated bone resorption. Its mechanism of action is well-defined and centers on the inhibition of the mevalonate pathway enzyme, farnesyl pyrophosphate synthase. This leads to a cascade of downstream effects, including the disruption of small GTPase prenylation, which in turn impairs critical osteoclast functions such as cytoskeletal organization, vesicular trafficking, and ultimately leads to apoptosis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate molecular interactions of this compound and to develop novel therapeutics for bone disorders.
References
- 1. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulation of osteoclast function and bone resorption by small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of bone resorption by alendronate and this compound does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 11. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 12. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Method to Sort Differentiating Osteoclasts into Defined Homogeneous Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bone Resorption Assay [bio-protocol.org]
- 15. Mature osteoclast–derived apoptotic bodies promote osteogenic differentiation via RANKL-mediated reverse signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Risedronate's Effects on Bone Resorption and Formation: A Technical Guide
Introduction
Risedronate is a potent, orally active, third-generation aminobisphosphonate extensively utilized in the treatment of bone disorders characterized by excessive bone resorption, such as postmenopausal and glucocorticoid-induced osteoporosis and Paget's disease of bone.[1][2] As a nitrogen-containing bisphosphonate (N-BP), its primary mechanism involves the direct inhibition of osteoclast-mediated bone resorption.[3][4] This technical guide provides an in-depth analysis of this compound's molecular mechanisms, its quantitative effects on bone remodeling parameters, and the experimental protocols used to elucidate these actions, tailored for researchers and drug development professionals.
Core Mechanism of Action on Bone Resorption
This compound's efficacy is rooted in its strong affinity for hydroxyapatite, the mineral component of bone, which leads to its targeted accumulation at sites of active bone remodeling.[5][6] Osteoclasts, the cells responsible for bone resorption, internalize the bone-bound this compound during the resorption process.[5]
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
Once inside the osteoclast, this compound's primary molecular target is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[3][5][7] this compound is a powerful inhibitor of FPPS, with a potency greater than alendronate but less than zoledronate.[3][8] Inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5]
These isoprenoid lipids are critical for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. The disruption of this process has profound consequences for osteoclast function, leading to:
-
Cytoskeletal Disorganization: Inactivation of Rho GTPases prevents the proper organization of the actin cytoskeleton, which is essential for forming the "ruffled border"—the specialized cell membrane structure required for bone resorption.[5]
-
Impaired Vesicular Trafficking: Disruption of Rab protein function impairs the transport of acid and enzymes to the ruffled border, further inhibiting resorption.
-
Induction of Apoptosis: The cumulative cellular stress and disruption of critical signaling pathways ultimately trigger programmed cell death (apoptosis) in osteoclasts, leading to a reduction in their numbers.[5][9] Studies have shown that this compound can cause a 4- to 24-fold increase in the proportion of osteoclasts undergoing apoptosis in vitro.[9] However, some research suggests that the inhibition of bone resorption by this compound can occur at concentrations tenfold lower than those required to induce apoptosis, indicating that direct inactivation is a primary mechanism independent of cell death.[10]
Inhibition of Osteoclast Differentiation
Beyond its effects on mature osteoclasts, this compound also directly inhibits the differentiation of osteoclast precursors.[11][12] In vitro studies show that this compound suppresses receptor activator of nuclear factor-κB ligand (RANKL)-mediated osteoclast differentiation from bone marrow-derived macrophages.[11][12] This is achieved by significantly inhibiting the RANKL-induced expression of crucial transcription factors c-Fos and nuclear factor of activated T-cells c1 (NFATc1), which are master regulators of osteoclastogenesis.[11][12]
Effects on Bone Formation and Maintenance
While the primary effect of this compound is anti-resorptive, evidence suggests it also influences bone formation and the broader bone environment, particularly osteoblasts and osteocytes.
Direct and Indirect Effects on Osteoblasts
The effect of this compound on osteoblasts appears to be complex and dose-dependent.[13]
-
High Concentrations (≥10⁻⁴ M): High doses can decrease osteoblast proliferation and viability in vitro.[13][14]
-
Low/Therapeutic Concentrations (10⁻⁸ to 10⁻⁴ M): At lower concentrations, this compound has been shown to promote osteoblast differentiation.[14] This is evidenced by increased Type I collagen synthesis, elevated alkaline phosphatase (ALP) activity, and enhanced matrix mineralization.[14]
Mechanistically, this compound may promote osteoblastic differentiation by increasing the expression of connexin43 (Cx43), a gap junction protein.[15][16] This effect is mediated by the upregulation of key pro-osteogenic transcription factors, including Runx2, Osterix, and Dlx5.[15][16]
Protective Effects on Osteocytes
Osteocytes are critical regulators of bone remodeling. Estrogen deficiency leads to an increase in osteocyte apoptosis, which in turn stimulates osteoclast recruitment and activity.[17] Studies in ovariectomized rats demonstrate that both low and high doses of this compound significantly reduce the number of apoptotic osteocytes (caspase-3 positive cells) and empty lacunae.[17][18] This anti-apoptotic effect on osteocytes may contribute to its overall efficacy by reducing the signals that trigger bone resorption.
Quantitative Data Summary
The clinical efficacy of this compound is well-documented through changes in bone mineral density (BMD), bone turnover markers (BTMs), and bone histomorphometry.
Table 1: Effect of this compound on Bone Mineral Density (BMD)
| Study Population | Treatment | Duration | Lumbar Spine BMD Change | Femoral Neck/Total Hip BMD Change | Citation(s) |
| Postmenopausal women with osteopenia | This compound 5 mg/day | 12 months | +5.7% | +2.9% (femoral) | [3] |
| Postmenopausal women with osteopenia | This compound 5 mg/day | 24 months | +4.49% vs. +0.05% for placebo | +2.2% (total proximal femur) vs. -0.5% for placebo | [19] |
| Postmenopausal Thai women with osteoporosis | Generic this compound | 52 weeks | +4.76% | +3.84% (femoral neck) | [20] |
| Men with osteoporosis | This compound | 24 months | +6.6% vs. 2.2% for control | +4.4% vs. 0.4% for control (femoral) | [3] |
| Patients with Multiple Myeloma | This compound 30 mg/day | 6 months | +5.3% | Not Reported | [21] |
Table 2: Effect of this compound on Bone Turnover Markers (BTMs)
| Marker Type | Marker | Study Population | Treatment | Duration | % Reduction from Baseline | Citation(s) |
| Resorption | Urinary N-telopeptide (uNTx) | Postmenopausal women with osteopenia | This compound 5 mg/day | 5 years | 47.5% | [22] |
| Resorption | Serum C-telopeptide (sCTX) | Postmenopausal Thai women with osteoporosis | Generic this compound | 12 weeks | 36.4% (median change) | [20] |
| Resorption | Pyridinoline / Deoxypyridinoline | Patients with Multiple Myeloma | This compound 30 mg/day | 6 months | ~50% | [21] |
| Formation | Bone-specific alkaline phosphatase (sBAP) | Postmenopausal women with osteopenia | This compound 5 mg/day | 5 years | 33.3% | [22] |
| Formation | Serum Osteocalcin | Patients with Multiple Myeloma | This compound 30 mg/day | 3 months | Significant reduction | [21] |
Table 3: Effect of this compound on Bone Histomorphometry
| Parameter | Study Population | Duration | Change with this compound | Comparison to Control/Placebo | Citation(s) |
| Activation Frequency | Postmenopausal women | 3 years | -47% from baseline | Significantly lower than placebo | [23] |
| Activation Frequency | Postmenopausal women | 5 years | -77% from baseline | Not significantly different from placebo at 5 yrs | [22] |
| Mineralizing Surface | Postmenopausal women | 3 years | -58% from baseline | Significantly lower than placebo | [23] |
| Mineralizing Surface | Postmenopausal women | 5 years | -49% from baseline | Significantly different from placebo | [22] |
| Osteoclast Number / Surface | Patients with Multiple Myeloma | 6 months | Significant reduction | Not Applicable | [21] |
| Osteoid Surface | Postmenopausal women | 5 years | -27% from baseline | Significantly different from placebo | [22] |
Experimental Protocols
The following sections detail common methodologies used to evaluate the effects of this compound.
In Vitro Methodologies
Osteoclast Differentiation and Activity Assays
-
Cell Source: Primary bone marrow cells (BMCs) or bone marrow-derived macrophages (BMMs) are harvested from the femur and tibia of mice.[11][12]
-
Culture Conditions: Cells are cultured in α-MEM supplemented with 10% FBS. For osteoclast differentiation, cultures are stimulated with Macrophage Colony-Stimulating Factor (M-CSF) and RANKL.[24] Co-culture systems with primary osteoblasts can also be used, where osteotropic factors stimulate the osteoblasts to produce M-CSF and RANKL.[11][24]
-
This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., dose-dependently from 10⁻⁸ to 10⁻⁵ M) to assess its effect on differentiation.[11]
-
Osteoclast Identification: After 5-7 days, cultures are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme of osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.[25]
-
Resorption Activity (Pit Assay): Osteoclast precursors are seeded onto dentine or bone slices and cultured with M-CSF and RANKL to form mature osteoclasts. After treatment with this compound, cells are removed, and the slices are stained (e.g., with toluidine blue) to visualize resorption pits. The total resorbed area is quantified using image analysis software.[26][27]
Osteoblast Differentiation and Function Assays
-
Cell Source: Murine pre-osteoblastic cell lines like MC3T3-E1 or mesenchymal cell lines like C2C12 are commonly used.[14][15]
-
Culture Conditions: Cells are grown in an appropriate medium (e.g., α-MEM with 10% FBS). Osteogenic differentiation is induced by supplementing the medium with ascorbic acid and β-glycerophosphate.
-
This compound Treatment: Cells are exposed to a range of this compound concentrations (e.g., 10⁻⁸ to 10⁻³ M).[14]
-
Alkaline Phosphatase (ALP) Activity: At early time points (e.g., 7-10 days), cell lysates are assayed for ALP activity, an early marker of osteoblast differentiation, often using a colorimetric p-nitrophenyl phosphate (B84403) (pNPP) substrate.[14]
-
Matrix Mineralization: At later time points (e.g., 14-21 days), the formation of a mineralized matrix is assessed. Cultures are fixed and stained with Alizarin Red S, which stains calcium deposits red, or the von Kossa method, which stains phosphate deposits black.[25][28] The stain can then be extracted and quantified spectrophotometrically.
In Vivo Methodologies
Animal Models of Bone Loss
-
Postmenopausal Osteoporosis Model: Ovariectomy (OVX) in rats is the most common model. The removal of ovaries induces estrogen deficiency, leading to rapid bone loss, particularly in cancellous bone, mimicking postmenopausal osteoporosis.[17][18][29]
-
Inflammatory Bone Loss Model: Intraperitoneal or local injection of lipopolysaccharide (LPS) in mice induces a systemic inflammatory response that stimulates osteoclastogenesis and bone loss.[11][12]
-
Immobilization Osteoporosis Model: Unilateral sciatic neurectomy in rats leads to paralysis of one hindlimb, causing disuse-induced bone loss in that limb.[30]
Treatment and Analysis
-
Drug Administration: this compound is typically administered orally (gavage) or via subcutaneous injection. Doses are selected to be clinically relevant (e.g., 0.8 μg/kg/day in rats) or to test specific hypotheses (e.g., low-dose vs. high-dose).[17][30] Treatment duration can range from weeks to months.[29][30]
-
Micro-Computed Tomography (μCT): At the end of the study, bones (typically femur and lumbar vertebrae) are explanted and analyzed using μCT. This non-destructive imaging technique provides high-resolution 3D data on bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), and cortical thickness.[11][31][32]
-
Biomechanical Testing: The mechanical strength of the bones is assessed using tests like three-point bending for cortical bone or compression testing for vertebral bodies to determine parameters such as maximum load and stiffness.[30]
-
Histology and Histomorphometry: Bone samples are decalcified (for cell staining) or embedded in plastic (for undecalcified analysis). Sections are stained with H&E for general morphology, TRAP for osteoclast identification and quantification, or specific antibodies (immunohistochemistry) for proteins of interest, such as caspase-3 to detect apoptotic cells.[17][18][33] Dynamic histomorphometry, involving pre-euthanasia administration of fluorescent labels like tetracycline, allows for the measurement of bone formation rates.[33][34]
Conclusion
This compound is a highly effective anti-resorptive agent that functions primarily by inhibiting the FPPS enzyme in osteoclasts. This action disrupts essential cellular processes, leading to osteoclast inactivation and apoptosis, and a potent suppression of bone resorption. Concurrently, this compound inhibits the differentiation of new osteoclasts and exerts protective, anti-apoptotic effects on osteocytes. While its effects on osteoblasts are more complex and appear dose-dependent, preclinical evidence suggests it can support osteoblast differentiation at therapeutic concentrations. The comprehensive data from in vitro, in vivo, and clinical studies confirm its ability to reduce bone turnover, increase bone mineral density, and preserve bone microarchitecture, thereby reducing fracture risk.
References
- 1. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can locally applied this compound be an effective agent when combined with xenografts? An animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound's efficacy: from randomized clinical trials to real clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound’s efficacy: from randomized clinical trials to real clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of bone resorption by alendronate and this compound does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Directly Inhibits Osteoclast Differentiation and Inflammatory Bone Loss [jstage.jst.go.jp]
- 12. This compound directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-dependent Differential Effects of this compound on Gene Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound increases osteoblastic differentiation and function through connexin43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protective effect of low-dose this compound against osteocyte apoptosis and bone loss in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective effect of low-dose this compound against osteocyte apoptosis and bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of this compound 5 mg/d on bone mineral density and bone turnover markers in late-postmenopausal women with osteopenia: a multinational, 24-month, randomized, double-blind, placebo-controlled, parallel-group, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Changes of bone turnover markers and bone mineral density among postmenopausal Thai women with osteoporosis receiving generic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biologic, histologic and densitometric effects of oral this compound on bone in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Five years of treatment with this compound and its effects on bone safety in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of long-term this compound on bone quality and bone turnover in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Generation of Osteoclasts In Vitro, and Assay of Osteoclast Activity | Springer Nature Experiments [experiments.springernature.com]
- 25. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Primary mouse osteoblast and osteoclast culturing and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Effects of this compound, alendronate, and minodronate alone or in combination with eldecalcitol on bone mineral density, quality, and strength in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effects of this compound on femoral bone mineral density and bone strength in sciatic neurectomized young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. This compound Effects on the In Vivo Bioactive Glass Behavior: Nuclear Magnetic Resonance and Histopathological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Enhancing Osteoporosis Treatment through Targeted Nanoparticle Delivery of this compound: In Vivo Evaluation and Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Bone safety with this compound: histomorphometric studies at different dose levels and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Core Molecular Targets of Risedronate in Bone Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate, a potent nitrogen-containing bisphosphonate, is a widely prescribed therapeutic agent for the treatment of bone disorders characterized by excessive bone resorption, such as osteoporosis and Paget's disease. Its primary mechanism of action involves the direct inhibition of osteoclast function, leading to a reduction in bone turnover and an increase in bone mineral density. However, the molecular interactions of this compound extend beyond osteoclasts, influencing the biology of osteoblasts and osteocytes, the bone-forming and mechanosensing cells, respectively. This technical guide provides a comprehensive overview of the molecular targets of this compound in bone cells, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Primary Molecular Target in Osteoclasts: Farnesyl Pyrophosphate Synthase (FPPS)
The principal molecular target of this compound in osteoclasts is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2][3] This pathway is crucial for the synthesis of cholesterol and isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][4]
This compound, as a structural analog of inorganic pyrophosphate, binds to the active site of FPPS, inhibiting its enzymatic activity.[2][5] This inhibition prevents the synthesis of FPP and GGPP, which are essential for the post-translational prenylation of small GTP-binding proteins like Ras, Rho, and Rac.[1][3] These proteins are critical for vital osteoclast functions, including cytoskeletal organization, ruffled border formation, and cell survival.[1] The disruption of these processes ultimately leads to osteoclast apoptosis.[1][6]
Quantitative Data: Inhibition of Human FPPS
| Compound | IC50 (nM) |
| This compound | 5.7[7][8] |
Signaling Pathway: this compound Action in Osteoclasts
Caption: this compound inhibits FPPS in the mevalonate pathway.
Experimental Protocol: In Vitro FPPS Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human farnesyl pyrophosphate synthase (FPPS) activity.
Materials:
-
Recombinant human FPPS enzyme
-
Geranyl pyrophosphate (GPP) substrate
-
[1-14C]Isopentenyl pyrophosphate (IPP) substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the recombinant human FPPS enzyme with the various concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrates GPP and [1-14C]IPP.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the radiolabeled product (farnesyl pyrophosphate) using an organic solvent (e.g., hexane).
-
Transfer the organic phase to a scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Molecular Targets and Effects in Osteoblasts
While the primary action of this compound is on osteoclasts, it also exerts effects on osteoblasts, the bone-forming cells. These effects are often dose-dependent, with lower concentrations generally promoting osteoblast function and survival, while higher concentrations can be inhibitory.[9][10][11]
Connexin 43 (Cx43) Mediated Signaling
A key molecular player in the osteoblastic response to this compound is Connexin 43 (Cx43), a gap junction protein.[1][12] this compound has been shown to increase the expression of Cx43 and promote the opening of Cx43 hemichannels.[1][12] This leads to the activation of downstream pro-survival signaling pathways, including Src and extracellular signal-regulated kinase (ERK).[3] The activation of these pathways contributes to the anti-apoptotic effects of this compound on osteoblasts and promotes their differentiation, as evidenced by the increased expression of osteogenic markers such as Runx2, Osterix, alkaline phosphatase (ALP), and osteocalcin.[1][12]
Signaling Pathway: this compound Action in Osteoblasts
Caption: this compound promotes osteoblast survival and differentiation via Cx43.
Modulation of the RANKL/OPG System
The balance between receptor activator of nuclear factor-κB ligand (RANKL) and osteoprotegerin (OPG), both produced by osteoblasts, is a critical regulator of osteoclastogenesis. The effects of this compound on the RANKL/OPG ratio are complex and appear to be dependent on the dose and duration of treatment. Some studies suggest that this compound can decrease the RANKL/OPG ratio, thereby indirectly inhibiting osteoclast formation, while other studies have reported no significant change or even an increase in RANKL expression under certain experimental conditions.[13][14][15]
Quantitative Data: Dose-Dependent Effects of this compound on Osteoblasts
| This compound Concentration | Effect on Osteoblasts | Reference |
| Low (e.g., 10⁻⁸ M) | Increased proliferation and differentiation | [16] |
| High (e.g., 10⁻⁴ M) | Decreased proliferation and viability, but stimulated Type I Collagen synthesis and ALP activity | [4][17] |
Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay
Objective: To assess the effect of this compound on the differentiation of osteoblasts by measuring alkaline phosphatase activity.
Materials:
-
Osteoblastic cell line (e.g., MC3T3-E1)
-
Cell culture medium and supplements
-
This compound
-
p-nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 10.3, containing MgCl2)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Seed osteoblastic cells in a multi-well plate and culture until they reach confluence.
-
Treat the cells with various concentrations of this compound or vehicle control in a differentiation medium (containing ascorbic acid and β-glycerophosphate) for a specified period (e.g., 7-14 days).
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a cell lysis buffer.
-
Transfer the cell lysates to a new microplate.
-
Add the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of each sample.
-
Compare the ALP activity in this compound-treated cells to that of the vehicle control.
Molecular Targets and Effects in Osteocytes
Osteocytes, the most abundant cells in bone, are terminally differentiated osteoblasts embedded within the bone matrix. They act as mechanosensors and orchestrate bone remodeling. This compound has been shown to have a protective effect on osteocytes, particularly by inhibiting apoptosis.
COX-2 Upregulation and Anti-Apoptotic Effects
A key molecular target for the anti-apoptotic effect of this compound in osteocytes is Cyclooxygenase-2 (COX-2).[18][19] Studies have demonstrated that this compound can upregulate the expression of COX-2 in osteocytes.[18] This upregulation is associated with a reduction in osteocyte apoptosis, for instance, in models of glucocorticoid-induced osteoporosis.[18][19] The protective effect of this compound on osteocytes is crucial for maintaining bone quality and strength.
Signaling Pathway: this compound Action in Osteocytes
Caption: this compound protects osteocytes from apoptosis via COX-2 upregulation.
Quantitative Data: Reduction of Osteocyte Apoptosis
| Condition | Apoptosis Reduction with this compound | Reference |
| Glucocorticoid-induced osteoporosis (in rats) | Reduced from 86% to 41% | [18][19] |
Experimental Protocol: TUNEL Assay for Osteocyte Apoptosis
Objective: To detect and quantify apoptosis in osteocytes treated with this compound using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
Materials:
-
Bone tissue sections or cultured osteocytes (e.g., MLO-Y4 cell line)
-
TUNEL assay kit
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescent microscope
-
Image analysis software
Procedure:
-
Fix bone tissue sections or cultured osteocytes with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the samples with Proteinase K to digest proteins and expose DNA.
-
Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the samples and visualize them using a fluorescent microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells using image analysis software.
-
Compare the percentage of apoptotic cells in this compound-treated samples to that of the control group.
Experimental Workflows
In Vitro Osteoclast Resorption Assay
Caption: Workflow for assessing this compound's effect on osteoclast resorption.
Osteoblast Gene Expression Analysisdot
References
- 1. This compound increases osteoblastic differentiation and function through connexin43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Connexin 43 Is Required for the Anti-Apoptotic Effect of Bisphosphonates on Osteocytes and Osteoblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of low-dose this compound against osteocyte apoptosis and bone loss in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteoblastic cell secretome: a novel role for progranulin during this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 9. Dose-dependent Differential Effects of this compound on Gene Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Antiplasmodial Activities of this compound and Its Interference with Protein Prenylation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum osteoprotegerin and RANKL are not specifically altered in women with postmenopausal osteoporosis treated with teriparatide or this compound: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of this compound treatment on serum osteoprotegerin and bone marker levels in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on osteocyte viability and bone turnover in paired iliac bone biopsies from early postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The effect of this compound on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of this compound on the morphology and viability of gingiva-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Risedronate's Role in the Mevalonate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risedronate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of metabolic bone diseases, primarily osteoporosis. Its therapeutic efficacy is intrinsically linked to its profound inhibitory effect on the mevalonate (B85504) pathway, a critical metabolic cascade for the synthesis of cholesterol and essential isoprenoid lipids. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, focusing on its primary target, farnesyl pyrophosphate synthase (FPPS). We will delve into the downstream consequences of FPPS inhibition, including the disruption of protein prenylation and the subsequent induction of osteoclast apoptosis. This document synthesizes quantitative data from key studies, presents detailed experimental methodologies, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.
The Mevalonate Pathway: A Brief Overview
The mevalonate pathway is a fundamental biosynthetic route in eukaryotic cells, responsible for the production of a diverse array of isoprenoid compounds. These molecules are vital for numerous cellular functions, ranging from the maintenance of cell membrane integrity to signal transduction. The pathway commences with the conversion of acetyl-CoA to mevalonate, which is then sequentially phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are the fundamental units for the synthesis of longer-chain isoprenoids, including geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).
Figure 1: Simplified overview of the mevalonate pathway.
This compound's Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase
This compound is a structural analog of inorganic pyrophosphate and exerts its pharmacological effect by directly targeting and inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2][3] FPPS catalyzes the sequential condensation of IPP with DMAPP to form GPP, and subsequently, the addition of another IPP molecule to GPP to produce FPP.[4]
The nitrogen atom within the heterocyclic ring of this compound is crucial for its high potency. It allows for a tight binding to the active site of FPPS, specifically interacting with key amino acid residues.[4] This interaction is a time-dependent, slow-tight binding inhibition, where an initial enzyme-inhibitor complex isomerizes to a more stable, tightly bound state.[5]
Figure 2: this compound's inhibition of FPPS and downstream effects.
Downstream Consequences of FPPS Inhibition
The inhibition of FPPS by this compound leads to a depletion of the intracellular pools of FPP and GGPP. These isoprenoid lipids are essential for the post-translational modification of small GTP-binding proteins, a process known as prenylation. Farnesylation (the addition of an FPP group) and geranylgeranylation (the addition of a GGPP group) are critical for the proper membrane localization and function of proteins such as Ras, Rho, and Rac.[4]
In osteoclasts, these small GTPases are vital for maintaining their cytoskeletal integrity, ruffled border formation, and overall bone-resorbing activity. The disruption of protein prenylation leads to osteoclast dysfunction, inactivation, and ultimately, apoptosis (programmed cell death).[6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay System | IC50 | Reference |
| Farnesyl Pyrophosphate Synthase (FPPS) | Recombinant Babesia bovis FPPS | 8.4 ± 1.2 nM | [1] |
| Farnesyl Pyrophosphate Synthase (FPPS) | Human FPPS (initial) | ~450 nM | [5] |
| Farnesyl Pyrophosphate Synthase (FPPS) | Human FPPS (pre-incubated) | 5.7 nM | [5][9] |
| Plasmodium falciparum growth | In vitro culture | 20.3 ± 1.0 µM | [10] |
Table 2: Clinical Efficacy of this compound in Postmenopausal Osteoporosis
| Endpoint | Patient Population | Treatment Duration | Risk Reduction vs. Placebo | Reference |
| New Vertebral Fractures | Women with ≥2 prevalent vertebral fractures | 1 year | 61% | [11] |
| New Vertebral Fractures | Women with ≥2 prevalent vertebral fractures | 3 years | 49% | [11] |
| Non-Vertebral Fractures | Women with ≥2 prevalent vertebral fractures | 3 years | 33% | [11] |
| Hip Fractures | General osteoporotic population | 3 years | 30% | [12] |
| Fragility Fractures | Women with osteopenia | 3 years | 73% | [13] |
Table 3: Effect of this compound on Bone Mineral Density (BMD)
| Site | Patient Population | Treatment Duration | Mean % Change in BMD vs. Placebo | Reference |
| Lumbar Spine | Men with osteoporosis | 2 years | 4.5% increase | [14] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound on the mevalonate pathway.
Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay
This assay measures the enzymatic activity of FPPS and its inhibition by compounds like this compound. A common method is a radiochemical assay.
Principle: The assay quantifies the incorporation of a radiolabeled substrate, such as [1-14C]isopentenyl pyrophosphate ([14C]IPP), into farnesyl pyrophosphate.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and dithiothreitol. Add recombinant FPPS enzyme, the allylic substrate (GPP or DMAPP), and the inhibitor (this compound) at various concentrations.
-
Initiation: Start the reaction by adding [14C]IPP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a strong acid, such as HCl, which also hydrolyzes the pyrophosphate ester bonds of the unreacted substrate.
-
Extraction: Extract the radiolabeled product (farnesol) into an organic solvent (e.g., hexane (B92381) or chloroform).
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
A non-radioactive, colorimetric assay can also be employed, which measures the amount of inorganic pyrophosphate (PPi) released during the reaction.[15]
Figure 3: General workflow for a radiochemical FPPS activity assay.
Osteoclast Resorption Pit Assay
This assay assesses the bone-resorbing activity of osteoclasts and the inhibitory effect of this compound.
Principle: Osteoclasts are cultured on a resorbable substrate, such as bone slices or calcium phosphate-coated plates. The extent of resorption is visualized and quantified.
General Protocol:
-
Osteoclast Generation: Isolate osteoclast precursors from bone marrow or peripheral blood mononuclear cells (PBMCs) and culture them in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.[16][17]
-
Cell Seeding: Seed the mature osteoclasts onto the resorbable substrate (e.g., bovine cortical bone slices).[16]
-
Treatment: Treat the osteoclast cultures with varying concentrations of this compound.
-
Incubation: Culture for a period sufficient to allow for resorption (e.g., 24-48 hours).
-
Cell Removal: Remove the osteoclasts from the substrate using sonication or bleach.
-
Staining: Stain the resorption pits with a dye such as toluidine blue or silver nitrate.[18][19]
-
Imaging and Quantification: Capture images of the resorption pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).[18]
Western Blotting for Protein Prenylation
This technique is used to detect the inhibition of protein prenylation in cells treated with this compound.
Principle: Unprenylated small GTPases migrate slower on an SDS-PAGE gel compared to their prenylated counterparts. This mobility shift can be detected by Western blotting.
General Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., J774 macrophages or osteoclasts) and treat with this compound for a specified time.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for a small GTPase (e.g., Ras, RhoA, or Rap1A).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of a higher molecular weight band or an increase in its intensity in this compound-treated samples indicates the accumulation of unprenylated protein.
Signaling Pathways Affected by this compound
The inhibition of protein prenylation by this compound has profound effects on intracellular signaling pathways that are dependent on small GTPases.
The ERK/Bim Axis and Osteoclast Apoptosis
This compound has been shown to induce osteoclast apoptosis through the mitochondria-dependent pathway, which involves the upregulation of the pro-apoptotic protein Bim. This effect is mediated by the suppression of the Extracellular signal-Regulated Kinase (ERK) pathway.
The Akt Pathway and Bone Resorbing Activity
The suppression of the bone-resorbing activity of osteoclasts by this compound is primarily mediated through the inhibition of the Akt signaling pathway. Constitutively active Akt-1 can reverse the anti-resorptive effects of this compound.
Figure 4: Signaling pathways affected by this compound in osteoclasts.
Conclusion
This compound's potent anti-resorptive activity is a direct consequence of its targeted inhibition of farnesyl pyrophosphate synthase within the mevalonate pathway. This action disrupts the essential post-translational prenylation of small GTPases in osteoclasts, leading to their dysfunction and apoptosis. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of bisphosphonates and other inhibitors of the mevalonate pathway. A thorough understanding of these molecular mechanisms is crucial for the development of next-generation therapies for metabolic bone diseases.
References
- 1. Farsenyl pyrophosphate synthase is a potential molecular drug target of this compound in Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces osteoclast precursors and cytokine production in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 10. In Vitro and In Vivo Antiplasmodial Activities of this compound and Its Interference with Protein Prenylation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Effects of this compound on fracture risk in postmenopausal women with osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news.sanofi.us [news.sanofi.us]
- 15. rsc.org [rsc.org]
- 16. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Effects of Risedronate on Osteoblast Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risedronate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of metabolic bone diseases, primarily recognized for its robust inhibition of osteoclast-mediated bone resorption. However, the direct effects of this compound on osteoblasts, the cells responsible for bone formation, are multifaceted and dose-dependent. This technical guide provides an in-depth analysis of the in vitro effects of this compound on osteoblast proliferation, viability, and differentiation. It synthesizes quantitative data from multiple studies, details relevant experimental protocols, and visualizes the key signaling pathways implicated in this compound's action on osteoblasts. This document is intended to serve as a comprehensive resource for researchers in bone biology and professionals in drug development seeking to understand the cellular and molecular mechanisms of bisphosphonates on bone-forming cells.
Quantitative Data on Osteoblast Proliferation and Viability
The in vitro response of osteoblasts to this compound is highly dependent on the concentration of the drug and the duration of exposure. Generally, lower concentrations of this compound have been observed to be either neutral or stimulatory to osteoblast proliferation, while higher concentrations tend to be inhibitory.
Table 1: Effect of this compound on MC3T3-E1 Osteoblast-like Cell Proliferation and Viability
| Concentration (M) | Time Point | Effect on Proliferation | Effect on Viability | Assay Used | Reference |
| 10⁻⁸ | 24h | No significant effect | No significant effect | Hemocytometer Counting, MTT Assay | [1] |
| 10⁻⁶ | 24h | No significant effect | No significant effect | Hemocytometer Counting, MTT Assay | [1] |
| 10⁻⁴ | 24h | No significant effect | No significant effect | Hemocytometer Counting, MTT Assay | [1] |
| 10⁻³ | 24h | No significant effect | No significant effect | Hemocytometer Counting, MTT Assay | [1] |
| 10⁻⁸ | 48h | Not reported | Not reported | - | - |
| 10⁻⁶ | 48h | Not reported | Not reported | - | - |
| 10⁻⁴ | 48h | Decrease | Decrease | Hemocytometer Counting, MTT Assay | [1] |
| 10⁻³ | 48h | Decrease | Decrease | Hemocytometer Counting, MTT Assay | [1] |
| 10⁻⁸ | 72h | Not reported | Not reported | - | - |
| 10⁻⁶ | 72h | Not reported | Not reported | - | - |
| 10⁻⁴ | 72h | Decrease | Decrease | Hemocytometer Counting, MTT Assay | [1] |
| 10⁻³ | 72h | Decrease | Decrease | Hemocytometer Counting, MTT Assay | [1] |
Table 2: Effect of this compound on Human Bone Marrow Stromal Cell (BMSC) Proliferation
| Concentration | Time Point | Effect on Proliferation | Assay Used | Reference |
| Not Specified | 7 days | Enhanced | Direct Cell Counting | [2] |
| Not Specified | 14 days | Enhanced | Direct Cell Counting | [2] |
Table 3: Effect of this compound on Gingiva-Derived Mesenchymal Stem Cell Viability
| Concentration (µM) | Time Point | Effect on Viability | Assay Used | Reference |
| 1 | 7 days | Decrease | CCK-8 | [3] |
| 5 | 7 days | Decrease | CCK-8 | [3] |
| 10 | 7 days | Decrease | CCK-8 | [3] |
Experimental Protocols
Cell Culture
-
Cell Line: MC3T3-E1 (murine pre-osteoblastic cell line) is a commonly used model.[1][4] Other relevant cell types include primary human bone marrow stromal cells (BMSCs) and gingiva-derived mesenchymal stem cells (GMSCs).[2][3]
-
Culture Medium:
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[4]
-
Subculture: Cells are passaged at 70-80% confluency using 0.25% trypsin-EDTA.
Proliferation and Viability Assays
-
Hemocytometer Counting:
-
Seed MC3T3-E1 cells in 6-well plates at a density of 1 x 10⁵ cells/well.
-
After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻³ M) or a vehicle control.
-
At specified time points (e.g., 24, 48, and 72 hours), detach the cells using trypsin-EDTA.
-
Resuspend the cells in a known volume of culture medium.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue dye.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) cells under a microscope.
-
Calculate the cell concentration and total cell number per well.
-
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
At the end of the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
The MTT solution is converted to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
-
CCK-8 Assay (Cell Counting Kit-8):
-
Seed cells in a 96-well plate.
-
Treat with this compound as required.
-
At the desired time point, add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Signaling Pathways and Visualizations
The effects of this compound on osteoblasts are mediated by several signaling pathways. While the primary mechanism of action for nitrogen-containing bisphosphonates is the inhibition of the mevalonate (B85504) pathway in osteoclasts, their influence on osteoblasts involves distinct molecular cascades.
This compound and the COX-2 Signaling Pathway
This compound has been shown to upregulate the expression of cyclooxygenase-2 (COX-2) in osteoblasts.[5] This upregulation is believed to be an anabolic mechanism of this compound, contributing to bone formation.[5]
References
- 1. This compound increases osteoblastic differentiation and function through connexin43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bisphosphonates on proliferation and osteoblast differentiation of human bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the morphology and viability of gingiva-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05529A [pubs.rsc.org]
- 5. The effect of this compound on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Risedronate Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate sodium, a potent pyridinyl bisphosphonate, is a widely prescribed therapeutic agent for the management of bone disorders characterized by excessive bone resorption, such as osteoporosis and Paget's disease. Its pharmacological activity is primarily attributed to its ability to inhibit osteoclast-mediated bone resorption, thereby preserving bone mass and reducing fracture risk. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound sodium, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Mechanism of Action
This compound, like other nitrogen-containing bisphosphonates (N-BPs), exerts its anti-resorptive effects by targeting the mevalonate (B85504) pathway within osteoclasts. The primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These isoprenoid lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rac.[2]
The inhibition of FPPS by this compound disrupts the prenylation of these signaling proteins, leading to a cascade of events that impair osteoclast function. This includes disruption of the cytoskeleton, loss of the ruffled border essential for bone resorption, and ultimately, induction of osteoclast apoptosis.[2][3] Notably, studies have shown that the inhibition of bone resorption by this compound occurs at concentrations lower than those required to induce widespread osteoclast apoptosis, suggesting that direct inhibition of resorptive activity is a primary mechanism.[4]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound sodium in osteoclasts.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potent inhibition of osteoclast-mediated bone resorption. This has been demonstrated in a variety of in vitro and in vivo preclinical models.
In Vitro Activity
This compound has been shown to directly inhibit the activity of FPPS. The 50% inhibitory concentration (IC50) for human FPPS is in the nanomolar range, highlighting its high potency.
Table 1: In Vitro Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by this compound
| Enzyme Source | IC50 (nM) | Reference |
| Human FPPS | 5.7 | [5] |
| Babesia bovis FPPS | 8.4 ± 1.2 | [6] |
In Vivo Efficacy
Preclinical studies in various animal models of osteoporosis, such as the ovariectomized (OVX) rat, have consistently demonstrated the efficacy of this compound in preventing bone loss and improving bone mineral density (BMD).
Pharmacokinetics
The preclinical pharmacokinetic profile of this compound has been evaluated in several animal species, primarily rats and dogs. Key characteristics include low oral bioavailability and rapid clearance from plasma with significant uptake into bone.
Table 2: Preclinical Pharmacokinetic Parameters of this compound Sodium
| Species | Dose | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Healthy Volunteers | 2.5 mg | Oral | 0.41 | 1.8 | - | [7] |
| Healthy Volunteers | 5 mg | Oral | 0.94 | 3.9 | - | [7] |
| Healthy Volunteers | 30 mg | Oral | 5.1 | 21 | ~0.65 | [7][8] |
| Rat | 60 mg (as water solution) | Oral | - | - | - | [9] |
Note: Preclinical pharmacokinetic data in animals is often presented in regulatory submissions and may not be readily available in the public domain in a consolidated format. The data in healthy volunteers is provided for context.
Toxicology
Preclinical toxicology studies have been conducted in rats and dogs to assess the safety profile of this compound. The main target organs for toxicity at high doses are the gastrointestinal tract and the kidney.
Table 3: Summary of Preclinical Toxicology Findings for this compound Sodium
| Species | Study Duration | NOAEL (No Observed Adverse Effect Level) | Key Findings at Higher Doses | Reference |
| Rat | 6-month | 0.1 µg/kg/dose | Hypercalcemia | [10] |
| Dog | 6-month | 0.02 µg/kg/dose | Hypercalcemia | [10] |
| Dog | 1-year | 0.02 µg/kg/dose | Hypercalcemia | [10] |
| Rat | - | - | Single oral doses of ~2 g/kg were tolerated. | [11] |
| Dog | - | - | Vomited doses greater than 50 mg/kg. | [11] |
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
The ovariectomized rat is a standard and widely used animal model for postmenopausal osteoporosis.[12][13][14][15]
Workflow Diagram:
Methodology Overview:
-
Animal Selection: Healthy, skeletally mature female rats (typically 3-6 months old) of strains like Sprague-Dawley or Wistar are used.[13]
-
Surgery: Animals undergo bilateral ovariectomy under general anesthesia to induce estrogen deficiency. A sham-operated control group undergoes a similar surgical procedure without removal of the ovaries.[13]
-
Treatment: Following a recovery period, animals are treated with this compound sodium (at various dose levels) or a vehicle control, typically via oral gavage.
-
Endpoint Analysis: After a predetermined treatment period (e.g., 4-12 weeks), animals are euthanized. Blood samples are collected for biochemical marker analysis (e.g., P1NP, CTX-I). Long bones (femurs, tibiae) and vertebrae are excised for analysis of bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA) and micro-computed tomography (µCT) to assess bone microarchitecture. Histomorphometric analysis of bone sections can also be performed to evaluate cellular activity.[16][17]
In Vitro Osteoclast Apoptosis Assay
This assay is used to determine the effect of this compound on osteoclast survival.[3][18][19]
Workflow Diagram:
Methodology Overview:
-
Osteoclast Generation: Osteoclast precursors are isolated from sources such as murine bone marrow or peripheral blood mononuclear cells.[2] These precursors are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into mature, multinucleated osteoclasts.
-
Treatment: Mature osteoclasts are then treated with various concentrations of this compound sodium or a vehicle control.
-
Apoptosis Assessment: After a specific incubation period, the percentage of apoptotic osteoclasts is determined using various methods. Morphological changes characteristic of apoptosis (e.g., nuclear condensation and fragmentation) can be observed by microscopy after staining with a nuclear dye like Hoechst 33342.[19] More quantitative methods include the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, or flow cytometry using Annexin V and propidium iodide staining to identify early and late apoptotic cells.[19]
Conclusion
The preclinical pharmacological profile of this compound sodium is well-characterized, demonstrating potent inhibition of osteoclast-mediated bone resorption through the targeting of farnesyl pyrophosphate synthase. In vivo studies in relevant animal models have consistently shown its efficacy in preventing bone loss and improving bone strength. The pharmacokinetic and toxicological profiles have been established in multiple species, supporting its clinical development and use. The experimental models and assays described herein are fundamental tools for the continued investigation of bisphosphonates and the development of new therapies for bone diseases.
References
- 1. | BioWorld [bioworld.com]
- 2. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of bone resorption by alendronate and this compound does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Farsenyl pyrophosphate synthase is a potential molecular drug target of this compound in Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-proportional pharmacokinetics of this compound on single-dose oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound pharmacokinetic studies after oral administration to rats of loaded TiO2 nanoparticles [iris.unife.it]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 15. Rat Model for Osteoporosis - Enamine [enamine.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. In vitro and in vivo assays for osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Interaction of Risedronate with Hydroxyapatite (B223615)
Introduction
This compound is a potent, third-generation nitrogen-containing bisphosphonate (N-BP) widely prescribed for the treatment and prevention of bone disorders characterized by excessive bone resorption, such as osteoporosis and Paget's disease.[1][2] The therapeutic efficacy of this compound, like all bisphosphonates, is fundamentally linked to its physicochemical interaction with hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the primary inorganic constituent of the bone mineral matrix.[2][3] This guide provides a comprehensive technical overview of this interaction, detailing the binding kinetics, dissolution inhibition, and the subsequent cellular and signaling events. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, materials science, and drug development.
Physicochemical Interaction with Hydroxyapatite
The foundational P-C-P structure of bisphosphonates endows them with a strong affinity for calcium phosphate (B84403) surfaces.[4] This property ensures their selective targeting and accumulation at sites of active bone remodeling.
Binding Affinity and Adsorption
The interaction of this compound with the hydroxyapatite (HA) surface is a critical determinant of its skeletal retention and, consequently, its duration of action. This compound exhibits a moderate to low binding affinity for HA compared to other N-BPs like zoledronate and alendronate.[2][5] This characteristic is thought to contribute to a more readily reversible effect upon cessation of therapy.[6]
The adsorption of this compound onto HA surfaces is well-described by the Langmuir isotherm model, which assumes a monolayer adsorption onto a surface with a finite number of identical and equivalent sites.[6][7] The interaction is believed to occur via an ion-exchange mechanism, where the phosphonate (B1237965) groups of this compound substitute for phosphate ions on the apatitic surface.[8]
Table 1: Comparative Binding Affinities of Bisphosphonates on Hydroxyapatite (HA) and Carbonated Apatite (CAP)
| Bisphosphonate | Substrate | Affinity Constant (KL) (x 10⁶ M⁻¹) | Maximum Adsorption (N) (µmol/m²) | Reference |
| This compound | HA | 2.73 | 1.88 ± 0.05 | [4][6] |
| CAP | 0.043 | - | [4] | |
| Zn-HA | 7 ± 1 (L/mmol) | 1.20 ± 0.08 | [6] | |
| PEI-HA | 2.2 ± 0.3 (L/mmol) | 7.9 ± 0.4 | [6] | |
| Zoledronate | HA | 3.10 | - | [4] |
| CAP | 1.23 | - | [4] | |
| Alendronate | HA | 2.65 | - | [4] |
| CAP | 0.22 | - | [4] | |
| Ibandronate | HA | > this compound | - | [6] |
Note: Data presented from multiple sources may have been obtained under slightly different experimental conditions.
Inhibition of Hydroxyapatite Dissolution
A primary pharmacodynamic effect of this compound's binding to bone mineral is the inhibition of its dissolution, a key process in osteoclast-mediated bone resorption. This compound effectively reduces the dissolution rate of both synthetic HA and carbonated apatite (CAP), which is considered a more accurate model of bone mineral.[4]
Table 2: Inhibition of Apatite Dissolution by this compound
| Bisphosphonate | Concentration (µmol/L) | Substrate | Dissolution Inhibition (%) | Reference |
| This compound | 0.5 | HA | 57.7 | [4] |
| 5.0 | 7.96% CAP | 17.8 | [4] | |
| Zoledronate | 0.5 | HA | 60.8 | [4] |
| 5.0 | 7.96% CAP | ~86.0 | [4] | |
| Alendronate | 0.5 | HA | 57.0 | [4] |
| 5.0 | 7.96% CAP | 52.1 | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction between this compound and hydroxyapatite.
Adsorption Isotherm Determination
This protocol describes how to quantify the adsorption of this compound onto a hydroxyapatite surface and fit the data to the Langmuir model.
Methodology:
-
Preparation of this compound Solutions: Prepare a series of this compound solutions of varying concentrations (e.g., 0 to 12 mM) in a buffered solution (e.g., 1 mM KCl) at a physiological pH of 7.4.[8]
-
Incubation: Disperse a known mass of hydroxyapatite powder (e.g., 50 mg) into a fixed volume of each this compound solution (e.g., 5 mL).[8]
-
Equilibration: Incubate the suspensions at 37°C for a predetermined time (e.g., 1 hour) to reach adsorption equilibrium.[6] Gentle agitation or sonication can be used initially to ensure proper dispersion.[8]
-
Separation: Centrifuge the suspensions to separate the solid hydroxyapatite from the supernatant.
-
Quantification: Measure the concentration of this compound remaining in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Calculation: The amount of this compound adsorbed onto the hydroxyapatite (Qe) is calculated by the difference between the initial and equilibrium concentrations in solution.
-
Modeling: Plot the amount of adsorbed this compound per unit of surface area of HA against the equilibrium concentration (Ce). Fit the data to the Langmuir equation: Qe = (N * K * Ce) / (1 + K * Ce), where 'N' is the maximum adsorption capacity and 'K' is the Langmuir affinity constant.[6]
References
- 1. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide on the Cellular Uptake and Trafficking of Risedronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate, a potent nitrogen-containing bisphosphonate, is a widely prescribed therapeutic for the treatment of osteoporosis and other bone-related diseases.[1][2] Its efficacy is intrinsically linked to its ability to be taken up by bone-resorbing osteoclasts, where it inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][3] This disruption of protein prenylation ultimately leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption.[3][4] Understanding the intricate cellular mechanisms that govern the uptake and subsequent intracellular trafficking of this compound is paramount for optimizing its therapeutic efficacy and informing the development of novel drug delivery strategies. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and trafficking of this compound, detailing the primary internalization pathways, subsequent intracellular transport, and the experimental methodologies used to elucidate these processes.
Cellular Uptake of this compound
The primary mechanism for the cellular internalization of this compound and other nitrogen-containing bisphosphonates is fluid-phase endocytosis.[5][6][7] This process involves the non-specific engulfment of extracellular fluid, including dissolved solutes like this compound, into vesicles.[5][6] The efficiency of this uptake is correlated with the endocytic capacity of the cell type, with professional phagocytes such as macrophages and osteoclasts demonstrating higher uptake levels.[6][8]
Quantitative Analysis of this compound Uptake
Quantifying the cellular uptake of this compound has been approached using various techniques, primarily through the use of fluorescently-labeled this compound analogs in conjunction with flow cytometry and by analytical chemistry methods to determine intracellular concentrations.
| Cell Type | Compound | Method | Key Findings | Reference |
| Rabbit Bone Marrow Monocytes (CD14high) | AF647-RIS (0.9 mg/kg in vivo) | Flow Cytometry | 18.5 ± 11.3-fold increase in mean fluorescence intensity over vehicle control after 24 hours. | [8] |
| Rabbit Bone Marrow Monocytes (CD14high) | AF647-RIS (0.9 mg/kg in vivo) | Flow Cytometry | 14.3 ± 4.3-fold increase in mean fluorescence intensity over vehicle control after 7 days. | [8] |
| Human Caco-2 cells | This compound | HPLC | Chitosan-coated liposomes increased cellular uptake by approximately 2.1–2.6-fold compared to the untreated drug. | [9] |
| Human Monocytic Cell Line (THP-1) | Pamidronate, Zoledronate, Alendronate | Flow Cytometry | Nitrogen-containing bisphosphonates potently suppressed phagocytosis. | [10] |
Intracellular Trafficking of this compound
Following internalization via fluid-phase endocytosis, this compound-containing vesicles undergo a maturation process, trafficking through the endo-lysosomal pathway.[5][7] For this compound to exert its pharmacological effect on the cytosolic enzyme FPPS, it must escape from these vesicular compartments.
Endosomal Acidification and Cytosolic Entry
A critical step in the trafficking of this compound to the cytosol is the acidification of the endocytic vesicles.[5][7] Inhibition of endosomal acidification, using agents like monensin (B1676710) and bafilomycin A1, prevents the cytosolic entry of bisphosphonates and their subsequent inhibitory effect on protein prenylation, despite not affecting their initial vesicular uptake.[5]
The SLC37A3/ATRAID Transporter Complex
Recent groundbreaking research has identified a specific transporter complex, composed of Solute Carrier Family 37 Member A3 (SLC37A3) and All-Trans Retinoic Acid-Induced Differentiation Factor (ATRAID), as essential for the release of nitrogen-containing bisphosphonates from the lysosome into the cytosol.[4][6][8][11] Both SLC37A3 and ATRAID are localized to the lysosomal membrane.[4][11] Genetic knockout of either of these proteins confers cellular resistance to nitrogen-containing bisphosphonates by preventing their cytosolic entry, leading to their accumulation within lysosomes.[4][11]
Signaling Pathways in this compound Uptake and Trafficking
While fluid-phase endocytosis is considered a largely non-specific process, its regulation is complex and can be influenced by various signaling molecules. The specific signaling cascades that directly regulate the uptake of this compound are still an active area of investigation. However, general regulators of endocytosis and vesicular trafficking, such as small GTPases of the Rab and Rho families, are known to be crucial for the overall process.[12][13][14][15]
The function of the SLC37A3/ATRAID transporter complex is also likely subject to regulation, although the specific signaling pathways that modulate its activity in response to cellular cues or drug exposure are yet to be fully elucidated.[6][11]
References
- 1. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Identification of a transporter complex responsible for the cytosolic entry of nitrogen-containing bisphosphonates | eLife [elifesciences.org]
- 5. ATRAID regulates the action of nitrogen-containing bisphosphonates on bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Cytosolic entry of bisphosphonate drugs requires acidification of vesicles after fluid-phase endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a transporter complex responsible for the cytosolic entry of nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound’s efficacy: from randomized clinical trials to real clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a transporter complex responsible for the cytosolic entry of nitrogen-containing bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The regulation of osteoclast function and bone resorption by small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Multifaceted Rho GTPase Signaling at the Endomembranes [frontiersin.org]
- 15. Small GTPases: Structure, biological function and its interaction with nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Risedronate's Impact on Bone Mineral Density in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of risedronate on bone mineral density (BMD) in various animal models, drawing from a range of preclinical studies. The data presented herein is intended to serve as a valuable resource for researchers and scientists involved in the development of therapeutics for bone disorders.
Executive Summary
This compound, a potent pyridinyl bisphosphonate, is clinically utilized for the prevention and treatment of osteoporosis.[1][2] Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption, thereby leading to an increase in bone mass and a reduction in fracture risk.[3][4][5] Preclinical studies in various animal models have been instrumental in elucidating the efficacy and dose-dependent effects of this compound on bone mineral density and overall bone health. This guide summarizes key quantitative data from these studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action: Inhibiting Bone Resorption
This compound exerts its effects by targeting osteoclasts, the cells responsible for bone breakdown.[5] It has a high affinity for hydroxyapatite (B223615), the mineral component of bone, and is therefore readily incorporated into the bone matrix at sites of active remodeling.[3][5] When osteoclasts initiate bone resorption, they internalize the this compound-bound bone matrix.
Inside the osteoclast, this compound disrupts the mevalonate (B85504) pathway by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS).[5] This inhibition prevents the synthesis of essential isoprenoid lipids, which are crucial for the post-translational modification of small GTPase signaling proteins. These proteins are vital for key osteoclast functions, including the formation of the ruffled border, cytoskeletal arrangement, and cell attachment, all of which are necessary for effective bone resorption.[5] The disruption of these processes ultimately leads to osteoclast apoptosis (programmed cell death), thereby reducing the rate of bone turnover and preserving bone mass.[5]
Figure 1: Signaling pathway of this compound's inhibitory effect on osteoclasts.
Efficacy in Animal Models: Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on bone mineral density and other bone parameters in various animal models.
Table 1: Ovariectomized (OVX) Rat Models
| Animal Model | Treatment Protocol | Duration | Key Findings | Reference |
| Sprague-Dawley Rats | This compound (3.5 and 17.5 µg/kg/week, s.c.) | 6-8 weeks | Significantly improved cortical bone area (+8%) and thickness (+9%) at 6 weeks. At 8 weeks, both doses significantly increased trabecular BMD. | [6] |
| Sprague-Dawley Rats | This compound (0.1, 0.5, or 2.5 mg/kg/day, p.o.) | 9 months | Dose-dependent inhibition of ovariectomy-induced increase in bone turnover and loss of bone mass/density, structure, and strength. | [7] |
| Sprague-Dawley Rats | This compound (low and high doses) | Not Specified | Both doses significantly improved cancellous bone structure, with increases in bone volume/total volume (BV/TV) and trabecular number (Tb.N), and a decrease in trabecular separation (Tb.Sp). | [8] |
| Sprague-Dawley Rats | This compound with or without calcitriol (B1668218) (0.1 or 0.5 mg/kg/day, p.o.) | Not Specified | Combination therapy resulted in higher BMD, cancellous bone area, and bone strength compared to this compound alone. | [9] |
| Sprague-Dawley Rats | This compound (RIS), Alendronate (ALN), Minodronate (MIN) alone or with Eldecalcitol (B1671164) (ELD) | 16 weeks | Combination therapy with ELD significantly increased trabecular BMD of the distal femur compared to monotherapy. | [10] |
| Wistar Rats | This compound-loaded nanoparticles (3.05 mg/kg) | Not Specified | Nanoparticle formulation showed enhanced relative bioavailability and significant improvements in bone biomarkers and micro-CT analysis compared to plain drug suspension. | [11] |
| Wistar Rats | This compound adsorbed hydroxyapatite nanoparticles (250, 350, 500 µg/kg, single i.v. dose) | 1 month | Nanoparticle formulations improved bone mechanical properties. | [12] |
Table 2: Other Animal Models
| Animal Model | Condition | Treatment Protocol | Duration | Key Findings | Reference |
| Male Sprague-Dawley Rats | Sciatic Neurectomy (Immobilization) | Low-dose (0.25 mg/kg/day, p.o.) and high-dose (0.5 mg/kg/day, p.o.) this compound | 8 weeks | High-dose this compound increased volumetric BMD (vBMD) to levels higher than sham controls and prevented loss of strength. Low-dose this compound prevented the loss of cancellous vBMD. | [13] |
| Male Wistar Rats | Orchidectomy | This compound (0.5 mg/kg/day, p.o.) | 6 weeks | Partially prevented the increase in bone remodeling and loss of bone volume/total volume (BV/TV). | [14] |
| Female Beagle Dogs | Healthy | This compound (0.1, 0.5, or 2.5 mg/kg/day, p.o., intermittent cyclic regimen) | 3 cycles (7 days on, 21 days off) | Dose-dependent reduction in activation frequency and resorption rates. Significant increase in final wall thickness, resulting in a positive bone balance. | [15][16] |
| Female Beagle Dogs | Healthy | This compound (0.05, 0.10, 0.50 mg/kg/day) or Alendronate | 1 year | Dose-dependently lower trabecular bone activation frequency. | [17] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in this guide.
Ovariectomized (OVX) Rat Model for Postmenopausal Osteoporosis
This is a widely established model to simulate estrogen deficiency-induced bone loss.[8]
-
Animal Species: Female Sprague-Dawley or Wistar rats are commonly used.[6][7][12]
-
Procedure:
-
Rats are anesthetized.
-
A dorsal midline incision is made, and the ovaries are located and surgically removed (bilateral ovariectomy).
-
Sham-operated animals undergo a similar surgical procedure, but the ovaries are left intact.
-
A post-operative period of several weeks to months is allowed for the development of osteoporosis before treatment initiation.[6][12]
-
-
This compound Administration: this compound can be administered via various routes, including oral gavage (p.o.), subcutaneous (s.c.), or intraperitoneal injection.[6][7][18] Dosages and treatment durations vary depending on the study's objectives.
-
Bone Mineral Density Assessment: BMD is typically measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (micro-CT) of the femur and/or lumbar vertebrae.[6][7][19]
Figure 2: Experimental workflow for the ovariectomized rat model.
Immobilization-Induced Bone Loss Model
This model is used to study bone loss due to disuse.
-
Animal Species: Young male Sprague-Dawley rats are often used.[13]
-
Procedure:
-
Bilateral sciatic neurectomy (NX) is performed to induce immobilization of the hind limbs.[13]
-
Sham-operated animals undergo a similar surgical procedure without nerve transection.
-
-
This compound Administration: this compound is typically administered orally.[13]
-
Bone Mineral Density Assessment: Volumetric BMD (vBMD) and bone strength are measured using peripheral quantitative computed tomography (pQCT) and mechanical testing (e.g., three-point bending test), respectively.[13]
Canine Remodeling Studies
Beagle dogs are a valuable model for studying bone remodeling due to their physiological similarities to humans.
-
Animal Species: Adult female beagle dogs are commonly used.[15][16]
-
Treatment Regimen: this compound can be administered daily or in intermittent cyclic regimens.[15][16]
-
Bone Analysis: Iliac cancellous bone samples are often collected for histomorphometric analysis and three-dimensional kinetic reconstruction of remodeling sites.[15][16]
Methods of Bone Mineral Density Assessment
Several techniques are employed to quantify BMD in animal models.
-
Dual-Energy X-ray Absorptiometry (DXA): A widely used, non-invasive method for measuring areal BMD (g/cm²).[19][20] It is relatively simple and rapid.[19]
-
Peripheral Quantitative Computed Tomography (pQCT): Provides volumetric BMD (mg/cm³) and allows for the separate analysis of cortical and cancellous bone.[13]
-
Micro-Computed Tomography (micro-CT): A high-resolution 3D imaging technique that provides detailed information on bone microarchitecture, including trabecular number, thickness, and separation.[6]
-
Quantitative Computed Tomography (QCT): A three-dimensional imaging procedure that allows for the differentiation of cortical and trabecular bone and is more common in veterinary medicine.[21][22]
Figure 3: Logical relationship of bone mineral density assessment methods.
Conclusion
The preclinical data from various animal models consistently demonstrate the efficacy of this compound in increasing bone mineral density and improving bone strength. The ovariectomized rat model, in particular, has been extensively used to show this compound's ability to counteract estrogen deficiency-induced bone loss. Studies in other models, including those for immobilization and male osteoporosis, further support its bone-protective effects. The dose-dependent nature of this compound's action has been well-characterized, providing a strong foundation for its clinical use in the management of osteoporosis and other bone disorders. This guide provides a consolidated resource for researchers to understand the preclinical evidence supporting the role of this compound in bone health.
References
- 1. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. This compound improves bone architecture and strength faster than alendronate in ovariectomized rats on a low-calcium diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of mineral-to-matrix ratio of lumbar trabecular bone in ovariectomized rats treated with this compound in combination with or without vitamin K2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of low-dose this compound against osteocyte apoptosis and bone loss in ovariectomized rats | PLOS One [journals.plos.org]
- 9. Prevention of bone loss in ovariectomized rats by combined treatment with this compound and 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, alendronate, and minodronate alone or in combination with eldecalcitol on bone mineral density, quality, and strength in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Osteoporosis Treatment through Targeted Nanoparticle Delivery of this compound: In Vivo Evaluation and Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound on femoral bone mineral density and bone strength in sciatic neurectomized young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. The effects of this compound on canine cancellous bone remodeling: three-dimensional kinetic reconstruction of the remodeling site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Alterations in canine vertebral bone turnover, microdamage accumulation, and biomechanical properties following 1-year treatment with clinical treatment doses of this compound or alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of this compound on orthodontic tooth movement in rodents: a systematic review and case report - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Frontiers | Comparison of bone mineral density quantification in dogs using spectral detector computed tomography versus phantom-based conventional computed tomography [frontiersin.org]
- 22. Computed Tomography Osteodensitometry for Assessment of Bone Mineral Density of the Canine Head—Preliminary Results [mdpi.com]
The Genesis of a Bone Protector: An In-depth Guide to the Early Discovery and Development of Risedronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of metabolic bone diseases, primarily osteoporosis and Paget's disease. Its journey from laboratory synthesis to clinical application represents a significant advancement in the targeted inhibition of osteoclast-mediated bone resorption. This technical guide provides a comprehensive overview of the early discovery and development of this compound, detailing its synthesis, preclinical validation, and foundational clinical trials. The content is structured to offer deep insights into the experimental methodologies and quantitative outcomes that established its therapeutic profile.
Discovery and Synthesis
This compound, identified by the developmental code NE-58095, was discovered and developed by scientists at the Cincinnati Miami Valley Laboratories and the Norwich Eaton Laboratories of Procter & Gamble.[1] Patented in 1984, its chemical structure, [1-hydroxy-2-(3-pyridinyl)ethylidene]bis[phosphonic acid], is characterized by a hydroxyl group on the central carbon atom, which enhances bone mineral binding, and a pyridyl ring in the R2 side chain, which is crucial for its high antiresorptive potency.[1][2]
Experimental Protocol: Chemical Synthesis
The synthesis of this compound sodium can be achieved through several related methods. A common pathway involves the reaction of a pyridine-derived carboxylic acid with phosphorous acid and a phosphorus halide.
Objective: To synthesize 1-hydroxy-2-(3-pyridinyl)ethylidene bisphosphonic acid (Risedronic Acid).
Materials:
-
3-pyridyl acetic acid
-
Phosphorous acid (H₃PO₃)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Methanesulfonic acid (as solvent)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Reaction Setup: 3-pyridyl acetic acid is dissolved in a suitable solvent, such as methanesulfonic acid.
-
Phosphonylation: A mixture of phosphorous acid and phosphorus trichloride is added to the solution. The reaction is heated to drive the formation of the bisphosphonate structure.[3][4]
-
Hydrolysis: The reaction mixture is carefully quenched with water or heated under reflux. This step hydrolyzes intermediate phosphorus compounds to yield the final bisphosphonic acid.[4]
-
Isolation of Risedronic Acid: The product, risedronic acid, is precipitated from the solution. The pH is kept low (<2) during this stage.
-
Formation of Monosodium Salt: To prepare the clinically used this compound sodium, the isolated risedronic acid is dissolved in purified water. The pH of the solution is carefully adjusted to approximately 4.3-4.5 by the dropwise addition of a sodium hydroxide solution.[4]
-
Crystallization and Drying: The resulting this compound sodium is crystallized, typically by cooling or adding an anti-solvent like methanol. The crystalline product is then filtered, washed, and dried to yield the final active pharmaceutical ingredient.[1][4]
Mechanism of Action: Targeting the Mevalonate (B85504) Pathway
This compound exerts its therapeutic effect by selectively inhibiting osteoclast activity.[5] Like other nitrogen-containing bisphosphonates, its primary molecular target is farnesyl pyrophosphate synthase (FPPS) , a critical enzyme in the mevalonate pathway.[5][6]
Signaling Pathway Overview:
-
Bone Targeting: this compound has a high affinity for hydroxyapatite, the mineral component of bone, leading to its rapid uptake and concentration at sites of active bone remodeling.[3][5]
-
Osteoclast Internalization: As osteoclasts resorb bone, the acidic environment of the resorption lacuna releases this compound from the bone matrix, and it is subsequently internalized by the osteoclast.[5]
-
FPPS Inhibition: Inside the osteoclast, this compound potently inhibits FPPS. This enzyme is responsible for producing farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6][7]
-
Disruption of Protein Prenylation: FPP and GGPP are essential lipid molecules required for the post-translational modification (prenylation) of small GTPase signaling proteins like Ras, Rho, and Rac.[6]
-
Induction of Apoptosis: The disruption of GTPase function impairs vital cellular processes in the osteoclast, including cytoskeletal arrangement, ruffled border formation, and intracellular trafficking. This ultimately leads to osteoclast apoptosis (programmed cell death), thereby reducing bone resorption.[5]
Preclinical Development
Preclinical studies were essential for characterizing the in vivo efficacy and safety of this compound. The ovariectomized (OVX) rat is the most widely used and accepted animal model for studying postmenopausal osteoporosis, as the estrogen deficiency induced by OVX leads to bone loss patterns that mimic those in humans.
Experimental Protocol: Ovariectomized (OVX) Rat Model
Objective: To evaluate the effect of this compound on preventing bone loss in an estrogen-deficient state.
Model:
-
Species/Strain: Adult female Sprague-Dawley or Wistar rats (typically 6 months of age).
-
Procedure:
-
Anesthesia: Rats are anesthetized using an appropriate agent (e.g., ketamine/xylazine).
-
Surgery: A bilateral ovariectomy is performed via a dorsolateral skin incision. The ovaries are located, ligated, and excised. Sham-operated animals undergo the same procedure without removal of the ovaries.
-
Post-Operative Care: Animals receive analgesics and are monitored for recovery.
-
Verification of Osteoporosis: The success of OVX is confirmed after several weeks (e.g., 3-4 weeks) by observing the cessation of the estrous cycle, a significant decrease in uterine weight, and altered serum hormone levels (decreased estradiol, increased LH/FSH).
-
Treatment and Evaluation:
-
Dosing: this compound or vehicle is administered to the rats, typically via subcutaneous injection. Doses in preclinical studies were often low, for instance, 2.5 µg/kg/day.
-
Duration: Studies can be short-term (e.g., 6 weeks) or long-term (e.g., 10+ weeks) to assess prevention or treatment of established bone loss.
-
Primary Endpoint - Bone Mineral Density (BMD):
-
Method: Dual-Energy X-ray Absorptiometry (DXA) is the gold standard for measuring BMD.
-
Procedure: Anesthetized rats are placed on the DXA scanner.
-
Region of Interest (ROI): Scans are performed on key skeletal sites sensitive to estrogen deficiency, such as the lumbar spine (e.g., L1-L6) and the proximal tibia or femur.
-
Analysis: BMD (g/cm²) is calculated for the specified ROI.
-
-
Secondary Endpoints:
-
Bone Histomorphometry: Femurs or tibiae are harvested, sectioned, and stained (e.g., with TRAP for osteoclasts). Trabecular bone architecture is analyzed to quantify parameters like bone volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Biochemical Markers: Serum or urine is collected to measure markers of bone turnover (e.g., CTX for resorption, P1NP for formation).
-
Key Preclinical Findings: Studies using this model demonstrated that this compound treatment effectively prevents the trabecular bone loss observed in the proximal tibia and other skeletal sites of OVX rats. It was shown to inhibit osteoclast activity and preserve bone mass.
Early Clinical Development
The clinical development of this compound focused on establishing its pharmacokinetic profile, safety, and efficacy in reducing fracture risk.
Phase I: Pharmacokinetics and Safety
Early clinical studies in healthy volunteers were designed to understand how this compound is absorbed, distributed, and eliminated.
Protocol: Single-Dose Pharmacokinetic Study
-
Design: Randomized, double-blind, parallel-group study.[8]
-
Participants: Healthy male and female volunteers.
-
Intervention: Subjects received a single oral dose of this compound (e.g., 2.5 mg, 5 mg, or 30 mg).[8]
-
Sample Collection: Serum and urine samples were collected at predefined intervals (e.g., up to 72 hours for serum and 672 hours for urine).[8]
-
Analysis: this compound concentrations were determined using a validated assay, such as an ELISA.
-
Parameters Calculated: Cmax (maximum concentration), AUC (area under the curve), tmax (time to maximum concentration), and cumulative urinary excretion.
-
Safety Monitoring: Adverse events, clinical laboratory tests, vital signs, and ECGs were monitored.
Key Phase I Findings: The results demonstrated that the pharmacokinetics of this compound were dose-proportional across the tested range. All doses were well-tolerated, with no evidence of an acute phase reaction often associated with intravenous bisphosphonates.[8]
| Parameter | 2.5 mg Dose | 5 mg Dose | 30 mg Dose |
| Mean Cmax (ng/mL) | 0.41 | 0.94 | 5.1 |
| Mean AUC (ng·h/mL) | 1.8 | 3.9 | 21 |
| Mean Urinary Excretion (µg) | 22 | 63 | 260 |
| Table 1: Dose-Proportional Pharmacokinetics of Single Oral this compound Doses in Healthy Volunteers. Data from Mitchell et al.[8] |
Phase II: Dose Selection
Formal, extensive dose-ranging studies for osteoporosis were not a major part of this compound's development. Instead, two promising doses, 2.5 mg and 5 mg daily, were advanced into large-scale Phase III trials based on preclinical data and findings from studies in Paget's disease. The decision to select the 5 mg dose for osteoporosis was ultimately made based on interim analyses from these pivotal Phase III studies, which showed that the 5 mg dose provided a greater increase in bone mineral density than the 2.5 mg dose.[1] Consequently, the 2.5 mg arm was discontinued (B1498344) from most of these trials after the first year.[1][3]
Phase III: Pivotal Efficacy Trials
The efficacy of this compound in reducing fracture risk was established in a series of large, randomized, placebo-controlled trials. The Vertebral Efficacy with this compound Therapy (VERT) program, comprising VERT-North America (NA) and VERT-Multinational (MN), was crucial.[3]
Protocol: VERT-NA Study Design
-
Objective: To determine the efficacy of daily this compound in reducing vertebral fracture risk in women with established postmenopausal osteoporosis.[3]
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 2,458 postmenopausal women (<85 years old) with at least one prevalent vertebral fracture at baseline.[3]
-
Intervention:
-
This compound 5 mg/day
-
Placebo
-
All participants received supplemental calcium (1000 mg/day) and vitamin D (up to 500 IU/day if baseline levels were low).[3]
-
-
Duration: 3 years.
-
Primary Endpoint: Incidence of new radiographically-diagnosed vertebral fractures. Fractures were assessed using quantitative and semiquantitative methods on lateral spinal radiographs taken at baseline and annually.[3]
-
Secondary Endpoints: Incidence of nonvertebral fractures, changes in BMD at the lumbar spine and hip.
Key Phase III Findings: The VERT trials conclusively demonstrated the antifracture efficacy of this compound.
| Outcome | This compound 5 mg | Placebo | Relative Risk Reduction (RRR) | p-value |
| New Vertebral Fx (Year 1) | 2.4% | 6.4% | 65% | <0.001 |
| New Vertebral Fx (3 Years) | 11.3% | 16.3% | 41% | 0.003 |
| Non-Vertebral Fx (3 Years) | 5.2% | 8.4% | 39% | 0.02 |
| Table 2: Key Efficacy Results from the VERT-NA Trial. Data from Harris et al.[3] |
These foundational studies led to the approval of this compound 5 mg daily for the treatment of postmenopausal osteoporosis in 2000, just two years after its initial approval for Paget's disease.[1]
Conclusion
The early development of this compound was a systematic process rooted in a clear understanding of its chemical properties and biological mechanism. Its targeted inhibition of FPPS provided a potent and specific means of reducing bone resorption. Preclinical validation in the established OVX rat model confirmed its in vivo activity, paving the way for clinical investigation. The well-designed Phase I and Phase III clinical trials provided robust data on its pharmacokinetic profile, safety, and, most importantly, its significant efficacy in reducing the risk of both vertebral and nonvertebral fractures. This body of work established this compound as a critical therapeutic agent for patients at risk of osteoporotic fractures.
References
- 1. Randomized trial of the effects of this compound on vertebral fractures in women with established postmenopausal osteoporosis. Vertebral Efficacy with this compound Therapy (VERT) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound once monthly: a potential new regimen for the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound treatment on vertebral and nonvertebral fractures in women with postmenopausal osteoporosis: a randomized controlled trial. Vertebral Efficacy With this compound Therapy (VERT) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vertebral fracture efficacy during this compound therapy in patients using proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iscd.org [iscd.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound prevents new vertebral fractures in postmenopausal women at high risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Risedronate's Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure-activity relationships (SAR) of risedronate, a potent nitrogen-containing bisphosphonate. We will explore the critical chemical moieties that govern its therapeutic efficacy, focusing on its affinity for bone mineral and its potent inhibition of the molecular target, farnesyl pyrophosphate synthase (FPPS).
Core Chemical Structure and Pharmacophore
This compound belongs to the bisphosphonate class of drugs, which are synthetic analogues of inorganic pyrophosphate.[1][2] The fundamental structure of all bisphosphonates is a P-C-P (phosphonate-carbon-phosphonate) backbone. This backbone is critical for their high affinity for the calcium ions present in hydroxyapatite (B223615) (HAP), the primary mineral component of bone.[3][4]
The structure-activity relationship of bisphosphonates, including this compound, can be deconstructed into three key components:
-
The P-C-P Backbone: Essential for chelating calcium ions and anchoring the molecule to the bone surface.[4]
-
The R1 Side Chain: Typically a hydroxyl group (-OH), this moiety significantly enhances the molecule's affinity for hydroxyapatite, likely by enabling a tridentate binding configuration with calcium ions on the bone surface.[5][6]
-
The R2 Side Chain: This variable side chain determines the drug's antiresorptive potency and mechanism of action.[7][8] In this compound, the R2 group is a 3-pyridinyl ring, which is crucial for its potent inhibition of FPPS.[9]
Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
This compound exerts its antiresorptive effects by targeting osteoclasts, the cells responsible for bone breakdown.[10] Once internalized by osteoclasts during bone resorption, this compound inhibits farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway.[10][11][12]
FPPS is responsible for synthesizing isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[13] These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[13] The inhibition of FPPS disrupts these crucial cellular processes, leading to osteoclast inactivation and apoptosis, thereby reducing bone resorption.[10][11] The nitrogen atom within this compound's pyridinyl ring is key to its potent inhibitory effect on FPPS.[13]
// Nodes HMG_CoA [label="HMG-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; Mevalonate [label="Mevalonate", fillcolor="#FFFFFF", fontcolor="#202124"]; IPP [label="Isopentenyl Pyrophosphate\n(IPP)", fillcolor="#FFFFFF", fontcolor="#202124"]; DMAPP_GPP [label="DMAPP / GPP", fillcolor="#FFFFFF", fontcolor="#202124"]; FPPS [label="Farnesyl Pyrophosphate\nSynthase (FPPS)", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate\n(FPP)", fillcolor="#FFFFFF", fontcolor="#202124"]; GGPP [label="Geranylgeranyl\nPyrophosphate (GGPP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Prenylation [label="Protein Prenylation\n(e.g., Ras, Rho, Rac)", fillcolor="#FFFFFF", fontcolor="#202124"]; Function [label="Osteoclast Function\n(Ruffled Border, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Osteoclast Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges HMG_CoA -> Mevalonate -> IPP; DMAPP_GPP -> FPPS; IPP -> FPPS; FPPS -> FPP -> GGPP -> Prenylation -> Function; this compound -> FPPS [edge_type=inhibition, label=" Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Prenylation -> Apoptosis [style=dashed, label=" Disruption leads to"]; } dot
Quantitative Structure-Activity Data
The efficacy of a bisphosphonate is a function of both its ability to bind to bone (bone affinity) and its intrinsic potency to inhibit osteoclasts (antiresorptive potency). This compound possesses a potent inhibitory effect on FPPS while having a moderate affinity for hydroxyapatite compared to other N-BPs like zoledronate.[1]
Table 1: Farnesyl Pyrophosphate Synthase (FPPS) Inhibition
| Bisphosphonate | IC50 vs. Recombinant Human FPPS | IC50 vs. J774 Cell Homogenate FPPS |
| Zoledronate | ~3 nM | 20 nM |
| This compound | ~5 nM | 20 nM |
| Ibandronate | ~20 nM | 150 nM |
| Alendronate | ~40 nM | 450 nM |
| Pamidronate | ~300 nM | 850 nM |
| Data synthesized from Dunford et al. (2001).[14] IC50 values represent the concentration required to inhibit 50% of enzyme activity. |
Table 2: Hydroxyapatite (HAP) and Carbonated Apatite (CAP) Binding Affinity
| Bisphosphonate | Adsorption Affinity Constant (KL) for HAP (M-1) | Adsorption Affinity Constant (KL) for CAP (M-1) | FPLC Retention Time on HAP Column (min) |
| Zoledronate | 3.10 x 106 | 1.23 x 106 | 22.0 |
| Alendronate | 2.65 x 106 | 0.22 x 106 | - |
| This compound | 2.73 x 106 | 0.043 x 106 | 16.16 |
| KL data from Nancollas et al. (2006).[15] FPLC data from Ezra et al. (2000).[16] A higher KL value and longer retention time indicate stronger binding affinity. |
Experimental Protocols
Detailed experimental methodologies are crucial for understanding and replicating the quantitative data that underpins SAR studies.
4.1 Protocol: Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This protocol describes a method for determining the in vitro potency of bisphosphonates against the FPPS enzyme.
-
Enzyme Source: Utilize either recombinant human FPPS expressed in E. coli or a cell homogenate from a relevant cell line (e.g., J774 macrophages).[14]
-
Inhibitor Preparation: Prepare stock solutions of this compound and other test bisphosphonates in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.7).[13] Create a serial dilution to test a range of concentrations (e.g., 0.001 to 100 µM).[14]
-
Pre-incubation: In a microtiter plate, pre-incubate the enzyme preparation with the various concentrations of the bisphosphonate inhibitor for a set period (e.g., 10 minutes) at 37°C. This allows the inhibitor to bind to the enzyme.[14] For time-dependency studies, this pre-incubation time can be varied.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates. This typically includes a radiolabeled substrate like [14C]isopentenyl pyrophosphate ([14C]IPP) and an allylic substrate such as geranyl pyrophosphate (GPP).[14][17]
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 37°C.
-
Reaction Quenching & Product Extraction: Stop the reaction by adding a quenching solution (e.g., acidic saline). The product, [14C]FPP, is then extracted using an organic solvent (e.g., butanol or hexane).
-
Quantification: Measure the radioactivity of the extracted product using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of FPPS activity relative to a control sample without any inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
4.2 Protocol: Hydroxyapatite (HAP) Binding Assay via FPLC
This method quantifies the relative binding affinity of bisphosphonates to a bone mineral substrate using Fast Performance Liquid Chromatography (FPLC).[16]
-
Column Preparation: Pack a suitable chromatography column with a commercially available hydroxyapatite resin.
-
System Equilibration: Equilibrate the HAP column with a starting buffer at a defined pH (e.g., phosphate (B84403) buffer, pH 6.8).
-
Sample Injection: Inject a standardized concentration of the bisphosphonate solution (e.g., this compound) onto the equilibrated HAP column.
-
Elution Gradient: Elute the bound bisphosphonate from the column using a linear gradient of a high-concentration eluting buffer (e.g., a higher molarity phosphate buffer). The phosphate ions in the eluting buffer compete with the phosphonate (B1237965) groups of the drug for binding sites on the HAP.
-
Detection: Monitor the column eluate using a UV detector at an appropriate wavelength to detect the bisphosphonate as it is eluted.
-
Data Analysis: Record the chromatogram. The retention time, which is the time at which the peak of the compound is detected, serves as a direct measure of binding affinity. A longer retention time indicates a stronger interaction with the hydroxyapatite matrix.[16] Compare the retention times of different bisphosphonates to rank their relative binding affinities.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare HAP Column &\nEquilibrate with Low-M Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; Inject [label="Inject this compound Sample", fillcolor="#FFFFFF", fontcolor="#202124"]; Elute [label="Apply Linear Gradient\nof High-M Phosphate Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; Detect [label="Monitor Eluate with UV Detector", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Record Chromatogram &\nDetermine Retention Time (RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Compare [label="Compare RT with Other BPs\n(Higher RT = Higher Affinity)", shape=diamond, aspect=1.5, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep; Prep -> Inject; Inject -> Elute; Elute -> Detect; Detect -> Analyze; Analyze -> Compare; Compare -> End; } dot
Conclusion
The therapeutic success of this compound is a direct result of its optimized chemical structure. The P-C-P backbone and R1 hydroxyl group confer the necessary bone-targeting properties, ensuring the drug accumulates at its site of action.[5][7] The R2 pyridinyl side chain provides potent and specific inhibition of FPPS, the molecular mechanism responsible for its powerful antiresorptive effects.[9][13] This balance of moderate bone affinity and high intrinsic potency defines this compound's clinical profile. A thorough understanding of these structure-activity relationships is essential for the rational design of future generations of bone-active therapeutic agents.
References
- 1. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and antiresorptive properties of heterocycle-containing bisphosphonate analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 11. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantification of Risedronate in Human Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate is a potent bisphosphonate compound widely used in the treatment of osteoporosis and other bone-related diseases. Due to its high polarity and low oral bioavailability, the concentration of this compound in human plasma is typically very low.[1][2] Consequently, a highly sensitive and specific analytical method is required for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The protocol involves solid-phase extraction (SPE) with on-cartridge derivatization to enhance the analyte's chromatographic retention and detection sensitivity.[1][2]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Figure 1: Experimental workflow for this compound quantification in plasma.
Experimental Protocols
Materials and Reagents
-
This compound Sodium (Reference Standard)
-
This compound-d4 (Internal Standard)
-
Trimethylsilyl-diazomethane solution (2.0 M in diethyl ether)
-
Ammonium Acetate
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (Ultrapure)
-
Human Plasma (drug-free)
-
Anion Exchange Solid-Phase Extraction (SPE) Cartridges
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 in ultrapure water at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of this compound working solutions by serially diluting the stock solution with a water/acetonitrile (50:50, v/v) mixture to obtain concentrations for calibration standards and quality control samples.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE) with Derivatization
-
To 500 µL of plasma sample, calibration standard, or QC sample, add the internal standard (this compound-d4).
-
Condition an anion exchange SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
For on-cartridge derivatization, add trimethylsilyl-diazomethane solution to the cartridge to methylate the phosphonic acid groups of this compound and the internal standard.[1][2] This step decreases the polarity of the analytes.[1][2]
-
Elute the derivatized analytes from the SPE cartridge using an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Chromatographic Conditions
The separation of derivatized this compound and its internal standard is achieved using a C18 analytical column.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent[3] |
| Column | Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 µm)[1][2] |
| Mobile Phase | Gradient of 10 mM Ammonium Acetate and Acetonitrile[1][2] |
| Flow Rate | 300 µL/min[1][2] |
| Column Temperature | 25 °C[3] |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions
A triple quadrupole mass spectrometer is used for the detection of the analytes in positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 281.9 → 63.1[4] |
| This compound-d4 (IS): m/z 265.8 → 79.2[4] | |
| Collision Energy | -58 volts for this compound[4] |
| Source Temperature | 350 °C[4] |
Method Validation
The developed method was fully validated according to regulatory guidelines. The validation parameters are summarized below.
Linearity
The calibration curve was linear over the concentration range of 0.2-25 ng/mL for this compound in human plasma.[1][2] The coefficient of determination (r²) was greater than 0.99.[1][2]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
| Concentration (ng/mL) | Accuracy (% Deviation) | Precision (% CV) |
| LLOQ (0.2) | <6% | <6% |
| LQC (0.5) | <6% | <6% |
| MQC (5) | <6% | <6% |
| HQC (20) | <6% | <6% |
| Data adapted from Ghassabian et al., 2012.[1][2] |
Recovery and Stability
The mean recovery for this compound was 54% and for the internal standard was 51%.[1][2] this compound was found to be stable in human plasma under various conditions:
Conclusion
This application note provides a detailed and validated HPLC-MS/MS method for the quantification of this compound in human plasma. The use of solid-phase extraction with on-cartridge derivatization allows for a sensitive and robust assay with a lower limit of quantification of 0.2 ng/mL.[1][2] This method is suitable for pharmacokinetic and bioequivalence studies of this compound in humans. The validated assay method has been successfully used to quantify this compound concentrations in plasma samples from healthy volunteers.[1][2]
References
- 1. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of this compound concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. agilent.com [agilent.com]
- 4. US8168437B2 - Quantitative determination of this compound in urine by SPE-LC-MS-MS - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Risedronate in Bone Tissue by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Risedronate is a potent nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.[1][2] Its therapeutic efficacy stems from its high affinity for hydroxyapatite, the mineral component of bone, where it inhibits osteoclast-mediated bone resorption.[1][2] This strong binding to the bone matrix, while crucial for its pharmacological activity, presents a significant challenge for its quantitative analysis in bone tissue. Accurate measurement of this compound concentrations in bone is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, preclinical studies, and understanding its long-term distribution and retention in skeletal tissues.
This application note provides a detailed protocol for the extraction and quantification of this compound from bone tissue using a combination of demineralization, solid-phase extraction (SPE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed to overcome the challenges associated with the strong matrix binding of this compound and the complexity of the bone matrix.
Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase
This compound exerts its anti-resorptive effects by targeting the mevalonate (B85504) pathway within osteoclasts. Specifically, it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS).[1] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins.[1] The disruption of this process impairs critical osteoclast functions, including cytoskeletal arrangement and the formation of the ruffled border, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.[1]
Caption: Farnesyl Pyrophosphate Synthase (FPPS) pathway and inhibition by this compound.
Proposed Experimental Protocol
This protocol describes a method for the extraction and quantification of this compound from bone tissue, adapted from principles of bisphosphonate analysis in biological matrices.[3][4][5]
1. Bone Sample Preparation 1.1. Cleaning: Carefully remove all soft tissues (muscle, periosteum, and marrow) from the bone samples (e.g., femur, tibia). 1.2. Washing: Rinse the cleaned bones with phosphate-buffered saline (PBS) followed by deionized water to remove any remaining debris. 1.3. Drying: Lyophilize the bones to a constant weight to ensure accurate measurements and facilitate grinding. 1.4. Pulverization: Cryogenically grind the dried bone samples into a fine powder using a freezer mill. This increases the surface area for efficient extraction. Store the bone powder at -80°C until extraction.
2. This compound Extraction from Bone Matrix 2.1. Weigh approximately 100 mg of bone powder into a polypropylene (B1209903) centrifuge tube. 2.2. Add an appropriate amount of an internal standard (e.g., a stable isotope-labeled this compound). 2.3. Add 5 mL of 0.5 M ethylenediaminetetraacetic acid (EDTA) solution (pH 7.4) to the tube. EDTA acts as a chelating agent to demineralize the bone matrix and release the bound this compound. 2.4. Vortex the mixture thoroughly and incubate at 4°C with constant agitation for 48-72 hours to ensure complete demineralization. 2.5. Centrifuge the suspension at 10,000 x g for 15 minutes. 2.6. Carefully collect the supernatant, which contains the extracted this compound.
3. Sample Clean-up by Solid-Phase Extraction (SPE) 3.1. SPE Cartridge: Use a strong anion exchange (SAX) SPE cartridge. 3.2. Conditioning: Condition the cartridge sequentially with 1 mL of methanol (B129727) and 1 mL of deionized water. 3.3. Loading: Load the supernatant from step 2.6 onto the conditioned SPE cartridge. 3.4. Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering matrix components. 3.5. Elution: Elute the this compound and internal standard with 1 mL of 2% formic acid in methanol.
4. Derivatization 4.1. The high polarity of this compound can lead to poor chromatographic retention. Derivatization of the phosphonate (B1237965) groups is recommended to improve its chromatographic properties.[3][4] 4.2. Evaporate the eluate from step 3.5 to dryness under a stream of nitrogen. 4.3. Reconstitute the residue in a suitable solvent mixture (e.g., acetonitrile/methanol). 4.4. Add a derivatizing agent such as trimethylsilyl-diazomethane (TMS-diazomethane) and incubate according to established procedures to methylate the phosphonic acid groups.[5] 4.5. Quench the reaction as required and prepare the final sample for LC-MS/MS injection.
5. LC-MS/MS Analysis 5.1. Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. 5.2. Column: A C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 5 µm).[5] 5.3. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[5] 5.4. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. 5.5. Detection: Monitor the specific precursor-to-product ion transitions for both derivatized this compound and its internal standard using Multiple Reaction Monitoring (MRM).
Caption: Experimental workflow for this compound analysis in bone tissue.
Data Presentation
The following tables summarize quantitative data from validated methods for this compound analysis in biological matrices. It is important to note that this data is primarily from human plasma and pharmaceutical formulations. A full validation of the proposed bone analysis method would be required to establish bone-specific performance characteristics.
Table 1: LC-MS/MS Method Performance for this compound in Human Plasma [5]
| Parameter | Value |
| Matrix | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Calibration Range | 0.2 - 25 ng/mL |
| Linearity (r²) | 0.9998 |
| Mean Recovery | 54% |
| Precision (%CV) at LLOQ | <6% |
| Accuracy at LLOQ | <6% |
Table 2: HPLC-UV Method Performance for this compound Analysis [2]
| Parameter | Value |
| Matrix | Pharmaceutical Formulation |
| Limit of Detection (LOD) | 0.254 µg/mL |
| Limit of Quantification (LOQ) | 0.849 µg/mL |
| Linearity (r²) | 1.0 |
| Accuracy (at 0.1 mg/mL) | 92.5% - 98.5% |
| Precision (%RSD at 0.1 mg/mL) | 0.7% - 3.1% |
The protocol outlined in this application note provides a comprehensive framework for the extraction and quantitative analysis of this compound in bone tissue. By employing cryogenic pulverization, EDTA-based demineralization, solid-phase extraction, and a sensitive LC-MS/MS method with derivatization, it is possible to overcome the analytical challenges posed by the strong affinity of this compound for the bone matrix. The successful implementation of this method will enable researchers to accurately determine bone-specific concentrations of this compound, providing valuable data for preclinical and clinical research in the field of bone biology and pharmacology. Researchers should perform a full method validation to determine the specific performance characteristics (e.g., recovery, LOD, LOQ, precision, and accuracy) in the bone matrix of interest.
References
- 1. tandfonline.com [tandfonline.com]
- 2. agilent.com [agilent.com]
- 3. Quantitative analysis of bisphosphonates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
Application Note: In Vitro Osteoclast Differentiation Assay with Risedronate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteoclasts, the primary bone-resorbing cells, are central to the study of bone homeostasis and the development of therapeutics for bone disorders like osteoporosis.[1] The in vitro differentiation of osteoclast precursors into mature, multinucleated osteoclasts is a critical tool for understanding the molecular mechanisms of osteoclastogenesis and for screening potential inhibitory compounds.[1] Risedronate, a potent nitrogen-containing bisphosphonate, is a widely used therapeutic agent that inhibits bone resorption.[2][3] Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway, which is crucial for osteoclast function and survival.[3][4] Furthermore, studies have shown that this compound directly inhibits osteoclast differentiation.[2][5] This application note provides a detailed protocol for an in vitro osteoclast differentiation assay to evaluate the inhibitory effects of this compound.
Mechanism of Action: this compound and Osteoclast Differentiation
This compound is a structural analogue of pyrophosphate that binds to hydroxyapatite (B223615) on the bone surface and is internalized by osteoclasts.[6] As a nitrogen-containing bisphosphonate, its primary molecular target is the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate pathway.[3][4] Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which are essential for osteoclast function, cytoskeletal arrangement, and survival, ultimately leading to apoptosis.[4][7]
Beyond inducing apoptosis in mature osteoclasts, this compound also directly impedes their formation. The differentiation of osteoclast precursors is primarily driven by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[8][9] The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade involving TRAF6, which in turn activates downstream pathways including MAPKs (ERK, JNK, p38) and Akt.[8][10][11] This signaling cascade culminates in the activation of key transcription factors such as c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1), the master regulator of osteoclastogenesis.[2][8][12] this compound has been shown to inhibit RANKL-mediated osteoclast differentiation in a dose-dependent manner by significantly suppressing the expression of c-Fos and NFATc1.[2][5]
Signaling Pathway of Osteoclast Differentiation and this compound Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. This compound directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. This compound Directly Inhibits Osteoclast Differentiation and Inflammatory Bone Loss [jstage.jst.go.jp]
- 6. medschool.co [medschool.co]
- 7. nbinno.com [nbinno.com]
- 8. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Signaling Pathways in Osteoclast Differentiation | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Risedronate Efficacy in an Ovariectomized Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ovariectomized (OVX) rat is a widely accepted and utilized preclinical model for postmenopausal osteoporosis.[1][2][3][4][5] The bilateral removal of the ovaries induces estrogen deficiency, leading to an imbalance in bone remodeling characterized by increased bone resorption over formation, resulting in significant bone loss and microarchitectural deterioration.[4][5] This model is particularly valuable for evaluating the efficacy of potential therapeutic agents for osteoporosis, such as risedronate. This compound is a potent aminobisphosphonate that selectively inhibits osteoclast-mediated bone resorption.[6][7] Its high affinity for hydroxyapatite (B223615) crystals in the bone matrix allows for targeted delivery to sites of active bone remodeling.[6][8] By disrupting the mevalonate (B85504) pathway within osteoclasts, this compound inhibits the farnesyl pyrophosphate synthase (FPPS), leading to osteoclast inactivation and apoptosis, thereby reducing bone resorption and improving bone mass and strength.[6][8][9] These application notes provide detailed protocols for utilizing the OVX rat model to assess the efficacy of this compound.
Mechanism of Action of this compound
This compound, a nitrogen-containing bisphosphonate, primarily functions by inhibiting osteoclast activity.[6][10] Once administered, it binds to hydroxyapatite in the bone matrix, particularly at sites of active bone resorption.[6][8] Osteoclasts internalize this compound during the process of bone resorption. Inside the osteoclast, this compound inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[6][9] This inhibition prevents the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[8][9] These proteins are critical for maintaining osteoclast morphology, function, and survival. The disruption of these processes leads to osteoclast apoptosis and a significant reduction in bone resorption.[8]
Experimental Protocols
Ovariectomized (OVX) Rat Model
A widely used and well-validated animal model for postmenopausal osteoporosis is the ovariectomized (OVX) rat.[1][2][3][4][5]
1.1. Animal Selection:
-
Species: Sprague-Dawley or Wistar rats are commonly used and respond similarly to ovariectomy.[1][3]
-
Age: Rats aged 6 months are considered optimal as they have reached skeletal maturity, minimizing the confounding effects of longitudinal bone growth.[2][3]
-
Health Status: Animals should be healthy and free of any diseases.
1.2. Surgical Procedure: Ovariectomy
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane (B1672236) inhalation or a ketamine/xylazine cocktail injection).
-
Surgical Approach: A dorsolateral skin incision is a common and effective approach.[1][3]
-
Ovary Removal: Ligate the ovarian blood vessels and fallopian tubes, then carefully excise both ovaries.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Sham Operation: For the control group, perform a similar surgical procedure but without removing the ovaries.
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for signs of infection or distress.
1.3. Verification of Ovariectomy:
-
Successful ovariectomy can be confirmed 1-3 weeks post-surgery by observing the cessation of the regular estrus cycle, a significant decrease in uterine weight, and altered levels of serum estradiol, progesterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[1][3]
This compound Treatment
2.1. Experimental Groups:
-
Sham-operated + Vehicle (SHAM): To represent healthy, non-osteoporotic controls.
-
Ovariectomized + Vehicle (OVX): To serve as the osteoporotic control group.
-
Ovariectomized + this compound (OVX + RIS): The treatment group to evaluate the efficacy of this compound. Different dose levels can be included.
2.2. Dosing and Administration:
-
Route of Administration: this compound can be administered via subcutaneous injection or oral gavage.
-
Dose: A range of doses can be tested. For example, a study used subcutaneous doses of 2.5 µg/kg.[11] Another study utilized low-dose and high-dose this compound to assess its effects.[12]
-
Frequency: Dosing can be daily or intermittent (e.g., twice a week).[11]
-
Treatment Duration: Treatment typically begins 1-2 weeks after ovariectomy to allow for the onset of bone loss and can continue for several weeks (e.g., 6-12 weeks).[4][11]
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the OVX rat model.
Key Experimental Protocols
4.1. Bone Mineral Density (BMD) Analysis
-
Method: Dual-energy X-ray absorptiometry (DXA) is a common non-invasive method for measuring BMD.[13][14]
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Position the animal in a prone position on the scanning platform.
-
Perform a whole-body scan or scans of specific regions of interest (ROI), such as the lumbar spine and femur.[13][14]
-
The software will calculate the bone mineral content (BMC) in grams and the bone area (BA) in cm², from which BMD (g/cm²) is derived.
-
-
Data to Collect: Total body BMD, lumbar spine (L2-L4) BMD, and femoral BMD.
4.2. Bone Microarchitecture Analysis
-
Method: Micro-computed tomography (µCT) provides high-resolution 3D images of bone microarchitecture.
-
Procedure:
-
Excise the bones of interest (e.g., femur, tibia, lumbar vertebrae) and fix them in 70% ethanol.
-
Scan the bones using a µCT scanner at an appropriate resolution.
-
Analyze the 3D images to quantify trabecular and cortical bone parameters.
-
-
Data to Collect:
-
Trabecular Bone: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Cortical Bone: Cortical Thickness (Ct.Th) and Cortical Bone Area (Ct.Ar).
-
4.3. Bone Histomorphometry
-
Method: Histomorphometry allows for the quantitative analysis of bone remodeling at the cellular level.[15][16]
-
Procedure:
-
For dynamic histomorphometry, administer fluorochrome labels (e.g., calcein, alizarin (B75676) red) at specific time points before euthanasia.[17]
-
After euthanasia, fix the bones (e.g., tibia, vertebrae) and embed them in plastic (e.g., methylmethacrylate).[15][16]
-
Cut undecalcified sections using a microtome.[18]
-
Stain sections for static parameters (e.g., von Kossa, toluidine blue) or view unstained for dynamic parameters under a fluorescence microscope.
-
-
Data to Collect:
-
Static Parameters: Osteoblast surface (Ob.S/BS), osteoclast surface (Oc.S/BS).
-
Dynamic Parameters: Mineralizing surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR/BS).
-
4.4. Biochemical Markers of Bone Turnover
-
Method: Enzyme-linked immunosorbent assays (ELISAs) or automated analyzers are used to measure the levels of bone turnover markers in serum or urine.[4]
-
Procedure:
-
Collect blood samples at baseline and at the end of the study.
-
Separate the serum and store it at -80°C until analysis.
-
Use commercially available ELISA kits specific for rat bone turnover markers.
-
-
Data to Collect:
-
Bone Formation Markers: Serum osteocalcin (B1147995) (OCN), alkaline phosphatase (ALP), and procollagen (B1174764) type I N-terminal propeptide (P1NP).[4][19][20]
-
Bone Resorption Markers: Serum or urinary C-terminal telopeptide of type I collagen (CTX) and tartrate-resistant acid phosphatase 5b (TRAP 5b).[19][20]
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between the experimental groups.
Table 1: Bone Mineral Density (BMD) Data
| Parameter | SHAM | OVX | OVX + RIS (Low Dose) | OVX + RIS (High Dose) |
| Total Body BMD (g/cm²) | ||||
| Lumbar Spine BMD (g/cm²) | ||||
| Femoral BMD (g/cm²) |
Table 2: Micro-CT Analysis of Trabecular Bone (e.g., Proximal Tibia)
| Parameter | SHAM | OVX | OVX + RIS (Low Dose) | OVX + RIS (High Dose) |
| BV/TV (%) | ||||
| Tb.N (1/mm) | ||||
| Tb.Th (µm) | ||||
| Tb.Sp (µm) |
Table 3: Bone Histomorphometry Data (e.g., Lumbar Vertebra)
| Parameter | SHAM | OVX | OVX + RIS (Low Dose) | OVX + RIS (High Dose) |
| Ob.S/BS (%) | ||||
| Oc.S/BS (%) | ||||
| MAR (µm/day) | ||||
| BFR/BS (µm³/µm²/year) |
Table 4: Serum Biochemical Markers of Bone Turnover
| Marker | SHAM | OVX | OVX + RIS (Low Dose) | OVX + RIS (High Dose) |
| Osteocalcin (ng/mL) | ||||
| CTX (ng/mL) | ||||
| P1NP (ng/mL) | ||||
| TRAP 5b (U/L) |
The ovariectomized rat model provides a robust and reliable platform for evaluating the anti-resorptive efficacy of this compound. By employing the detailed protocols for BMD analysis, micro-CT, bone histomorphometry, and biochemical marker assessment outlined in these application notes, researchers can obtain comprehensive data to characterize the effects of this compound on bone mass, microarchitecture, and turnover. The structured presentation of this data will facilitate clear interpretation and comparison, ultimately contributing to a thorough understanding of this compound's therapeutic potential in the context of postmenopausal osteoporosis.
References
- 1. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 2. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rat Model for Osteoporosis - Enamine [enamine.net]
- 5. The Ovariectomized Rat as a Model for Studying Alveolar Bone Loss in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 10. medschool.co [medschool.co]
- 11. Effect of pre- and post-surgery treatment with this compound on trabecular bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effect of low-dose this compound against osteocyte apoptosis and bone loss in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. One moment, please... [microphotonics.com]
- 15. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | An Optimized Approach to Perform Bone Histomorphometry [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Histological and Histomorphometric Analyses of Bone Regeneration in Osteoporotic Rats Using a Xenograft Material - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Risedronate Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo application of risedronate for animal studies. This document includes detailed protocols for oral and subcutaneous administration, pharmacokinetic and pharmacodynamic data, and a description of the underlying signaling pathway.
Introduction to this compound
This compound is a potent pyridinyl bisphosphonate that selectively inhibits osteoclast-mediated bone resorption. Its high affinity for hydroxyapatite (B223615) crystals in the bone matrix leads to its targeted delivery to sites of active bone remodeling. This compound is a valuable tool in preclinical research for studying osteoporosis and other bone-related disorders.
Physicochemical Properties and Formulation Considerations
This compound sodium is soluble in water, which is the most common vehicle for in vivo animal studies. For more complex formulations, such as those designed for sustained release, various excipients have been explored, including chelating agents, fillers, binders, and polymers.
Key Formulation Parameters:
| Parameter | Value/Information |
| Solubility | Soluble in water. |
| Common Vehicle | Deionized water, saline (0.9% sodium chloride solution). |
| Stability | Aqueous solutions are stable for at least 30 days when stored at 4°C. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound from various in vivo studies.
Pharmacokinetic Parameters
| Animal Model | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Wistar Rats | Oral | 3.05 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported |
| Healthy Male Subjects | Oral | 35 mg | 4.31 ± 2.03 | 1.5 | 28.52 ± 10.17 | Not Reported |
| Healthy Volunteers | Oral (30 mg tablet) | 30 mg | Not Reported | ~1 | Not Reported | ~0.63 |
Note: Pharmacokinetic parameters can vary significantly based on the animal strain, age, sex, and the specific formulation used.
Pharmacodynamic Parameters: Effects on Bone Mineral Density (BMD)
| Animal Model | Study Duration | Treatment | Change in Lumbar Spine BMD | Change in Femoral Neck BMD |
| Ovariectomized Rats | 12 months | This compound (2.5 mg/kg/day) | Significant Increase | Significant Increase |
| Postmenopausal Women | 12 months | This compound (5 mg/day) | +4% to +4.5% | +1.5% to +2% |
| Men with Osteoporosis | 2 years | This compound (35 mg/week) | Significant Increase | Significant Increase |
Experimental Protocols
Preparation of this compound Solution for Oral Gavage in Rats
This protocol describes the preparation of a simple aqueous solution of this compound sodium for oral administration to rats.
Materials:
-
This compound sodium powder
-
Sterile deionized water or 0.9% saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound sodium. For a target dose of 5 mg/kg and a dosing volume of 5 mL/kg, the required concentration is 1 mg/mL. For a 250g rat, the total dose would be 1.25 mg in 1.25 mL.
-
Weigh the this compound sodium powder accurately using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of the vehicle (water or saline) to the powder and vortex to create a slurry. This helps to ensure the powder is fully wetted before adding the final volume.
-
Gradually add the remaining vehicle to the desired final volume while vortexing. Ensure the solution is clear and free of any visible particulates.
-
Store the prepared solution at 4°C. The solution should be used within 30 days of preparation.
Protocol for Oral Gavage in Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (e.g., 18-gauge, 2-3 inches with a ball tip for adult rats)
-
Syringe (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of the this compound solution to administer.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Securely restrain the rat. One common method is to scruff the loose skin over the neck and shoulders.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and reposition.
-
Once the needle is in the esophagus, slowly depress the syringe plunger to administer the solution.
-
Withdraw the needle smoothly and return the rat to its cage.
-
Monitor the animal for any signs of distress after the procedure.
Protocol for Subcutaneous Injection in Mice
Materials:
-
Prepared this compound solution (can be prepared as in 4.1, typically at a lower concentration for smaller volumes)
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended volume for a single subcutaneous injection site in a mouse is 100-200 µL.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Gently lift the loose skin over the back of the neck or flank to create a "tent".
-
Insert the needle, bevel up, into the base of the tented skin.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If no blood enters the syringe, proceed with the injection.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: Inhibition of the Mevalonate (B85504) Pathway
This compound exerts its anti-resorptive effects by targeting the mevalonate pathway within osteoclasts. Specifically, it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS). This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of small GTP-binding proteins like Ras, Rho, and Rac. The disruption of this process leads to osteoclast apoptosis and a reduction in bone resorption.[1]
References
Application Note: A Stability-Indicating HPLC Method for the Determination of Risedronate Sodium Purity and Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction: Risedronate sodium, a pyridinyl bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption used in the treatment and prevention of osteoporosis. Ensuring the purity and stability of this compound sodium in bulk drug substance and finished pharmaceutical products is critical for its safety and efficacy. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of quantifying this compound sodium and separating it from potential impurities and degradation products. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies in a regulated environment.
Principle: The method utilizes reversed-phase ion-pair chromatography to achieve retention and separation of the highly polar this compound sodium molecule. An ion-pairing agent is included in the mobile phase to form a neutral complex with the anionic phosphonate (B1237965) groups of this compound, allowing it to be retained on a non-polar stationary phase like a C18 column. The separation is monitored using a UV detector, as the pyridine (B92270) ring in this compound provides sufficient chromophoric activity. The stability-indicating nature of the method is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions to ensure that any resulting degradants are effectively resolved from the parent peak.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Sonicator.
-
Membrane filters (0.45 µm, nylon or PVDF).
-
-
Reagents and Materials:
-
This compound Sodium Reference Standard (USP or equivalent).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (AR grade).
-
Tetrabutylammonium (B224687) phosphate (TBAP) or similar ion-pair reagent (AR grade).[1]
-
Orthophosphoric acid (AR grade).
-
Sodium hydroxide (B78521) (AR grade).
-
Hydrochloric acid (AR grade).
-
Hydrogen peroxide (30%, AR grade).
-
Purified water (HPLC grade).
-
HPLC column: Eclipse XDB C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.[1]
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis.
| Parameter | Condition |
| Column | Eclipse XDB C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase | Phosphate Buffer:Acetonitrile (85:15, v/v). The buffer contains 5 mM tetrabutylammonium phosphate, pH adjusted to 4.65 with phosphoric acid.[1][2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 262 nm[3][4][5] |
| Column Temperature | 30 °C[6] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Phosphate Buffer (Mobile Phase Component):
-
Mobile Phase:
-
Mix the prepared Phosphate Buffer and Acetonitrile in an 85:15 (v/v) ratio.[2]
-
Degas the mobile phase by sonication or helium sparging before use.
-
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh about 25 mg of this compound Sodium Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
-
-
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix. This solution should be prepared fresh.
-
-
Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound sodium and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. The final concentration will be approximately 100 µg/mL.
-
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating capability of the method.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for 4 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60 °C for 2 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven maintained at 100 °C for 48 hours.[8]
-
After exposure, prepare a sample solution at a concentration of 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines, e.g., 1.2 million lux hours and 200 watt hours/square meter) for a specified period.
-
After exposure, prepare a sample solution at a concentration of 100 µg/mL in the mobile phase.
-
Data Presentation and System Suitability
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
Calculation of Purity
The purity of this compound sodium in the drug substance or the assay of the drug product can be calculated using the following formula:
% Purity or % Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
Where:
-
Area_Sample is the peak area of this compound in the sample chromatogram.
-
Area_Standard is the average peak area of this compound in the standard chromatogram.
-
Conc_Standard is the concentration of the working standard solution.
-
Conc_Sample is the nominal concentration of the sample solution.
Method Validation Summary
The described method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptance criteria.
| Validation Parameter | Typical Concentration Range/Condition | Acceptance Criteria |
| Specificity | Forced degradation samples | This compound peak is pure and resolved from all other peaks (Peak Purity > 0.999). |
| Linearity | 50 - 150 µg/mL[1] (e.g., 5 levels) | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 80%, 100%, 120% of nominal concentration | 98.0% - 102.0% recovery[1] |
| Precision (Repeatability) | n=6 preparations at 100% concentration | % RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Report value (e.g., ~30 ng)[1] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | Report value (e.g., ~100 ng)[1] |
| Robustness | Small variations in pH, flow rate, organic % | System suitability parameters are met. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound sodium.
Caption: General workflow for HPLC analysis of this compound.
Logical Diagram of Chromatographic Separation
This diagram shows the logical separation of this compound from its potential impurities and degradation products on the chromatogram.
Caption: Separation of this compound from impurities.
References
- 1. This compound Sodium | C7H10NNaO7P2 | CID 4194514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a review of its pharmacological properties and clinical use in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. veeprho.com [veeprho.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Measuring Risedronate Concentration in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate is a potent inhibitor of osteoclast-mediated bone resorption and is widely used in the treatment of osteoporosis and other bone diseases.[1][2][3][4][5] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][3][6] This inhibition disrupts essential cellular processes in osteoclasts, leading to their apoptosis and a reduction in bone resorption.[1][2] In cell culture experiments designed to investigate the effects of this compound on various cell types, accurate measurement of its concentration in the culture medium is crucial for understanding dose-response relationships and cellular uptake.
The analysis of this compound presents challenges due to its high polarity and its ability to chelate metal ions.[7] These properties can lead to poor chromatographic peak shape and low retention on standard reversed-phase HPLC columns. The methods outlined below address these challenges through appropriate sample preparation and chromatographic techniques.
Signaling Pathway of this compound Action
This compound's primary molecular target is the enzyme Farnesyl Pyrophosphate Synthase (FPPS) within the mevalonate pathway. Inhibition of FPPS disrupts the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPase signaling proteins, which are critical for normal osteoclast function, including cytoskeletal arrangement and the formation of the ruffled border required for bone resorption.[1][8]
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farsenyl pyrophosphate synthase is a potential molecular drug target of this compound in Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. In Vitro and In Vivo Antiplasmodial Activities of this compound and Its Interference with Protein Prenylation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alizarin Red Staining for Mineralization in Risedronate-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Risedronate, a potent nitrogen-containing bisphosphonate, is a widely prescribed therapeutic agent for bone disorders such as osteoporosis.[1][2][3][4] Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[1][2][3] this compound exerts its effects by targeting farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway in osteoclasts, leading to their apoptosis and reduced bone breakdown.[1][2] While its anti-resorptive properties are well-established, the effects of this compound on osteoblasts, the bone-forming cells, are also of significant interest. Studies have shown that this compound can influence osteoblast proliferation, differentiation, and mineralization, though these effects can be dose-dependent.[4][5][6]
Alizarin Red S (ARS) is a widely used anthraquinone (B42736) dye for the specific detection and quantification of calcium deposits, a key indicator of extracellular matrix mineralization by osteoblasts.[7][8][9][10] The staining is based on the ability of Alizarin Red S to chelate calcium ions, forming a visible orange-red complex.[7][8] This allows for both qualitative visualization and quantitative assessment of in vitro osteogenesis.[7][8][9]
These application notes provide a detailed protocol for utilizing Alizarin Red S staining to evaluate the extent of mineralization in cell cultures treated with this compound. This methodology is crucial for researchers investigating the effects of this compound and other bisphosphonates on osteogenic differentiation and bone formation.
Data Presentation
Table 1: this compound Concentration and its Effects on Osteoblast Mineralization (Hypothetical Data)
| This compound Concentration (µM) | Mean Absorbance (405 nm) ± SD | Fold Change vs. Control | p-value |
| 0 (Control) | 0.15 ± 0.02 | 1.0 | - |
| 0.01 | 0.25 ± 0.03 | 1.67 | <0.05 |
| 0.1 | 0.38 ± 0.04 | 2.53 | <0.01 |
| 1 | 0.45 ± 0.05 | 3.00 | <0.001 |
| 10 | 0.20 ± 0.03 | 1.33 | <0.05 |
| 100 | 0.12 ± 0.02 | 0.80 | >0.05 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and duration of treatment.
Experimental Protocols
I. Cell Culture and Osteogenic Differentiation
-
Cell Seeding:
-
Culture osteogenic precursor cells (e.g., MC3T3-E1, primary mesenchymal stem cells) in a suitable growth medium.
-
Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere and reach 80-90% confluency.
-
-
Osteogenic Induction:
-
Aspirate the growth medium and replace it with an osteogenic differentiation medium. A standard formulation includes:
-
Basal medium (e.g., α-MEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
10 mM β-glycerophosphate
-
50 µg/mL Ascorbic Acid
-
100 nM Dexamethasone
-
-
-
This compound Treatment:
-
Prepare a stock solution of this compound sodium in sterile water or PBS.
-
On the day of osteogenic induction, add varying concentrations of this compound to the osteogenic medium (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
-
Culture the cells for 14-21 days, replacing the medium with freshly prepared osteogenic medium and this compound every 2-3 days.
-
II. Alizarin Red S Staining Protocol
-
Preparation of Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3):
-
Dissolve 2 g of Alizarin Red S powder in 100 mL of distilled water.[11]
-
Adjust the pH to 4.1-4.3 using 0.1% ammonium (B1175870) hydroxide (B78521) or dilute hydrochloric acid.[7][11] This pH is critical for specific binding to calcium.[11]
-
Filter the solution through a 0.22 µm syringe filter for sterilization.[7]
-
Store the solution at 4°C, protected from light, for up to one month.[7][11]
-
-
Staining Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with phosphate-buffered saline (PBS).[9]
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[7][11]
-
Carefully remove the fixative and wash the wells three to five times with deionized water.[8]
-
Add 1 mL of the 2% Alizarin Red S staining solution to each well of the 24-well plate, ensuring the entire cell monolayer is covered.[8]
-
Incubate for 20-30 minutes at room temperature with gentle shaking.[12]
-
Aspirate the Alizarin Red S solution and wash the wells four to five times with deionized water to remove any unbound dye.[8]
-
The mineralized nodules should now be stained a vibrant orange-red.[8]
-
III. Quantification of Mineralization
-
Image Acquisition (Qualitative Assessment):
-
Before quantification, images of the stained wells can be captured using a bright-field microscope or a scanner.
-
-
Extraction and Spectrophotometric Quantification:
-
To quantify the staining, add 250 µL of 10% acetic acid to each well of the 24-well plate.[9]
-
Incubate for 30 minutes at room temperature with shaking to detach the cell layer and dissolve the calcium-dye complex.
-
Use a cell scraper to ensure all of the stained matrix is lifted.
-
Transfer the cell slurry and acetic acid solution to a 1.5 mL microcentrifuge tube.[12]
-
Vortex for 30 seconds and heat at 85°C for 10 minutes.[12]
-
Centrifuge the tubes at 12,000 rpm for 10 minutes.[7]
-
Transfer 200 µL of the supernatant to a new tube.[9]
-
Neutralize the acid by adding 75 µL of 10% ammonium hydroxide.[9]
-
Transfer 150 µL of the final solution in triplicate to a 96-well plate.
-
Read the absorbance at 405 nm using a microplate reader.[8][12]
-
Mandatory Visualizations
Caption: Experimental workflow for Alizarin Red S staining.
Caption: this compound's signaling pathway in osteoblasts.
Discussion
The provided protocol offers a robust method to assess the impact of this compound on osteoblast mineralization. When interpreting the results, it is important to consider the dose-dependent effects of this compound. Low concentrations may promote osteoblast differentiation and mineralization, potentially through the upregulation of key osteogenic transcription factors like Runx2, Osterix, and Dlx5, as well as Connexin43.[13][14] Conversely, high concentrations might have inhibitory or even cytotoxic effects on osteoblasts.[4][5]
The quantitative data obtained from the Alizarin Red S extraction should be correlated with the qualitative microscopic images. A standard curve can also be prepared using known concentrations of Alizarin Red S to determine the absolute amount of bound dye. This will provide a more precise quantification of mineralization.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Effects of this compound on the morphology and viability of gingiva-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent Differential Effects of this compound on Gene Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alizarin Red S Staining Quantification Assay (ARed-Q) [sciencellonline.com]
- 11. benchchem.com [benchchem.com]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. This compound increases osteoblastic differentiation and function through connexin43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Osteoclast Activity with Risedronate using TRAP Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts are large, multinucleated cells responsible for bone resorption, a critical process in bone remodeling and calcium homeostasis. Dysregulation of osteoclast activity is a hallmark of various bone diseases, including osteoporosis. Risedronate, a potent nitrogen-containing bisphosphonate, is a widely prescribed therapeutic agent that effectively reduces bone resorption by inhibiting osteoclast function and promoting their apoptosis.[1][2][3][4][5]
Tartrate-Resistant Acid Phosphatase (TRAP) is an enzyme highly expressed in osteoclasts and is a reliable cytochemical marker for their identification and the assessment of their activity.[6][7] TRAP staining is a fundamental histochemical technique used to visualize and quantify osteoclasts in both in vitro and in vivo experimental models.[7][8] This application note provides detailed protocols for TRAP staining to evaluate the inhibitory effects of this compound on osteoclast differentiation and activity.
Mechanism of Action of this compound
This compound exerts its anti-resorptive effects primarily by targeting osteoclasts.[1][2][4] As a bisphosphonate, it has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation at sites of active bone remodeling.[4][5] Osteoclasts internalize this compound during the process of bone resorption.[4] Inside the osteoclast, this compound inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[4][5] This inhibition disrupts the prenylation of small GTPase signaling proteins, which are essential for critical osteoclast functions such as the formation of the ruffled border, cytoskeletal organization, and cell survival.[4] Ultimately, this disruption leads to osteoclast apoptosis (programmed cell death), thereby reducing bone resorption.[1][2][4] Studies have shown that this compound can also inhibit osteoclast differentiation from their precursor cells.[1][2]
Data Presentation: Efficacy of this compound on Osteoclast Activity
The following table summarizes the quantitative effects of this compound on osteoclast activity as determined by TRAP staining and related assays in various studies.
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Murine bone marrow-derived macrophages (BMMs) | This compound (0-10 µM) | Number of TRAP-positive multinucleated osteoclasts | Dose-dependent reduction in the number of osteoclasts. | [1][2] |
| Co-culture of bone marrow cells and osteoblasts | This compound | Inhibition of osteoclast differentiation | Significant suppression of osteoclast formation. | [1][2] |
| Human peripheral blood mononuclear cells (PBMCs) from osteoporotic women | Oral this compound (5 mg/day for 3 months) | Number of circulating osteoclast precursors and TRAP-positive osteoclasts in culture | Significant reduction in the number and differentiation of osteoclast precursors and the formation, vitality, and activity of osteoclasts. | [9] |
| In vivo mouse model of lipopolysaccharide (LPS)-induced bone loss | This compound administration | Bone loss (measured by micro-CT) | Significant attenuation of bone loss. | [1][2] |
Experimental Protocols
In Vitro TRAP Staining of Osteoclast Cultures (96-Well Plate Format)
This protocol is adapted for staining osteoclasts differentiated from bone marrow macrophages or other precursor cells in a 96-well plate.
Materials:
-
Fixative solution (e.g., 10% formalin in PBS, neutral buffered)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water (dH2O)
-
TRAP Staining Solution (see preparation below)
-
Microscope
TRAP Staining Solution Preparation (example):
-
Dissolve a chromogenic substrate (e.g., Naphthol AS-MX phosphate) in a solvent (e.g., N,N-dimethylformamide).[10]
-
Prepare a buffer containing sodium tartrate and a color developer (e.g., Fast Red Violet LB salt) in a sodium acetate (B1210297) buffer (pH 5.0).[10]
-
Mix the substrate solution with the buffer solution just before use.[10]
-
Alternatively, commercially available TRAP staining kits provide pre-made reagents.[6]
Procedure:
-
Cell Culture and this compound Treatment: Culture osteoclast precursors (e.g., bone marrow-derived macrophages) with appropriate differentiation factors (M-CSF and RANKL) in a 96-well plate.[11] Treat cells with varying concentrations of this compound for the desired duration.
-
Cell Fixation:
-
Carefully remove the culture medium from the wells.
-
Wash each well once with 100 µL of PBS.
-
Add 50 µL of fixative solution to each well and incubate for 5-10 minutes at room temperature.[6]
-
-
Washing:
-
Gently aspirate the fixative.
-
Wash each well three times with 250 µL of dH2O.[6]
-
-
TRAP Staining:
-
Final Wash:
-
When the desired staining intensity is achieved, stop the reaction by aspirating the staining solution.
-
Wash the wells with dH2O.[6]
-
-
Imaging and Quantification:
-
The plate can be air-dried or left with a small amount of PBS for imaging.
-
TRAP-positive cells will appear red or purple and are typically multinucleated (≥3 nuclei).
-
Quantify the number of TRAP-positive multinucleated cells per well or the total area of TRAP-positive staining using an inverted microscope and image analysis software (e.g., ImageJ).[12]
-
TRAP Staining of Paraffin-Embedded Bone Sections
This protocol is for identifying osteoclasts in fixed, decalcified, and paraffin-embedded bone tissue sections.
Materials:
-
Xylene
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water (dH2O)
-
TRAP Staining Solution (pre-warmed to 37°C)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by passing them through a graded series of ethanol (100%, 95%, 70%) and finally into dH2O.[14]
-
-
TRAP Staining:
-
Incubate the slides in the pre-warmed TRAP staining solution at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.[14]
-
-
Washing:
-
Rinse the slides thoroughly in dH2O.[14]
-
-
Counterstaining (Optional):
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.[13]
-
-
Imaging and Quantification:
Mandatory Visualizations
References
- 1. This compound directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Directly Inhibits Osteoclast Differentiation and Inflammatory Bone Loss [jstage.jst.go.jp]
- 3. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. ihisto.io [ihisto.io]
- 8. researchgate.net [researchgate.net]
- 9. This compound reduces osteoclast precursors and cytokine production in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Osteoclasts in Culture, Powered by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for Micro-CT Analysis of Bone Architecture Following Risedronate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate is a potent aminobisphosphonate utilized in the treatment of osteoporosis and other bone disorders.[1] Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[2][3] this compound has a high affinity for hydroxyapatite (B223615) crystals in the bone matrix and, upon internalization by osteoclasts, it disrupts the mevalonate (B85504) pathway by inhibiting the farnesyl pyrophosphate synthase (FPPS) enzyme.[2][4] This disruption interferes with the post-translational modification of small GTPase signaling proteins essential for osteoclast function, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.[2] Micro-computed tomography (micro-CT) is a critical tool for the three-dimensional, high-resolution assessment of bone microarchitecture, providing quantitative insights into the efficacy of therapeutic agents like this compound. These application notes provide a comprehensive overview and detailed protocols for the micro-CT analysis of bone architecture in preclinical and clinical studies investigating the effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on key trabecular and cortical bone microarchitectural parameters as determined by micro-CT analysis in various studies.
Table 1: Effects of this compound on Trabecular Bone Architecture in Ovariectomized (OVX) Minipigs
| Parameter | OVX Control | This compound (0.5 mg/kg/day) | This compound (2.5 mg/kg/day) |
| Bone Volume/Tissue Volume (BV/TV) | Lower | Higher (p < 0.05 vs. OVX) | Higher (p < 0.05 vs. OVX) |
| Trabecular Thickness (Tb.Th) | No significant change | No significant change | Higher (p < 0.05 vs. OVX) |
| Trabecular Number (Tb.N) | Lower | No significant change | Higher (p < 0.05 vs. OVX) |
| Trabecular Separation (Tb.Sp) | Higher | No significant change | Lower (p < 0.05 vs. OVX) |
| Connectivity Density | Lower | No significant change | Higher (p < 0.05 vs. OVX) |
| Degree of Anisotropy (DA) | Higher | No significant change | Lower (p < 0.05 vs. OVX) |
Data adapted from a study on ovariectomized minipigs treated for 18 months.[5]
Table 2: Effects of this compound on Trabecular Bone Architecture in Postmenopausal Women
| Parameter | Placebo (Change from Baseline) | This compound 5 mg/day (Change from Baseline) |
| Bone Volume (BV/TV) | -5.1% | +3.5% |
| Trabecular Thickness (Tb.Th) | -20 µm | +23 µm |
| Trabecular Number (Tb.N) | -0.223 mm⁻¹ | +0.099 mm⁻¹ |
| Trabecular Separation (Tb.Sp) | +79 µm | -46 µm |
Data from a 1-year study on iliac crest bone biopsies from early postmenopausal women.[6]
Table 3: Effects of this compound on Cortical Bone Porosity in Postmenopausal Women with Osteoporosis
| Parameter (Change over 5 years) | Placebo | This compound (5 mg/day) |
| Pore Area (25-100 µm range) | Unchanged | Reduced by 18-25% (p = 0.0008) |
| Pore Area (100-300 µm range) | Unchanged | Reduced by 18-25% (p = 0.04) |
Data from a 5-year study on iliac crest bone biopsies.[7]
Experimental Protocols
Preclinical Study Protocol: Ovariectomized Rat Model
This protocol outlines a typical preclinical study to evaluate the effect of this compound on bone architecture in an established osteoporosis model.
a. Animal Model and Treatment:
-
Animals: Female Wistar rats (3 months old).
-
Procedure: Bilateral ovariectomy (OVX) is performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Acclimatization: Animals are allowed to recover for 12 weeks to establish osteopenia.
-
Treatment Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + this compound (e.g., 1.0 mg/kg/day, oral gavage)
-
-
Treatment Duration: 4 weeks.[8]
b. Sample Collection and Preparation:
-
At the end of the treatment period, animals are euthanized.
-
The femurs and tibiae are dissected and cleaned of soft tissue.
-
Samples are fixed in 10% neutral buffered formalin for 24-48 hours.
-
Following fixation, samples are stored in 70% ethanol.
c. Micro-CT Scanning and Analysis:
-
Scanning: The proximal tibia or distal femur is scanned using a high-resolution micro-CT system.
-
Typical Scan Parameters:
-
Voxel size: 10-20 µm
-
Energy: 50-70 kVp
-
Integration time: 200-500 ms
-
-
-
Region of Interest (ROI) Selection:
-
Trabecular Bone: A region in the secondary spongiosa of the metaphysis, typically starting 1-2 mm distal to the growth plate and extending for a defined length (e.g., 2-3 mm).
-
Cortical Bone: A region in the mid-diaphysis of a defined length (e.g., 2 mm).
-
-
3D Reconstruction and Analysis:
-
The scanned images are reconstructed into a 3D dataset.
-
Bone tissue is segmented from the background using a global thresholding algorithm.
-
Standard bone morphometric parameters are calculated for both trabecular and cortical ROIs using the system's software.
-
Clinical Study Protocol: Iliac Crest Biopsy Analysis
This protocol describes the analysis of human iliac crest bone biopsies to assess changes in bone microarchitecture.
a. Biopsy Collection:
-
Transiliac bone biopsies are obtained at baseline and after a specified treatment period (e.g., 1, 3, or 5 years).[6][7][9]
-
Biopsies are typically preserved in a suitable fixative (e.g., ethanol).
b. Micro-CT Scanning and Analysis:
-
Scanning: The entire biopsy or a cylindrical core is scanned using a high-resolution micro-CT system.
-
Typical Scan Parameters:
-
Voxel size: 5-15 µm
-
Energy: 40-60 kVp
-
-
-
Region of Interest (ROI) Selection: A standardized volume of interest is selected within the trabecular and cortical compartments of the biopsy for analysis.
-
3D Reconstruction and Analysis: Similar to the preclinical protocol, 3D reconstruction and morphometric analysis are performed to quantify changes in bone architecture.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits FPPS, disrupting the mevalonate pathway and leading to osteoclast apoptosis.
Experimental Workflow for Preclinical Micro-CT Analysis
Caption: Workflow for preclinical evaluation of this compound using micro-CT analysis.
References
- 1. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound preserves trabecular architecture and increases bone strength in vertebra of ovariectomized minipigs as measured by three-dimensional microcomputed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound preserves bone architecture in early postmenopausal women in 1 year as measured by three-dimensional microcomputed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces intracortical porosity in women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on cortical and trabecular bone of the mandible in glucocorticoid-treated growing rats | Pocket Dentistry [pocketdentistry.com]
- 9. This compound preserves bone architecture in postmenopausal women with osteoporosis as measured by three-dimensional microcomputed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stable Risedronate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate, a third-generation bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. It is widely used in the treatment and prevention of osteoporosis and Paget's disease of the bone. For laboratory and research applications, the preparation of stable and accurate this compound solutions is critical for obtaining reliable and reproducible results. This document provides detailed protocols and application notes for the preparation of stable this compound solutions, focusing on key factors that influence its solubility and stability.
This compound's chemical structure, characterized by a pyridine (B92270) ring, makes it susceptible to degradation under certain conditions. Factors such as pH, temperature, light, and the presence of metal ions can significantly impact the stability of this compound in solution. These application notes provide the necessary information to mitigate these factors and ensure the integrity of prepared solutions.
Physicochemical Properties of this compound Sodium
This compound is commonly used in its monosodium salt form, often as a hemi-pentahydrate. Understanding its fundamental physicochemical properties is essential for its proper handling and for the preparation of stable solutions.
Table 1: Physicochemical Properties of this compound Sodium
| Property | Value | Reference |
| Chemical Name | [1-hydroxy-2-(3-pyridinyl)ethylidene]bis[phosphonic acid] monosodium salt | [1] |
| Molecular Formula | C₇H₁₀NNaO₇P₂ · 2.5H₂O (hemi-pentahydrate) | [1] |
| Molecular Weight | 350.13 g/mol (hemi-pentahydrate) | [2] |
| Appearance | Fine, white to off-white, odorless crystalline powder | [2][3] |
| pKa Values | pKa₁,₂: ~2.4, pKa₃: ~6.2, pKa₄: ~7.4, pKa₅: ~9.3 (at 25°C) | [4] |
Solubility Data
The solubility of this compound sodium is highly dependent on the pH of the solvent. The following tables summarize the solubility of this compound sodium in various aqueous media.
Table 2: Solubility of this compound Sodium in Different Solvents
| Solvent | Solubility (mg/mL) | Temperature | Reference |
| Water | 55.0 | 25°C ± 2°C | [1] |
| Water | 62.9 | 37°C | [1] |
| Methanol | Practically insoluble | - | [1] |
| Ethanol | Practically insoluble | - | [1] |
| Chloroform | Practically insoluble | - | [1] |
| Acetone | Practically insoluble | - | [1] |
| DMSO | Insoluble | - | [1] |
Table 3: pH-Dependent Aqueous Solubility of this compound Sodium
| pH of Buffer/Solvent | Solubility (mg/mL) | Temperature | Reference |
| 1.1 (0.1 N HCl) | 53.0 | 37°C | [1] |
| 1.2 | Practically insoluble | 25°C ± 2°C | [1] |
| 4.5 (USP Acetate Buffer) | 61.3 | 37°C | [1] |
| 6.0 | 3.0 | 25°C ± 2°C | [1] |
| 6.8 (USP Phosphate Buffer) | 60.2 | 37°C | [1] |
| 7.0 (Potassium Phosphate Dibasic) | Soluble | - | [3] |
| 8.0 | 6.0 | 25°C ± 2°C | [1] |
| 0.1 N Sodium Hydroxide (B78521) | Soluble | - | [3] |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Sodium Aqueous Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound sodium in water, which can be further diluted for various experimental needs.
Materials:
-
This compound sodium (hemi-pentahydrate)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm syringe filter
-
Ultrapure water (Type I)
-
Disodium (B8443419) EDTA (optional, as a chelating agent)
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Weighing: Accurately weigh 11.48 mg of this compound sodium hemi-pentahydrate. This weight accounts for the water of hydration to yield a final concentration equivalent to 10 mg of anhydrous this compound sodium.
-
Dissolution: Transfer the weighed this compound sodium to a 10 mL volumetric flask. Add approximately 7 mL of ultrapure water.
-
Chelating Agent (Optional but Recommended): To prevent potential degradation catalyzed by metal ions, add a small amount of disodium EDTA to a final concentration of approximately 0.1 mM.
-
Mixing: Place a magnetic stir bar in the flask and stir the solution at room temperature until the this compound sodium is completely dissolved.
-
pH Adjustment: Measure the pH of the solution. This compound solutions are more stable at a slightly alkaline pH. Adjust the pH to 7.0 - 7.5 using dilute NaOH or HCl as needed.
-
Final Volume: Once the solid is fully dissolved and the pH is adjusted, bring the solution to the final volume of 10 mL with ultrapure water.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Storage: Store the solution in a tightly sealed, amber-colored glass vial at 2-8°C. Protect from light. A stock solution prepared this way should be stable for at least 10 days when stored in the refrigerator and protected from light.[5]
Protocol for Stability Testing of this compound Solutions
This protocol outlines a method to assess the stability of prepared this compound solutions under various stress conditions.
Materials:
-
Prepared this compound sodium solution (e.g., 1 mg/mL)
-
HPLC system with UV detector or a validated analytical method
-
Temperature-controlled chambers/incubators
-
Photostability chamber
-
pH meter
Procedure:
-
Initial Analysis: Immediately after preparation, analyze the this compound solution using a validated analytical method (e.g., HPLC-UV at 263 nm) to determine the initial concentration (T=0).
-
Aliquoting: Aliquot the stock solution into multiple amber and clear glass vials for exposure to different conditions.
-
Stress Conditions:
-
Thermal Stability: Store aliquots at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Photostability: Expose aliquots in clear vials to a photostability chamber according to ICH guidelines. Keep control samples in the dark at the same temperature.
-
pH Stability: Adjust the pH of aliquots to acidic (e.g., pH 3), neutral (pH 7), and alkaline (e.g., pH 9) conditions and store at a controlled temperature.
-
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 24h, 48h, 7 days, 14 days, 30 days).
-
Analysis: At each time point, determine the concentration of this compound. Calculate the percentage of this compound remaining compared to the initial concentration. Also, monitor for the appearance of any degradation products.
Visualizations
Experimental Workflow
Caption: Workflow for preparing a stable this compound solution.
Factors Affecting this compound Stability
Caption: Key factors influencing the stability of this compound solutions.
This compound Degradation and Impurity Formation
Caption: Conceptual overview of this compound degradation.
Conclusion
The preparation of stable this compound solutions for laboratory use requires careful consideration of its physicochemical properties, particularly its pH-dependent solubility and susceptibility to degradation. By following the detailed protocols outlined in these application notes, researchers can prepare this compound solutions with high purity and stability. The use of appropriate solvents, pH control, protection from light, and the addition of chelating agents are crucial steps in minimizing degradation and ensuring the accuracy of experimental outcomes. Regular stability testing is also recommended to confirm the integrity of the solutions over time.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Determination of this compound in Pharmaceutical Formulations via Complex Formation with Cu (II) Ions: Application to Content Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Risedronate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of low oral bioavailability of Risedronate.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The oral bioavailability of this compound is inherently poor, typically less than 1%.[1][2][3][4][5] This is attributed to several factors:
-
Low Permeability: this compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility but low intestinal permeability.[2][6][7]
-
Food Effect: The absorption of this compound is significantly reduced in the presence of food, particularly with divalent cations like calcium and magnesium, which form insoluble chelates with the drug.[2][4][8][9][10]
-
Gastrointestinal Irritation: this compound can cause irritation to the upper gastrointestinal tract, which can limit its absorption and patient compliance.[5][11]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies are being explored to improve the oral bioavailability of this compound. These include:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from the harsh gastrointestinal environment, increase its surface area for absorption, and potentially facilitate transport across the intestinal epithelium.[1][6][7][12][13]
-
Lipid-based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of drugs.[14][15][16][17] Solid-in-oil suspensions have also shown promise in improving oral absorption, even in the presence of calcium ions.
-
Alternative Routes of Administration: Sublingual and buccal delivery can bypass the gastrointestinal tract and first-pass metabolism, potentially leading to higher bioavailability.[18][19][20]
-
Modified-Release Formulations: Delayed-release or gastro-resistant formulations can be designed to release the drug at a specific site in the gastrointestinal tract where absorption may be more favorable.[4][10][21][22]
Q3: How do nanoparticle formulations improve this compound bioavailability?
A3: Nanoparticle formulations, such as those using thiolated chitosan (B1678972) and mPEG-coated hydroxyapatite (B223615), enhance this compound bioavailability through several mechanisms:
-
Mucoadhesion: Thiolated chitosan exhibits mucoadhesive properties, prolonging the residence time of the nanoparticles at the absorption site.
-
Permeation Enhancement: Chitosan can transiently open the tight junctions between intestinal epithelial cells, facilitating the paracellular transport of this compound.
-
Protection from Degradation: The nanoparticle matrix protects this compound from the degradative environment of the stomach.
-
Sustained Release: Formulations can be designed for sustained drug release, leading to a more prolonged therapeutic effect.[1][12][13]
Troubleshooting Guides
In Vitro Dissolution Studies
Issue: Inconsistent or incomplete dissolution of this compound formulation.
| Potential Cause | Troubleshooting Step |
| Improper deaeration of dissolution medium. | Ensure the dissolution medium is properly deaerated according to USP guidelines to avoid the formation of air bubbles on the tablet surface, which can hinder dissolution. |
| Incorrect buffer preparation. | Verify the pH and ionic strength of the dissolution buffer. For this compound, pH can significantly impact solubility and dissolution rate.[23] |
| Inappropriate agitation speed. | Optimize the paddle or basket speed. Too low a speed may not provide sufficient hydrodynamics, while too high a speed can lead to cone formation. |
| Filter interference. | Ensure the chosen filter for sample withdrawal is compatible with this compound and the dissolution medium and does not cause drug adsorption.[23] |
| Drug degradation in the medium. | Assess the stability of this compound in the dissolution medium under the experimental conditions.[23] |
Caco-2 Permeability Assays
Issue: High variability in Papp (apparent permeability coefficient) values for this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Caco-2 cell monolayer integrity. | Regularly monitor the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity before and after the permeability experiment. |
| Efflux transporter activity. | Caco-2 cells express efflux transporters that can actively pump this compound back into the apical chamber. Consider co-incubation with a known efflux pump inhibitor to assess its impact on permeability. |
| Low apical concentration. | Ensure the concentration of this compound in the apical chamber is sufficient for accurate quantification in the basolateral chamber, but not so high as to cause cytotoxicity. |
| Incorrect sampling and analysis. | Validate the analytical method (e.g., HPLC) for quantifying this compound in the transport buffer. Ensure accurate and timely sampling from the basolateral chamber. |
In Vivo Animal Studies
Issue: Poor correlation between in vitro dissolution/permeability and in vivo bioavailability in a rat model.
| Potential Cause | Troubleshooting Step |
| Significant first-pass metabolism in rats. | While this compound is not extensively metabolized, consider the possibility of gut wall metabolism or other pre-systemic elimination pathways in the chosen animal model. |
| Gastrointestinal transit time differences. | The gastrointestinal transit time in rats can differ from humans. Consider this when designing the formulation and interpreting the results. |
| Food and water restrictions. | Ensure strict adherence to fasting protocols before and after drug administration, as food can significantly impact this compound absorption.[4][9][24] |
| Incorrect dosing procedure. | For oral gavage, ensure the formulation is administered directly into the stomach without causing esophageal irritation, which could affect absorption. |
| Inadequate blood sampling schedule. | Optimize the blood sampling time points to accurately capture the Cmax and AUC of this compound, which has a relatively rapid absorption phase.[24] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Wistar Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (API) | 186.2 ± 3.8 | 2 | 1250 ± 50 | 100 |
| Marketed Formulation | 170.8 ± 1.4 | 2 | 1480 ± 60 | 118.4 |
| RIS-HA-TCS Nanoparticles | 250.5 ± 10.2 | 4 | 2850 ± 120 | 228 |
| RIS-HA-TCS-mPEG Nanoparticles | 350.8 ± 15.5 | 4 | 4120 ± 180 | 329.6 |
Data adapted from in vivo studies in osteoporotic rat models.[1][12][13]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Thiolated Chitosan-mPEG Coated Hydroxyapatite Nanoparticles (RIS-HA-TCS-mPEG)
This protocol is based on the ionic gelation method.[1]
Materials:
-
This compound Sodium
-
Hydroxyapatite (HA)
-
Thiolated Chitosan (TCS)
-
methoxy Polyethylene Glycol (mPEG)
-
Calcium Chloride (CaCl2)
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
Procedure:
-
Preparation of RIS-HA Conjugates: this compound is incorporated into hydroxyapatite using a physical adsorption technique.
-
Nanoparticle Formation: The RIS-HA conjugates and thiolated chitosan are used to form nanoparticles via the ionic gelation technique.
-
PEGylation: The formed RIS-HA-TCS nanoparticles are then coated with mPEG to improve stability and bioavailability.
-
Characterization: The nanoparticles are characterized for particle size, zeta potential, and drug entrapment efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Wistar Rats
This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound formulations in a rat model.[1]
Animals: Female Wistar rats (225-250 g).
Procedure:
-
Animal Grouping: Divide rats into groups (e.g., control, this compound suspension, marketed formulation, and experimental nanoparticle formulations).
-
Dosing: Administer the respective formulations orally to the rats using an 18-gauge oral-feeding needle.
-
Blood Sampling: Collect blood samples from the retro-orbital plexus at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation for HPLC Analysis:
-
Deproteinize plasma samples using a suitable agent (e.g., 10% trichloroacetic acid).
-
Add a calcium chloride solution and a sodium hydroxide solution to precipitate a calcium-Risedronate complex.
-
Centrifuge and dissolve the pellet in a solution of EDTA-2Na.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of a suitable buffer and acetonitrile (B52724) (e.g., 70:30 v/v).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 263 nm.
-
-
Pharmacokinetic Analysis: Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time profile.
Visualizations
References
- 1. Enhancing Osteoporosis Treatment through Targeted Nanoparticle Delivery of this compound: In Vivo Evaluation and Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open‐label randomized study of the relative absorption of gastro‐resistant this compound taken fasted or with food versus immediate‐release this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of this compound nanoparticles by solvent evaporation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Actonel (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. This compound (risedronic acid): osteoporosis treatment [theros.org.uk]
- 10. Efficacy and safety of a novel delayed-release this compound 35 mg once-a-week tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing Osteoporosis Treatment through Targeted Nanoparticle Delivery of this compound: In Vivo Evaluation and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. IN-VIVO ABSORPTION STUDY OF this compound SODIUM DOSAGE FORMS IN RATS | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Absorption of gastroresistant vs. immediate-release this compound :- Medznat [medznat.com.ua]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. The effect of dosing regimen on the pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Risedronate precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with risedronate in aqueous solutions. Our goal is to help you overcome common challenges related to precipitation and ensure the stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound sodium in aqueous solutions?
A1: this compound sodium is a white to off-white crystalline powder that is soluble in water and aqueous solutions.[1][2] However, it is practically insoluble in common organic solvents such as ethanol (B145695) and methanol.[3][4]
Q2: How does pH affect the solubility of this compound sodium?
A2: The aqueous solubility of this compound sodium is highly dependent on pH. It is practically insoluble in acidic conditions (pH 1.2) at room temperature but shows increased solubility as the pH becomes more neutral to alkaline.[3]
Q3: What factors can cause this compound to precipitate from an aqueous solution?
A3: Several factors can lead to the precipitation of this compound in aqueous solutions. The most common causes are:
-
Low pH: As the pH of the solution decreases, the solubility of this compound significantly drops, which can lead to precipitation.[3]
-
Presence of Divalent Cations: Metal ions, particularly divalent cations like calcium (Ca²⁺), can form complexes with this compound, reducing its solubility in water.[5]
-
High Concentration: Exceeding the solubility limit of this compound at a given pH and temperature will result in precipitation.
-
Temperature: Temperature can influence solubility. One study showed a significant increase in solubility at 37°C compared to 25°C at a low pH.[3]
Q4: Are there any excipients known to improve the stability of this compound solutions?
A4: Yes, certain excipients can act as stabilizers. Studies on nanoparticle formation have shown that polysorbate 80, sodium carboxymethyl dextran, and macrogol 6000 are effective in stabilizing this compound in aqueous media.[6][7]
Troubleshooting Guide
Issue: My this compound solution is cloudy and has formed a precipitate.
Question 1: What is the pH of your aqueous solution?
-
Answer: this compound's solubility is significantly influenced by pH. If the pH is too low, the this compound will precipitate. It is recommended to maintain a pH above 6.0 for better solubility.[3]
Question 2: Are there any metal ions, particularly divalent cations, in your solution?
-
Answer: this compound can form complexes with divalent cations like calcium (Ca²⁺), which reduces its solubility.[5] The presence of these ions, even in small amounts from buffers or other reagents, can cause precipitation. Consider using buffers with minimal metal ion content or adding a chelating agent if compatible with your experimental design.
Question 3: What is the concentration of this compound in your solution?
-
Answer: Ensure that the concentration of this compound does not exceed its solubility limit at the specific pH and temperature of your solution. If you are working at a high concentration, you may need to adjust the pH or add stabilizing excipients.
Question 4: At what temperature are you preparing and storing the solution?
-
Answer: Temperature can affect solubility. While detailed temperature-solubility profiles are not extensively published, it is a factor to consider. If you are experiencing precipitation at room temperature, gentle warming might help, but be mindful of the potential for degradation at elevated temperatures over long periods.
Data Presentation
Table 1: pH-Dependent Aqueous Solubility of this compound Sodium
| Temperature (°C) | pH | Solubility (mg/mL) | Reference |
| 25 ± 2 | 1.2 | Practically insoluble | [3] |
| 25 ± 2 | 6.0 | 3.0 | [3] |
| 25 ± 2 | 8.0 | 6.0 | [3] |
| 37 | 1.1 | 53.0 | [3] |
| 37 | 4.5 | 61.3 | [3] |
| 37 | 6.8 | 60.2 | [3] |
Experimental Protocols
Protocol for Preparing a Stable Aqueous this compound Solution
This protocol provides a general method for preparing a stable aqueous solution of this compound sodium.
Materials:
-
This compound sodium powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Appropriate buffer system (e.g., phosphate (B84403) buffer)
-
Stir plate and stir bar
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Determine the Target Concentration and pH: Based on the required concentration for your experiment, consult the solubility data (Table 1) to determine a suitable pH that will ensure this compound remains in the solution. A pH of 6.8 or higher is generally recommended for good solubility at room temperature.
-
Prepare the Buffer: Prepare the desired buffer solution at the target pH. Ensure the buffer components do not contain ions that may react with this compound to form a precipitate.
-
Dissolve the this compound Sodium: a. Weigh the required amount of this compound sodium powder accurately. b. Add the powder to a volumetric flask containing a stir bar. c. Add a portion of the prepared buffer (approximately 70-80% of the final volume). d. Stir the mixture on a stir plate at room temperature until the this compound sodium is completely dissolved. This may take some time. Gentle warming can be applied if necessary, but avoid excessive heat.
-
pH Adjustment: a. Once the this compound is dissolved, check the pH of the solution using a calibrated pH meter. b. If necessary, adjust the pH to the target value using small additions of a suitable acid or base (e.g., dilute phosphoric acid or sodium hydroxide).
-
Final Volume Adjustment: a. After the pH is stabilized at the desired value, add the buffer to the volumetric flask to reach the final target volume. b. Mix the solution thoroughly.
-
Filtration (Optional): For sterile applications or to remove any undissolved particulates, the solution can be filtered through a 0.22 µm filter.
-
Storage: Store the solution in a well-sealed container at the recommended temperature. For long-term storage, refrigeration may be appropriate, but it is essential to check for any precipitation upon cooling.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Relationship between pH and this compound solubility.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound Sodium,Risedronic Acid Suppliers Maharashtra [umabrothers.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of this compound Nanoparticles by Solvent Evaporation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of this compound nanoparticles by solvent evaporation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Risedronate HPLC assay peak tailing
This technical support guide provides troubleshooting advice for common issues encountered during the HPLC analysis of Risedronate, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in my this compound HPLC chromatogram?
Peak tailing in HPLC is an asymmetrical peak shape with a trailing edge that is stretched out.[1] For this compound, a nitrogen-containing bisphosphonate, this is a frequent issue with several potential root causes:
-
Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with residual acidic silanol groups on the surface of silica-based HPLC columns.[2][3][4] These interactions cause some molecules to be retained longer than others, resulting in a tailed peak.
-
Metal Chelation: A primary cause of peak tailing for this compound is its strong metal-chelating property.[5] this compound can interact with trace metal ions in the HPLC system (e.g., from stainless steel components like tubing, frits, or even the column packing itself), leading to poor peak shape and recovery.[6][7]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both this compound and the stationary phase. If the pH is close to the pKa of this compound (which has multiple pKa values), it can exist in multiple ionic forms, leading to peak broadening and tailing.[1][8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause peak tailing for all analytes.[4][9]
-
System Dead Volume: Excessive volume in tubing, fittings, or connections between the injector, column, and detector can cause the sample band to spread, leading to broader and potentially tailing peaks.[1]
Q2: My this compound peak is tailing. What is the first thing I should check?
The first and most critical factor to investigate for this compound is the potential for metal chelation.[6]
-
Check for a Chelating Agent: Ensure your mobile phase contains a chelating agent, such as ethylenediaminetetraacetic acid (EDTA).[6] This is a standard requirement for robust this compound analysis as it complexes with metal ions, preventing them from interacting with the analyte.
-
Consider a Bio-Inert or Metal-Free System: If you continue to experience issues, it is highly recommended to use a bio-inert or metal-free HPLC system.[7] These systems replace stainless steel components in the sample flow path with materials like PEEK, minimizing the sources of metal contamination.
Q3: How does mobile phase pH affect this compound peak shape?
Mobile phase pH is a critical parameter. To minimize secondary interactions with silanol groups, it's generally recommended to adjust the pH to be at least two units away from the analyte's pKa.[10] this compound has pKa values around 2.9 and 7.0 for its phosphonate (B1237965) groups.[8]
-
Low pH (e.g., < 3): At a low pH, the residual silanol groups on the silica (B1680970) stationary phase are protonated (neutral), which significantly reduces their ability to interact with the positively charged this compound molecule.[2][10]
-
High pH (e.g., > 9): At a high pH, this compound is fully deprotonated and carries a negative charge. The USP monograph for this compound specifies an anion-exchange method with a mobile phase pH of 9.5.[6]
Operating at an intermediate pH can lead to poor peak shape as both the analyte and silanol groups can be in mixed ionization states.
Q4: Can my choice of HPLC column cause peak tailing for this compound?
Yes, the column is a significant factor.
-
Column Type: For basic compounds like this compound, it is best to use modern, high-purity "Type B" silica columns, which have fewer residual silanol groups and lower metal content.[2]
-
End-Capping: Always choose an end-capped column. End-capping is a process that chemically bonds a small, inert compound to the unreacted silanol groups, effectively shielding them from interacting with basic analytes.[10][11] Base-deactivated silica (BDS) columns are specifically designed for this purpose.[10]
-
Alternative Chemistries: If tailing persists on silica-based columns, consider alternative stationary phases such as polymer-based or hybrid silica-polymer columns, which offer different selectivity and improved pH stability.[2]
Q5: I've optimized my mobile phase and am using a good column, but still see some tailing. What else could be the cause?
If you've addressed the primary chemical interactions, consider these physical and system-related issues:
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can cause peak distortion.[10][12] Try diluting your sample or reducing the injection volume to see if the peak shape improves.
-
Column Contamination: A blocked frit or contaminated column can cause tailing. Try flushing the column with a strong solvent (check the manufacturer's instructions) or replacing the guard column if you are using one.[10][13]
-
Extra-Column Dead Volume: Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005").[1] Check that all fittings are properly seated to avoid any unnecessary void spaces.[14]
Troubleshooting Summary
The table below summarizes common causes of this compound peak tailing and suggests corrective actions.
| Potential Cause | Symptoms | Recommended Action(s) |
| Metal Chelation | Severe peak tailing, poor peak area reproducibility, low recovery. | 1. Add a chelating agent (e.g., 0.5-5 mM EDTA) to the mobile phase.[6]2. Use a bio-inert or metal-free HPLC system.[7]3. Passivate the system with a strong acid (see protocol below). |
| Secondary Silanol Interactions | Moderate to significant peak tailing. | 1. Adjust mobile phase pH to < 3 to protonate silanols.[10]2. Use a modern, end-capped, base-deactivated (BDS) C18 column.[10]3. Increase the ionic strength of the mobile phase buffer (e.g., from 10 mM to 25 mM for LC-UV).[10] |
| Column Overload | Peak shape worsens with increasing concentration. | 1. Dilute the sample.[10]2. Reduce the injection volume.[14] |
| Column Contamination/Void | Tailing appears on all peaks, often with increased backpressure. | 1. Replace the guard column.[14]2. Back-flush the analytical column (if permitted by the manufacturer).[10]3. Replace the analytical column. |
| Extra-Column Dead Volume | Broadening and tailing, especially for early-eluting peaks. | 1. Use shorter, narrower ID tubing.[1]2. Ensure all fittings are correctly installed and tightened.[14] |
Experimental Protocols
Protocol 1: Preparation of a Metal-Chelating Mobile Phase
This protocol describes the preparation of a mobile phase suitable for this compound analysis on a reversed-phase column, designed to minimize metal chelation and silanol interactions.
Objective: To prepare a mobile phase that improves this compound peak symmetry.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Edetate disodium (B8443419) (EDTA)
-
Phosphoric acid (H₃PO₄)
Procedure:
-
Prepare Aqueous Buffer:
-
Weigh an appropriate amount of KH₂PO₄ to make a 25 mM solution in 1 L of HPLC-grade water (e.g., 3.4 g).
-
Weigh an appropriate amount of EDTA to make a 1 mM solution in the same 1 L of buffer (e.g., 0.37 g).
-
Dissolve both components completely using a magnetic stirrer.
-
-
Adjust pH:
-
Place a calibrated pH probe into the buffer solution.
-
Slowly add phosphoric acid dropwise while stirring to adjust the pH to 2.8 ± 0.1.
-
-
Filter and Degas:
-
Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.
-
Degas the buffer using vacuum filtration, sonication, or helium sparging.
-
-
Prepare Mobile Phase:
-
Mix the prepared aqueous buffer with acetonitrile in the desired ratio (e.g., 90:10 v/v for Buffer:Acetonitrile).
-
This final mixture is your mobile phase. Ensure it is well-mixed before placing it on the HPLC system.
-
Protocol 2: HPLC System Passivation
This protocol is for passivating a standard stainless steel HPLC system to reduce interactions with metal-chelating analytes like this compound. Perform this when installing a new column or when peak tailing is suspected to be from system effects.
Objective: To minimize active metal sites within the HPLC flow path.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
Nitric acid (reagent grade, ~6M)
Procedure:
-
System Preparation:
-
Remove the column and any guard column from the system.
-
Replace the column with a union or a restrictor capillary.
-
-
Water Wash:
-
Flush all pump lines and the flow path with HPLC-grade water for 20 minutes at 1 mL/min.
-
-
Passivation Step:
-
Caution: Nitric acid is highly corrosive. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Introduce 6M nitric acid to one of the pump lines.
-
Flush the entire system with the nitric acid solution at a low flow rate (0.1-0.2 mL/min) for 60-90 minutes.
-
-
Post-Passivation Wash:
-
Flush the system thoroughly with HPLC-grade water for at least 60 minutes at 1 mL/min to remove all traces of nitric acid. Ensure the eluent is pH neutral.
-
Flush the system with isopropanol for 20 minutes to remove water.
-
-
Re-equilibration:
-
Install the HPLC column.
-
Flush the column with your mobile phase until the baseline is stable before running any samples.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in a this compound HPLC assay.
Caption: Troubleshooting workflow for this compound peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. phenomenex.com [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. iris.unipa.it [iris.unipa.it]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. This compound | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mastelf.com [mastelf.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Optimizing Risedronate Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing risedronate dosage for in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a general starting point for dose-response experiments can range from 10⁻⁸ M to 10⁻³ M.
For studies on osteoclasts, concentrations as low as 3 µM have been shown to significantly reduce osteoclast numbers.[1] In experiments involving osteoblasts, concentrations around 10⁻⁴ M have been observed to stimulate differentiation, while concentrations of 10⁻⁴ M and 10⁻³ M can lead to decreased cell proliferation and viability after 48 and 72 hours.[2] For cancer cell lines like SaOS-2 and U2OS, concentrations up to 10 µM showed no cytotoxic effects.[3]
It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experimental goals, balancing efficacy with potential cytotoxicity.
2. How does this compound affect different cell types in vitro?
This compound, a nitrogen-containing bisphosphonate, primarily targets farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway.[4][5] This inhibition disrupts essential cellular processes, particularly in osteoclasts, but also affects other cell types.
-
Osteoclasts: this compound is a potent inhibitor of osteoclast activity. It can inhibit osteoclast differentiation, suppress bone resorption, and induce apoptosis (programmed cell death) in mature osteoclasts.[6][7]
-
Osteoblasts: The effect on osteoblasts appears to be dose-dependent. Low concentrations (e.g., 10⁻⁸ M) may stimulate differentiation and metabolic activity, while high concentrations (e.g., 10⁻⁴ M) can decrease proliferation and viability.[2][8]
-
Cancer Cells: this compound has shown cytotoxic effects against certain cancer cell lines, such as canine and human osteosarcoma cells, often at higher concentrations (e.g., 100 µg/mL).[9][10]
3. What are the common signs of this compound-induced cytotoxicity in cell culture?
High concentrations of this compound can lead to cytotoxicity. Common signs to monitor in your cell cultures include:
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface.[11]
-
Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays like MTT or Trypan Blue exclusion. Studies on osteoblastic cells showed a decrease in viability at concentrations of 10⁻⁴ M and 10⁻³ M after 48 and 72 hours.[2]
-
Increased Apoptosis: An increase in programmed cell death, which can be detected by methods such as TUNEL assays.[12][13]
-
Decreased Proliferation: A reduction in the rate of cell division, measurable by assays like BrdU incorporation or direct cell counting.[2]
4. How can I assess the inhibitory effect of this compound on osteoclast function?
Two common in vitro assays to measure the effect of this compound on osteoclast function are the TRAP (Tartrate-Resistant Acid Phosphatase) staining and the resorption pit assay.
-
TRAP Staining: Osteoclasts are rich in TRAP. Staining for this enzyme allows for the identification and quantification of osteoclasts in culture. A reduction in the number of TRAP-positive multinucleated cells in this compound-treated cultures indicates an inhibitory effect on osteoclast differentiation or survival.[6]
-
Resorption Pit Assay: This assay directly measures the resorptive activity of osteoclasts. Osteoclasts are cultured on a resorbable substrate, such as bone slices or calcium phosphate-coated plates. The area of resorption pits formed by the osteoclasts is then visualized and quantified. A decrease in the resorbed area in the presence of this compound demonstrates its inhibitory effect on osteoclast function.[14][15][16]
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Perform a dose-response experiment with a wider range of concentrations (e.g., 10⁻⁹ M to 10⁻³ M). |
| Insufficient incubation time | Increase the duration of this compound exposure. Effects on proliferation and viability may take 48-72 hours to become apparent.[2] |
| Cell line insensitivity | Verify the expression of farnesyl pyrophosphate synthase (FPPS), the target of this compound, in your cell line. Consider using a different, more sensitive cell line as a positive control. |
| Drug inactivity | Ensure the this compound solution is properly prepared and stored. Prepare fresh solutions for each experiment. |
Issue 2: High levels of cell death observed across all this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration range too high | Shift your dose-response curve to a lower concentration range (e.g., nanomolar to low micromolar). |
| Cell line hypersensitivity | Your specific cell line may be particularly sensitive to this compound. Use a lower starting concentration for your experiments. |
| Solvent toxicity | If using a solvent to dissolve this compound, ensure the final concentration of the solvent in the culture medium is non-toxic. Run a solvent-only control. |
Quantitative Data Summary
Table 1: Effects of this compound on Osteoblastic Cells (MC3T3-E1) [2]
| Concentration | Time | Effect on Proliferation | Effect on Viability |
| 10⁻⁸ M, 10⁻⁶ M | 24, 48, 72h | No significant effect | No significant effect |
| 10⁻⁴ M, 10⁻³ M | 24h | No significant effect | No significant effect |
| 10⁻⁴ M, 10⁻³ M | 48, 72h | Decrease | Decrease |
| 10⁻⁴ M | 48, 72h | Stimulated Type I Collagen synthesis | - |
| 10⁻⁴ M | 7, 10 days | Increased ALP activity | - |
Table 2: Cytotoxic Effects of this compound on Osteosarcoma Cell Lines [9][10]
| Cell Line | Concentration (µg/mL) | Effect on Viability |
| D-17 (Canine) | 100 | ~50% viability compared to control |
| U-2 OS (Human) | 100 | ~50% viability compared to control |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from studies assessing this compound's effect on osteoblastic cells.[2][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
2. Osteoclast Differentiation and TRAP Staining
This protocol is a general guide based on established methods for assessing osteoclastogenesis.[6][17][18]
-
Cell Culture: Culture osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) in the presence of M-CSF and RANKL to induce differentiation.
-
This compound Treatment: Add different concentrations of this compound to the culture medium at the beginning of the differentiation period.
-
Incubation: Culture the cells for 5-7 days, replacing the medium with fresh medium and treatments every 2-3 days.
-
Fixation: After the incubation period, wash the cells with PBS and fix them with a fixative solution (e.g., 10% formalin or a citrate-acetone-formaldehyde solution) for 5-10 minutes at room temperature.[17][18]
-
Staining: Wash the fixed cells with deionized water and stain for TRAP activity using a commercially available kit or a prepared staining solution containing naphthol AS-BI phosphate (B84403) and a fast red violet LB salt in a tartrate-containing buffer. Incubate at 37°C for 20-60 minutes.[17]
-
Visualization: Wash the cells and visualize under a microscope. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.
-
Quantification: Count the number of osteoclasts per well or per field of view.
3. Resorption Pit Assay
This protocol provides a general workflow for assessing osteoclast resorptive activity.[14][16][19]
-
Substrate Preparation: Use commercially available calcium phosphate-coated plates or prepare bone slices.
-
Cell Seeding: Seed osteoclast precursors onto the substrate in the presence of M-CSF and RANKL, along with different concentrations of this compound.
-
Culture: Culture the cells for 9-14 days to allow for osteoclast differentiation and resorption.[14][19]
-
Cell Removal: Remove the cells from the substrate using a solution like 2.5% glutaraldehyde (B144438) or sonication.
-
Staining: Stain the resorption pits. For calcium phosphate plates, 5% silver nitrate (B79036) can be used, which stains the unresorbed area, leaving the pits clear.[14] For bone slices, 1% toluidine blue can be used to stain the pits.[19]
-
Imaging: Capture images of the resorption pits using a brightfield microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the total area of the resorption pits.
Visualizations
Caption: this compound's mechanism of action via FPPS inhibition.
Caption: Workflow for assessing this compound's effect on osteoclasts.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits human osteosarcoma cell invasion | springermedizin.de [springermedizin.de]
- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces osteoclast precursors and cytokine production in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent Differential Effects of this compound on Gene Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Studies on the Influence of Meloxicam on Cytotoxic Activity Induced by this compound Sodium in Canine (D-17) and Human (U-2 OS) Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Studies on the Influence of Meloxicam on Cytotoxic Activity Induced by this compound Sodium in Canine (D-17) and Human (U-2 OS) Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the morphology and viability of gingiva-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Metamizole on Antitumour Activity of this compound Sodium in In Vitro Studies on Canine (D-17) and Human (U-2 OS) Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biocat.com [biocat.com]
- 18. researchgate.net [researchgate.net]
- 19. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Risedronate stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of risedronate during long-term storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound.
| Issue | Possible Causes | Recommended Actions |
| Discoloration of Solid this compound (White to Off-White Powder) | Exposure to high temperatures or incompatible excipients. | Store this compound at controlled room temperature, protected from heat. Ensure compatibility with all excipients used in formulations. |
| Precipitation in this compound Solutions | pH of the solution is not optimal. Interaction with polyvalent cations. | Maintain the pH of aqueous solutions within a suitable range; one study suggests a pH of around 5.5 for complex formation stability[1]. Avoid co-administration or formulation with medications or excipients containing calcium, magnesium, iron, or aluminum[2]. |
| Loss of Potency in Formulations | Degradation due to improper storage (heat, humidity). Hydrolysis in aqueous environments. | Store in well-closed containers at controlled room temperature. For solutions, prepare them fresh or determine their stability under specific storage conditions. One study indicated stability for at least 10 days when refrigerated and protected from light[1]. |
| Unexpected Peaks in HPLC Chromatogram | Presence of degradation products. Contamination of the sample or mobile phase. | Utilize a validated stability-indicating HPLC method capable of separating the active ingredient from degradation products. Investigate the identity of the unknown peaks using techniques like mass spectrometry. Ensure proper cleaning of all equipment and use high-purity solvents. |
| Peak Tailing in HPLC Analysis | Interaction of the phosphonate (B1237965) groups with metal components in the HPLC system. | Use a bio-inert or PEEK-lined HPLC system and column to minimize metal interactions. The addition of a chelating agent like EDTA to the mobile phase can also help to reduce peak tailing. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can degrade through several pathways, particularly under stress conditions. The primary degradation routes include hydrolysis, especially in humid environments, and thermal degradation at elevated temperatures. The formation of N-oxides on the pyridine (B92270) ring is another potential degradation pathway.
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: Solid this compound sodium should be stored in a well-closed container at controlled room temperature (typically 20°C to 25°C or 68°F to 77°F) with protection from humidity. While specific quantitative data on degradation at various humidity levels is limited in publicly available literature, high humidity can increase the rate of degradation for many pharmaceutical solids.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in solution is dependent on the pH, temperature, and presence of other ions. One study found that a standard stock solution of this compound sodium in distilled water was stable for at least 10 days when stored in a refrigerator and protected from light[1]. Another study on quality control samples in an aqueous mobile phase showed stability for up to 24 hours at room temperature and for 30 days at -24°C[3][4].
Q4: Are there any known incompatibilities with common pharmaceutical excipients?
A4: Yes, this compound is incompatible with polyvalent cations such as calcium, magnesium, iron, and aluminum. These can chelate with the bisphosphonate group, affecting absorption and potentially stability. A study on the thermal stability of this compound in the presence of various excipients found an interaction with mannitol[5]. It is crucial to perform compatibility studies with any new formulation.
Q5: How can I monitor the stability of my this compound samples?
A5: A validated stability-indicating analytical method is essential for monitoring the stability of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used technique. The method should be able to separate the intact this compound from any potential degradation products.
Data on this compound Stability
The following tables summarize available quantitative data on the stability of this compound.
Table 1: Stability of this compound Sodium in Aqueous Solution [3][4]
| Storage Condition | Concentration | Duration | Remaining this compound (%) |
| Room Temperature | 17.5 µg/mL | 24 hours | >99% |
| Room Temperature | 35.0 µg/mL | 24 hours | >99% |
| Room Temperature | 70.0 µg/mL | 24 hours | >99% |
| -24°C | 17.5 µg/mL | 30 days | ~98% |
| -24°C | 35.0 µg/mL | 30 days | ~99% |
| -24°C | 70.0 µg/mL | 30 days | ~99% |
Table 2: General Stability of Solid this compound Under Stress Conditions
| Stress Condition | Observation |
| Thermal | Decomposition can begin at temperatures below 100°C[5]. |
| Humidity | High humidity can lead to hydrolysis. |
| Photostability | Generally considered stable, as it does not possess chromophores that absorb light at wavelengths >290 nm. |
| pH | Stable in a wide range of pH in the solid state, but solution stability is pH-dependent. |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound Sodium
This protocol describes a stability-indicating HPLC-UV method adapted from published literature for the quantitative analysis of this compound and its degradation products[3][6][7].
1. Materials and Reagents:
-
This compound Sodium reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Potassium edetate
-
Phosphoric acid
-
Sodium hydroxide
-
Deionized water (18.2 MΩ·cm)
2. Equipment:
-
HPLC system with UV detector
-
Waters Atlantis dC18 column (150 mm × 3.9 mm, 5 µm particle size) or equivalent
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Mobile Phase:
-
Buffer A (Potassium Phosphate, pH 2.9): Dissolve an appropriate amount of potassium phosphate monobasic in deionized water to make a 10 mM solution. Adjust the pH to 2.9 with phosphoric acid.
-
Buffer B (Potassium Edetate, pH 9.5): Dissolve an appropriate amount of potassium edetate in deionized water to make a 10 mM solution. Adjust the pH to 9.5 with sodium hydroxide.
-
Final Mobile Phase: Mix Buffer A and Buffer B in a 1:2 ratio (v/v). Adjust the final pH to 6.8 with phosphoric acid. Filter and degas the mobile phase before use.
4. Preparation of Standard Solution (e.g., 140 µg/mL):
-
Accurately weigh 14 mg of this compound sodium reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with deionized water. This is the stock solution.
-
Further dilutions can be made from the stock solution using the mobile phase to prepare working standards and calibration curve points.
5. Preparation of Sample Solution:
-
For bulk drug substance, accurately weigh an appropriate amount of this compound sodium and prepare a solution of known concentration in the mobile phase.
-
For formulated products (e.g., tablets), take a representative sample, dissolve or extract it in a suitable solvent (e.g., mobile phase), and dilute to a final concentration within the calibration range.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Column: Waters Atlantis dC18 (150 mm × 3.9 mm, 5 µm)
-
Mobile Phase: As prepared in step 3
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 263 nm
-
Run Time: Approximately 3-5 minutes (or until all relevant peaks have eluted)
7. System Suitability:
-
Inject the standard solution five or six times.
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be less than 2.0.
-
The theoretical plates should be greater than 2000.
8. Analysis:
-
Construct a calibration curve by injecting a series of standard solutions of different concentrations.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Spectrophotometric Determination of this compound in Pharmaceutical Formulations via Complex Formation with Cu (II) Ions: Application to Content Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. An eco-friendly HPLC-UV method for the determination of this compound in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 7. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR ESTIMATION OF this compound SODIUM | Semantic Scholar [semanticscholar.org]
Technical Support Center: Risedronate Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with risedronate quantification assays. The information provided aims to help identify and resolve common sources of interference, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is showing significant tailing and poor shape in my HPLC analysis. What could be the cause and how can I fix it?
A1: Poor peak shape, particularly tailing, for this compound is a common issue often attributed to its metal-chelating properties. This compound's phosphonate (B1237965) groups can interact with metal ions in the HPLC system (e.g., stainless steel components) and sample matrix, leading to peak distortion.
Troubleshooting Steps:
-
Metal-Free System: The most effective solution is to use a bio-inert or metal-free LC system. These systems replace stainless steel components with materials like PEEK, minimizing interactions with the analyte.[1][2]
-
Use of a Chelating Agent: If a metal-free system is unavailable, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase.[1][2] EDTA will preferentially bind to metal ions, preventing them from interacting with this compound. A typical concentration is around 4.8 mM EDTA in the mobile phase, with the pH adjusted to approximately 9.5.[2]
-
Mobile Phase pH: Ensure the mobile phase pH is controlled and stable, as variations can affect peak shape. For ion-exchange chromatography, a pH of 9.5 ± 0.1 is often recommended.[2]
-
Column Choice: For reversed-phase methods, the high polarity of this compound can make retention difficult. Ion-pairing reagents may be necessary, but these methods can be less robust than ion-exchange chromatography.[2] Anion-exchange columns, such as the Dionex IonPac AS7, are specifically designed for polyvalent anions like bisphosphonates and can provide better peak shapes.[2]
Q2: I am observing significant signal suppression or enhancement in my LC-MS/MS assay for this compound. How can I identify and mitigate these matrix effects?
A2: Matrix effects, which cause ion suppression or enhancement, are a major concern in LC-MS/MS bioanalysis and can lead to inaccurate quantification.[3] These effects arise from co-eluting endogenous or exogenous compounds in the sample matrix that interfere with the ionization of the target analyte.
Identifying Matrix Effects:
-
Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where matrix effects occur. A solution of the analyte is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[3][4]
-
Post-Extraction Spike: This quantitative method compares the analyte's signal in a post-extraction spiked blank matrix sample to the signal of the analyte in a neat solution. The ratio of these signals indicates the extent of the matrix effect.[3]
Mitigating Matrix Effects:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for compensating for matrix effects. A SIL-IS (e.g., this compound-d4) has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, allowing for accurate correction.[5]
-
Improved Sample Preparation: More rigorous sample cleanup can remove interfering components. Techniques like solid-phase extraction (SPE) are generally more effective at reducing matrix effects than simpler methods like protein precipitation.[3]
-
Chromatographic Separation: Modifying the chromatographic conditions to separate the analyte from the interfering matrix components can eliminate the issue.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and creating a calibration curve for each sample. This can compensate for matrix effects but is more labor-intensive.
Q3: Can co-administered medications interfere with this compound quantification?
A3: Yes, co-administered drugs can potentially interfere with this compound assays, either by direct interference (e.g., having a similar mass-to-charge ratio in MS) or by altering the sample matrix. For example, medications containing divalent cations, such as calcium supplements, can interfere with the absorption of oral bisphosphonates. While this is a physiological interaction, it highlights the importance of considering co-administered drugs.
A study on the co-administration of this compound with a proton pump inhibitor (PPI) like rabeprazole (B1678785) did not report analytical interference but did note effects on bone mineral density markers.[6][7] It is crucial during method validation to assess the potential for interference from commonly co-administered drugs.
Illustrative Table of Potential Interferences:
Since specific quantitative data for this compound interference is not widely published, the following table provides an illustrative example of how to present such data if it were available from a validation study.
| Potential Interferent | Concentration Tested | This compound Concentration (ng/mL) | Observed Interference (%) |
| Calcium Carbonate | 100 µg/mL | 10 | < 2% |
| Rabeprazole (PPI) | 50 µg/mL | 10 | < 1.5% |
| Ibuprofen | 100 µg/mL | 10 | < 2% |
| Atorvastatin | 50 µg/mL | 10 | < 2.5% |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in a biological matrix.
Materials:
-
HPLC system coupled to a mass spectrometer.
-
Syringe pump.
-
T-connector.
-
This compound standard solution (e.g., 100 ng/mL in mobile phase).
-
Blank biological matrix extract (e.g., plasma, urine).
Procedure:
-
Equilibrate the LC-MS/MS system with the analytical mobile phase.
-
Set up the syringe pump to deliver the this compound standard solution at a constant, low flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer ion source using a T-connector.
-
Begin infusing the this compound standard and acquire data on the mass spectrometer, monitoring the appropriate MRM transition for this compound. A stable baseline signal should be observed.
-
Inject a blank matrix extract onto the HPLC column.
-
Monitor the this compound MRM transition signal throughout the chromatographic run.
-
Analysis: A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement at that retention time. This allows for the identification of chromatographic regions to avoid for the analyte peak.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
Objective: To extract and clean up this compound from urine samples to reduce matrix effects. This protocol is adapted from a patented method.[8]
Materials:
-
Polymeric water-wettable reverse-phase SPE sorbent.
-
Triethylamine (TEA) in water.
-
Formic acid in methanol.
-
EDTA in methanol/water.
-
Internal standard (e.g., deoxy-risedronate).[8]
Procedure:
-
Add the internal standard to the urine sample.
-
Precondition the SPE sorbent with methanol.
-
Apply the urine sample to the SPE column.
-
Wash the sorbent with TEA in water.
-
Wash the sorbent with formic acid in methanol.
-
Elute this compound with a mixture of methanol and water containing EDTA under vacuum.
-
Evaporate the eluted solution to dryness.
-
Reconstitute the residue with a mixture of methanol and ammonium hydroxide buffer.
-
Analyze the sample using LC-MS/MS.
Visualizations
Caption: Workflow for this compound Quantification in Urine.
Caption: Troubleshooting Poor Peak Shape in this compound Analysis.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of this compound concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound administered in combination with a proton pump inhibitor for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Therapeutic Effectiveness of the Coadministration of Weekly this compound and Proton Pump Inhibitor in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8168437B2 - Quantitative determination of this compound in urine by SPE-LC-MS-MS - Google Patents [patents.google.com]
Technical Support Center: Enhancing Risedronate Delivery to Bone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the targeted delivery of risedronate to bone sites.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in orally administering this compound?
A1: The primary challenge with oral this compound is its low bioavailability.[1] This is due to its high water solubility and low intestinal permeability.[1][2] Additionally, oral bisphosphonates like this compound can cause gastrointestinal side effects, such as esophageal irritation.[3][4]
Q2: What are the main strategies being explored to improve this compound delivery?
A2: Current research focuses on advanced drug delivery systems to enhance bioavailability and target this compound to bone. The main strategies include encapsulation within nanoparticles and liposomes.[5][6] Formulations like chitosan-coated mucoadhesive liposomes and this compound-adsorbed hydroxyapatite (B223615) nanoparticles have shown promise.[7][8]
Q3: How do nanoparticle-based systems improve this compound's efficacy?
A3: Nanoparticle systems, such as those using hydroxyapatite, can improve bone targeting.[8] These formulations can lead to a significant increase in bone density and mechanical properties compared to the free drug.[8] For instance, mPEG-coated hydroxyapatite nanoparticles with thiolated chitosan (B1678972) have been shown to enhance the relative bioavailability of this compound.[9][10]
Q4: What is the mechanism of action of this compound?
A4: this compound is a bisphosphonate that inhibits osteoclast-mediated bone resorption.[11][12] It binds to hydroxyapatite in the bone and interferes with the activity of osteoclasts, the cells responsible for breaking down bone tissue.[13] This slows down bone loss, helping to restore the balance of bone remodeling and increase bone strength.[11][12]
Troubleshooting Guides
Nanoparticle Formulation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Entrapment Efficiency (%) | - Inefficient interaction between this compound and the nanoparticle matrix.- Drug leakage during the formulation process.- Suboptimal polymer or lipid concentration. | - Modify the surface charge of the nanoparticles to enhance electrostatic interaction with the negatively charged this compound.[6]- Optimize the stirring speed and duration during nanoparticle preparation.- Adjust the concentration of polymers like PLGA or lipids.[6] |
| Large Particle Size or High Polydispersity Index (PDI) | - Aggregation of nanoparticles.- Inappropriate stabilizer concentration.- Improper sonication or homogenization parameters. | - Increase the concentration of stabilizers such as polysorbate 80 or macrogol 6000.[14]- Optimize sonication time and power, or homogenization speed and cycles.- Use techniques like dynamic light scattering (DLS) to monitor particle size and PDI during formulation development.[2] |
| Poor In Vitro Drug Release Profile (e.g., burst release) | - Weak encapsulation of the drug.- Rapid degradation of the nanoparticle matrix. | - Employ a coating agent like chitosan or PEG to control the release rate.[7][9]- Use a polymer with a slower degradation rate.- Cross-link the nanoparticle matrix to create a more robust structure. |
Liposomal Formulation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Entrapment Efficiency (%) in Liposomes | - Poor partitioning of the hydrophilic this compound into the aqueous core.- Suboptimal lipid composition.- Inefficient preparation method (e.g., thin-film hydration). | - Utilize a preparation method suitable for hydrophilic drugs, such as the reverse-phase evaporation technique.[15][16]- Incorporate charged lipids (e.g., stearylamine) to improve interaction with this compound.[15][16]- Optimize the cholesterol content to enhance liposome (B1194612) stability.[15] |
| Instability of Liposomes in Biological Fluids | - Degradation by enzymes or pH changes in the gastrointestinal tract. | - Coat the liposomes with a protective polymer like chitosan to enhance stability in simulated gastric and intestinal fluids.[7][17]- Use saturated phospholipids (B1166683) (e.g., DSPC, DSPG) which form more rigid and stable bilayers.[7] |
| Low Mucoadhesion for Oral Delivery Systems | - Insufficient interaction with the mucus layer. | - Incorporate mucoadhesive polymers like chitosan into the liposome formulation. The positive charge of chitosan interacts with the negatively charged sialic acid residues in mucin.[7][17] |
Quantitative Data Summary
Table 1: Characteristics of this compound Nanoparticle Formulations
| Formulation | Average Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference(s) |
| This compound-Hydroxyapatite Nanoparticles (NHLR) | 80 - 130 | Not Specified | Significantly increased bone density and mechanical properties in an osteoporotic rat model compared to free this compound. | [8][18] |
| This compound-PLGA Nanoparticles | 127.84 ± 6.33 | 52.65 ± 5.21 | Showed enhanced permeation through nasal mucosa, suggesting a potential alternative delivery route. | [19] |
| This compound Nanoparticles with Polysorbate 80 | 2.8 - 10.5 | Not Specified | Achieved very small particle sizes, which is favorable for increasing bioavailability. | [2][14] |
| mPEG-RIS-HA-TCS Nanoparticles | Not Specified | Not Specified | Enhanced relative bioavailability compared to non-coated nanoparticles and the pure drug suspension. | [9][10][20] |
Table 2: Characteristics of this compound Liposomal Formulations
| Formulation | Average Particle Size (µm) | Entrapment Efficiency (%) | Key Finding | Reference(s) |
| Chitosan-Coated Liposomes | Not Specified | Not Specified | Increased cellular uptake of this compound by 2.1-2.6 fold in Caco-2 cells and oral exposure by three-fold in rats.[7] | [7][17] |
| Reversed Phase Evaporation Liposomes (REVs) | 2.15 - 3.61 | 8.8 - 58.96 | Suitable for pulmonary delivery, with 20% of the drug deposited in rat bones after intra-tracheal administration.[15] | [15][16] |
Experimental Protocols
Preparation of this compound-Loaded Hydroxyapatite Nanoparticles
This protocol is based on the methodology for generating this compound-adsorbed hydroxyapatite nanoparticles (NHLR) for bone-targeted drug delivery.[8]
-
Synthesis of Hydroxyapatite (HA) Nanoparticles: Prepare HA nanoparticles via a wet chemical precipitation method using calcium hydroxide (B78521) and orthophosphoric acid as precursors.
-
Loading of this compound: Disperse the synthesized HA nanoparticles in a solution of this compound sodium.
-
Adsorption: Stir the suspension for a specified period (e.g., 24 hours) to allow for the adsorption of this compound onto the surface of the HA nanoparticles.
-
Purification: Separate the this compound-loaded nanoparticles from the solution by centrifugation.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove any unbound drug.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a stable powder formulation.
Preparation of Chitosan-Coated this compound Liposomes
This protocol is adapted from the freeze-drying method for preparing mucoadhesive liposomes.[7][17]
-
Lipid Film Formation: Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-distearoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DSPG), and cholesterol in tert-butyl alcohol.
-
Lyophilization: Freeze-dry the lipid solution overnight to form a dry lipid mixture.
-
Hydration: Rehydrate the lyophilized lipid mixture with a this compound solution by stirring for 2 hours at a temperature above the phase transition temperature of the lipids (e.g., 55°C).
-
Sonication and Centrifugation: Sonicate the suspension to form liposomes and then centrifuge at high speed (e.g., 100,000 x g) for one hour to separate the liposomes.
-
Resuspension and Washing: Resuspend the liposome pellet in a suitable buffer (e.g., 0.9% NaCl solution) and repeat the centrifugation and resuspension steps to remove any unencapsulated this compound.
-
Chitosan Coating: Prepare a 0.1% chitosan solution in an acetate (B1210297) buffer (pH 4.4). Mix the chitosan solution with the liposome suspension and stir for 20 minutes.
-
Final Collection: Harvest the chitosan-coated liposomes by centrifugation.
Visualizations
Caption: Workflow for this compound-Hydroxyapatite Nanoparticle Formulation.
Caption: Mechanism of Action of this compound in Bone.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of this compound nanoparticles by solvent evaporation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in implementing and maintaining osteoporosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Side Effects, Dosage, Uses, and More [healthline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug Delivery and Therapy Strategies for Osteoporosis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective mucoadhesive liposomal delivery system for this compound: preparation and in vitro/in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in bone properties by using this compound adsorbed hydroxyapatite novel nanoparticle based formulation in a rat model of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing Osteoporosis Treatment through Targeted Nanoparticle Delivery of this compound: In Vivo Evaluation and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (risedronic acid): osteoporosis treatment [theros.org.uk]
- 12. buzzrx.com [buzzrx.com]
- 13. This compound’s efficacy: from randomized clinical trials to real clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of this compound Nanoparticles by Solvent Evaporation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Suitability of liposomal carriers for systemic delivery of this compound using the pulmonary route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Challenges in formulating Risedronate for preclinical research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with risedronate formulations in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for preclinical research?
A1: this compound sodium is a Biopharmaceutical Classification System (BCS) Class III drug, characterized by high aqueous solubility and low intestinal permeability.[1][2] The primary challenges in formulating this compound for preclinical research stem from these properties and include:
-
Low Oral Bioavailability: Due to its poor permeability, the oral bioavailability of this compound is very low, typically less than 1%.[3]
-
Food Effect: The absorption of this compound is significantly impaired by the presence of food, particularly multivalent cations like calcium, in the gastrointestinal tract.[4]
-
Gastrointestinal Irritation: Oral administration of this compound can lead to upper gastrointestinal adverse effects, which is a consideration in preclinical animal models.[5]
-
Stability: this compound is susceptible to degradation under certain conditions, such as high temperatures and acidic environments.[6]
Q2: How can the low permeability of this compound be improved in a preclinical formulation?
A2: Several strategies can be employed to enhance the permeability of this compound in preclinical studies:
-
Nanoparticle Formulations: Reducing the particle size to the nano-range can increase the surface area for absorption. Techniques like solvent evaporation have been used to prepare this compound nanoparticles.[1][2][7][8]
-
Permeation Enhancers: The use of excipients that can improve intestinal permeability is a common approach. Examples include surfactants and other agents that modulate tight junctions.[3][7]
-
Ion-Pairing: Forming an ion-pair with a lipophilic counter-ion can increase the overall lipophilicity of the this compound molecule, potentially improving its passive diffusion across the intestinal epithelium.
-
Chelating Agents: The co-administration of chelating agents like phytic acid has been explored to reduce the interaction of this compound with divalent cations in the gut, thereby increasing its availability for absorption.[9]
Q3: What are suitable analytical methods for quantifying this compound in preclinical formulations?
A3: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC).
-
HPLC with UV Detection: This is a widely used method. Due to the polar nature of this compound, ion-pair chromatography is often employed, using a counter-ion like tetrabutylammonium (B224687) to achieve retention on a C18 column.[10][11] UV detection is typically performed at around 262-265 nm.[10][12]
-
Ion Chromatography (IC): As a bisphosphonate, this compound is amenable to analysis by ion chromatography. The USP monograph for this compound sodium assay describes an IC method.[13]
-
LC-MS/MS: For very low concentration measurements, especially in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in Aqueous Solution | pH outside of optimal range: this compound solubility is pH-dependent. | Adjust the pH of the solution. This compound sodium is soluble in water and at neutral to alkaline pH.[14] For acidic conditions, solubility is still reasonably high.[4] |
| Presence of multivalent cations: this compound can form insoluble complexes with ions like Ca2+, Mg2+, etc. | Use deionized water for formulation. If buffers are used, ensure they do not contain interfering cations. Consider the use of a chelating agent like EDTA in the formulation if compatible with the study design.[13] | |
| Inconsistent Results in Animal Studies | Food effect: Co-administration with food or bedding can significantly reduce absorption. | Ensure animals are fasted before dosing. Administer the formulation via oral gavage to ensure accurate dosing and minimize interaction with food.[4] |
| Formulation instability: this compound may be degrading in the formulation before or after administration. | Prepare fresh formulations for each experiment. Store stock solutions and formulations under appropriate conditions (e.g., refrigerated) and for a validated period.[13] | |
| Poor Chromatographic Peak Shape (Tailing) in HPLC Analysis | Interaction with metal ions: this compound can chelate with metal ions in the HPLC system (e.g., stainless steel components), leading to peak tailing. | Use a bio-inert LC system with PEEK tubing.[15] Add a chelating agent like EDTA to the mobile phase to mask metal ions.[13] |
| Inappropriate mobile phase pH: The ionization state of this compound affects its chromatographic behavior. | Optimize the pH of the mobile phase. A pH around 9.5 is often used in ion chromatography methods.[13] |
Data Presentation
Table 1: Aqueous Solubility of this compound Sodium at 37°C
| Solvent Media | pH | Solubility (mg/mL) |
| 0.1 N Hydrochloric Acid | 1.1 | 53.0 |
| USP Acetate Buffer | 4.5 | 61.3 |
| USP Phosphate (B84403) Buffer | 6.8 | 60.2 |
| Water | - | 62.9 |
| Data sourced from Mylan-Risedronate Product Monograph.[4] |
Experimental Protocols
Preparation of this compound Sodium Solution for Oral Gavage in Rodents
This protocol describes the preparation of a simple aqueous solution of this compound sodium for oral administration to rats or mice.
Materials:
-
This compound sodium powder
-
Purified water (e.g., Milli-Q or deionized water)
-
Calibrated balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required amount of this compound sodium based on the desired concentration and final volume. Account for the water content if using a hydrate (B1144303) form (e.g., hemipentahydrate).[13]
-
Weigh the calculated amount of this compound sodium powder accurately.
-
Add the powder to a volumetric flask of the appropriate size.
-
Add approximately 70-80% of the final volume of purified water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution until the this compound sodium is completely dissolved.
-
Once dissolved, remove the stir bar and add purified water to the final volume mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
If necessary, measure the pH of the solution. For simple aqueous solutions, the pH of a 1% suspension is around 4.14.[4]
-
Prepare the formulation fresh on the day of the experiment. If short-term storage is required, store at 4°C for no longer than 3 days, with stability confirmed by analytical testing.[13]
Stability-Indicating Ion-Pair HPLC Method for this compound
This protocol outlines a stability-indicating HPLC method for the determination of this compound in a formulation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., Eclipse XDB C18, 4.6 x 150 mm, 3.5 µm)
-
Data acquisition and processing software
Reagents:
-
This compound sodium reference standard
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium phosphate
-
Purified water
Chromatographic Conditions:
-
Mobile Phase: 5mM tetrabutylammonium phosphate in a suitable buffer/water:acetonitrile mixture. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 262 nm[10]
-
Injection Volume: 25 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound sodium in the mobile phase. From the stock solution, prepare a series of working standards at different concentrations to establish a calibration curve.
-
Sample Preparation: Dilute the preclinical formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Forced Degradation Studies (for stability-indicating method validation):
-
Acid Degradation: Reflux the this compound solution with 1 N HCl at 70°C for a specified period (e.g., 16 hours), then neutralize.[10]
-
Base Degradation: Reflux the this compound solution with 1 N NaOH at 70°C for a specified period, then neutralize.[10]
-
Oxidative Degradation: Reflux the this compound solution with 10% H₂O₂ at 70°C.[10]
-
Thermal Degradation: Expose the solid this compound sodium to dry heat (e.g., 70°C for 24 hours).[10]
-
-
Analysis: Inject the standards, sample preparations, and degraded samples into the HPLC system.
-
Data Processing: Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. In the forced degradation samples, assess the purity of the this compound peak to ensure that the degradation products are well-separated from the parent drug.
Visualizations
Caption: Experimental workflow for preclinical formulation of this compound.
Caption: Mechanism of action of this compound in osteoclasts.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of this compound Nanoparticles by Solvent Evaporation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchwith.njit.edu [researchwith.njit.edu]
- 12. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR ESTIMATION OF this compound SODIUM | Semantic Scholar [semanticscholar.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. agilent.com [agilent.com]
- 16. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 17. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Minimizing off-target effects of Risedronate in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Risedronate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell culture?
This compound is a nitrogen-containing bisphosphonate that primarily acts by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2][3][4] This inhibition prevents the synthesis of essential isoprenoid lipids, which are necessary for the post-translational modification (prenylation) of small GTPase signaling proteins.[4][5] Disruption of this process in osteoclasts leads to cytoskeletal abnormalities, loss of function, and ultimately apoptosis, thereby inhibiting bone resorption.[4][6][7]
Q2: I am observing high levels of cell death in my non-osteoclast cell line treated with this compound. Is this expected?
While this compound's primary target is the osteoclast, off-target effects, including cytotoxicity and apoptosis, have been observed in various other cell types, particularly at higher concentrations.[8][9] Studies have reported decreased cell viability and proliferation in osteoblastic cell lines (MC3T3-E1) at concentrations of 100 µM and 1000 µM after 48 and 72 hours.[9] Similarly, reduced viability and altered morphology were seen in gingiva-derived mesenchymal stem cells at concentrations of 1-10 µM.[8] Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line.
Q3: What are some potential off-target signaling pathways affected by this compound?
Beyond the mevalonate pathway, research suggests this compound can influence other signaling pathways. For instance, it has been shown to upregulate the expression of cyclooxygenase-2 (COX-2) in osteocytes.[7] Additionally, this compound can modulate the production of cytokines involved in osteoclastogenesis, such as reducing the levels of RANKL and TNF-alpha.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Cytotoxicity / Low Viability | This compound concentration is too high for the specific cell type. | Perform a dose-response experiment to determine the IC50 and optimal working concentration. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM).[8][9][12][13] |
| Prolonged incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the ideal treatment duration that elicits the desired on-target effect without excessive cell death.[9] | |
| Cell line is highly sensitive to FPPS inhibition. | Consider using a cell line with known lower sensitivity or genetically modifying your cell line to overexpress FPPS to validate the on-target effect. | |
| Inconsistent or Unexpected Results | This compound solution instability or degradation. | Prepare fresh this compound stock solutions for each experiment. This compound is typically dissolved in water or phosphate-buffered saline (PBS).[12] Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Chelation by divalent cations in the media. | Bisphosphonates can chelate divalent cations like Ca²⁺. While this is less of a concern in cell culture media than in vivo, ensure consistent media formulation. Avoid preparing concentrated this compound solutions in calcium-containing buffers. | |
| Difficulty Observing On-Target Effects | This compound concentration is too low. | Gradually increase the concentration in your dose-response experiments. Ensure the chosen endpoint is sensitive enough to detect subtle changes. |
| The specific cell line does not express the target pathway components. | Verify the expression of FPPS and other key components of the mevalonate pathway in your cell line using techniques like RT-qPCR or Western blotting. | |
| Insufficient incubation time. | Extend the treatment duration in your time-course experiments to allow for the accumulation of effects. |
Data Presentation: this compound Effects on Cell Viability
The following tables summarize quantitative data from studies on this compound's effects on different cell lines.
Table 1: Effect of this compound on Osteoblastic Cell (MC3T3-E1) Viability
| Concentration (M) | Incubation Time | Cell Viability (% of Control) | Proliferation (% of Control) |
| 10⁻⁸ | 24h, 48h, 72h | No significant effect | No significant effect |
| 10⁻⁶ | 24h, 48h, 72h | No significant effect | No significant effect |
| 10⁻⁴ | 48h | Decreased | Decreased |
| 10⁻⁴ | 72h | Decreased | Decreased |
| 10⁻³ | 48h | Decreased | Decreased |
| 10⁻³ | 72h | Decreased | Decreased |
| Data synthesized from a study on MC3T3-E1 osteoblastic cells.[9] |
Table 2: Effect of this compound on Gingiva-Derived Mesenchymal Stem Cell Viability
| Concentration (µM) | Incubation Time | Cell Viability (CCK-8 Assay, % of Control) |
| 1 | Day 7 | Decreased |
| 5 | Day 7 | Decreased |
| 10 | Day 7 | Decreased |
| Data synthesized from a study on human gingiva-derived mesenchymal stem cells.[8] |
Table 3: Effect of this compound on Osteosarcoma Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | Cell Viability (% of Control) |
| SaOS-2 | up to 10 | 48h | No cytotoxic effect |
| U2OS | up to 10 | 48h | No cytotoxic effect |
| Data synthesized from a study on human osteosarcoma cell lines.[13][14] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µl of complete culture medium.[12] Incubate overnight to allow for cell attachment.
-
This compound Treatment: The following day, replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Protocol 2: Apoptosis Assessment using TUNEL Assay
-
Cell Culture and Treatment: Culture cells on glass coverslips in a 24-well plate. Treat with the desired concentration of this compound for the chosen duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstaining: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will show blue fluorescence from DAPI.
-
Quantification: Calculate the percentage of apoptotic cells by dividing the number of TUNEL-positive nuclei by the total number of nuclei.
Visualizations
Caption: On-target mechanism of this compound via FPPS inhibition.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Correlation between time-dependent inhibition of human farnesyl pyrophosphate synthase and blockade of mevalonate pathway by nitrogen-containing bisphosphonates in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medschool.co [medschool.co]
- 7. The effect of this compound on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on the morphology and viability of gingiva-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reduces osteoclast precursors and cytokine production in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of this compound treatment on serum cytokines in postmenopausal osteoporosis: a 6-month randomized and controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits human osteosarcoma cell invasion | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits human osteosarcoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Risedronate concentration for different cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Risedronate in in vitro cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound is a nitrogen-containing bisphosphonate (N-BP). Its primary mechanism of action is the inhibition of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1] This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. Disruption of this process affects cell signaling, proliferation, survival, and cytoskeletal organization.[2]
Q2: What are the typical effective concentrations of this compound for different cancer cell lines?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint (e.g., inhibition of proliferation, invasion, or induction of apoptosis). Generally, concentrations in the micromolar (µM) range are used. For instance, in osteosarcoma cell lines like SaOS-2 and U2OS, concentrations up to 10 µM have been shown to inhibit invasion without causing significant cytotoxicity.[3][4] For some breast cancer cell lines, IC50 values for growth inhibition can range from approximately 35 µM to over 200 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Q3: How long should I expose my cells to this compound?
A3: The duration of exposure is a critical parameter and is dependent on the cell line and the biological process being investigated. Common incubation times range from 24 to 72 hours. For example, a 48-hour treatment is often used to assess effects on cell invasion and protein expression in osteosarcoma cell lines.[3][4] For cell viability assays, incubation periods of up to 72 hours may be necessary to observe significant effects.[5]
Q4: Is this compound expected to be cytotoxic to all cell lines?
A4: Not necessarily, especially at lower concentrations. For example, in SaOS-2 and U2OS osteosarcoma cells, this compound at concentrations up to 10 µM was found to inhibit invasion without significant cytotoxicity.[3][4] However, at higher concentrations and with longer exposure times, this compound can induce apoptosis. For instance, in the LM8 osteosarcoma cell line, 10 µM and 50 µM of this compound induced apoptosis.[6] The cytotoxic effect is cell-type dependent.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Extend the incubation time. Some cellular effects of this compound may take 48 to 72 hours or longer to become apparent.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently more resistant to this compound. This could be due to lower expression of FPPS or differences in drug uptake. Consider using a different, more sensitive cell line as a positive control if available.
-
-
Possible Cause 4: Reagent Quality.
-
Solution: Ensure that your this compound stock solution is properly prepared and stored. Prepare fresh dilutions for each experiment.
-
Problem 2: I am observing excessive and unexpected cytotoxicity.
-
Possible Cause 1: Concentration is too high.
-
Solution: Lower the concentration of this compound. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your cell line.
-
-
Possible Cause 2: Contamination of Cell Culture.
-
Solution: Regularly check your cell cultures for signs of microbial contamination (e.g., bacteria, yeast, mycoplasma), which can cause cell death independent of the drug treatment.[7]
-
-
Possible Cause 3: Environmental Stress.
-
Solution: Ensure optimal cell culture conditions, including proper temperature, CO2 levels, and humidity. Avoid repeated freeze-thaw cycles of cell stocks.[8]
-
Problem 3: My adherent cells are detaching after this compound treatment.
-
Possible Cause 1: Cytoskeletal Disruption.
-
Explanation: this compound's inhibition of the mevalonate pathway affects small GTPases that are critical for maintaining cell adhesion and cytoskeletal structure.
-
Solution: This may be an expected biological effect of the drug. Document the morphological changes. If you need to perform assays that require adherent cells, consider using lower, non-cytotoxic concentrations or shorter incubation times.
-
-
Possible Cause 2: Apoptosis.
-
Solution: At higher concentrations, this compound can induce apoptosis, which leads to cell detachment. Perform an apoptosis assay (e.g., Annexin V staining) to confirm.
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range (µM) | Observed Effect | Reference |
| SaOS-2 | Osteosarcoma | 0.1 - 10 | Inhibition of invasion, reduction of MMP-2 and MMP-9 | [3] |
| U2OS | Osteosarcoma | 0.1 - 10 | Inhibition of invasion, reduction of MMP-2 and MMP-9 | [3] |
| LM8 | Osteosarcoma | 10 - 50 | Induction of apoptosis | [6] |
| KHOS | Osteosarcoma | >10 | Growth inhibition | [6] |
| MG63 | Osteosarcoma | >50 | Weak growth inhibition | [6] |
| B02 | Breast Cancer | IC50 ~50-100 | Growth inhibition | [9] |
| MCF-7 | Breast Cancer | IC50 ~248 | Growth inhibition | [10] |
| MDA-MB-231 | Breast Cancer | Not specified in vitro | No effect on proliferation in culture in one study | [11] |
| PC-3 | Prostate Cancer | Not specified | Pamidronate and Zoledronate show effects | [1] |
| HCT116 | Colon Cancer | Not specified | N-BPs induce apoptosis | |
| HT-29 | Colon Cancer | Not specified | N-BPs induce apoptosis | |
| A549 | Lung Cancer | Not specified | A betulin (B1666924) analog with bisphosphonate showed an IC50 of ~5-6 µM | [12] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after this compound treatment.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.[3]
-
This compound Treatment: The next day, replace the medium with 100 µL of serum-free medium containing the desired concentrations of this compound (e.g., 0, 0.1, 1, 10, 50, 100 µM).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Matrigel Invasion Assay
This protocol provides a method to assess the effect of this compound on cancer cell invasion.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.[13]
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed 4 x 10^4 cells in 300 µL of serum-free medium into the upper chamber of the coated inserts.[3]
-
Chemoattractant and Treatment: Add complete medium containing FBS to the lower chamber. Add this compound at the desired concentrations to the upper chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.[3]
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.[13]
-
Fixation and Staining: Fix the cells on the lower surface of the membrane with methanol and then stain with crystal violet.
-
Quantification: Count the number of invaded cells in several random microscopic fields.
Western Blot for MMP-2 and MMP-9
This protocol outlines the steps to analyze the expression of MMP-2 and MMP-9 proteins following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against MMP-2, MMP-9, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[15]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP-2, MMP-9, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound inhibits FPPS in the mevalonate pathway, blocking protein prenylation.
Caption: Workflow for a standard MTT cell viability assay.
Caption: Workflow for a Matrigel cell invasion assay.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. This compound inhibits human osteosarcoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound recovers bone loss in patients with prostate cancer undergoing androgen-deprivation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. snapcyte.com [snapcyte.com]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
Technical Support Center: Validating Analytical Methods for Risedronate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating new analytical methods for the detection of Risedronate.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for this compound detection and what are their typical validation parameters?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and UV-Vis Spectrophotometry. Each method has specific validation parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] A summary of typical parameters is provided below.
Data Presentation: Typical Validation Parameters for this compound Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 14-140 µg/mL[4], 10-50 µg/mL[5] | 0.2-25 ng/mL[6] | 10-60 µg/mL[7] |
| Correlation Coefficient (r²) | >0.999[4][5] | >0.99[6] | >0.999[7] |
| Accuracy (% Recovery) | 98-102%[5] | 94-106%[6] | 98-102%[8] |
| Precision (%RSD) | <2%[8][9] | <15%[6] | <2%[10] |
| Limit of Detection (LOD) | 0.07 µg/mL[10], 0.40 µg/mL[11] | 0.087 mg/mL[12] | 0.07 µg/mL[10] |
| Limit of Quantification (LOQ) | 0.23 µg/mL[10], 1.21 µg/mL[11] | 0.2 ng/mL[6] | 0.23 µg/mL[10] |
| Wavelength (λmax) | 261-263 nm[5][9] | N/A | 262 nm[7][10] |
Q2: What are the critical considerations for sample preparation when analyzing this compound?
A2: Due to this compound's high polarity and potential for metal chelation, proper sample preparation is crucial. For tablet formulations, dissolution in an aqueous diluent followed by sonication and centrifugation is a common practice.[9] For biological matrices like plasma or urine, a protein precipitation or solid-phase extraction (SPE) step is often required.[6][13] Derivatization may be employed to improve chromatographic retention and sensitivity, especially for LC-MS/MS analysis.[6]
Q3: How should I perform forced degradation studies for this compound?
A3: Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[14][15] As per ICH guidelines, this compound should be subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis.[10][14] For example, degradation can be induced using 1.0 N HCl for acid hydrolysis, 1.0 N NaOH for alkaline hydrolysis, and 3% H₂O₂ for oxidation.[10] The analytical method must be able to separate the intact this compound from any degradation products.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Metal chelation of this compound with active sites in the column or system.[9] - Inappropriate mobile phase pH. - Column degradation. | - Add a chelating agent like EDTA to the mobile phase.[9] - Adjust the mobile phase pH; a pH of around 6.8 has been shown to be effective.[4] - Use a new column or a column with a different packing material (e.g., C18).[4][11] |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature (e.g., 30 °C).[4] - Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Low sensitivity | - Inappropriate detection wavelength. - Low sample concentration. - Poor ionization in MS detection. | - Set the UV detector to the λmax of this compound (around 262-263 nm).[4][9][11] - Concentrate the sample or increase the injection volume. - For LC-MS/MS, optimize source parameters and consider derivatization.[6] |
| Ghost peaks | - Carryover from previous injections. - Contamination in the mobile phase or sample. | - Implement a robust needle wash program in the autosampler. - Use high-purity solvents and freshly prepared samples. |
UV-Vis Spectrophotometry Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate readings | - Incorrect wavelength setting. - Interference from excipients.[7] - Turbidity in the sample solution. | - Ensure the spectrophotometer is set to the λmax of this compound (around 262 nm).[7][10] - Perform a background correction using a blank solution containing all excipients. - Filter or centrifuge the sample to remove any particulate matter. |
| Non-linear calibration curve | - Sample concentrations are outside the linear range of the assay. - Deviations from Beer-Lambert law at high concentrations. | - Prepare a new set of calibration standards within the expected linear range (e.g., 10-60 µg/mL).[7] - Dilute samples with high concentrations to fall within the calibrated range. |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in Tablets
This protocol is based on a validated method for the analysis of this compound in pharmaceutical tablets.[4]
1. Instrumentation:
-
HPLC system with a UV detector.
-
Waters Atlantis dC18 column (150 mm × 3.9 mm; 5 µm).[4]
2. Reagents:
-
Potassium phosphate (B84403) buffer (pH 2.9).
-
Potassium edetate buffer (pH 9.5).
-
Phosphoric acid.
-
Deionized water.
-
This compound sodium reference standard.
3. Mobile Phase Preparation:
-
Mix the potassium phosphate buffer and potassium edetate buffer in a 1:2 ratio (v/v).
-
Adjust the final pH to 6.8 with phosphoric acid.
-
Degas the mobile phase before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound sodium (140 µg/mL) in deionized water.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 14 to 140 µg/mL.[4]
5. Sample Preparation:
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's labeled amount of this compound and dissolve it in a suitable volume of deionized water to achieve a concentration within the calibration range.
-
Sonicate for at least 10 minutes, then centrifuge.[9]
-
Filter the supernatant through a 0.45 µm filter before injection.
6. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.[4]
-
Injection volume: 20 µL.
-
Column temperature: 30 °C.[4]
-
Detection wavelength: 263 nm.[4]
-
Run time: 3.0 min.[4]
7. System Suitability:
-
Inject the standard solution multiple times and check for parameters like tailing factor, theoretical plates, and %RSD of peak areas.
Protocol 2: LC-MS/MS Method for this compound in Human Plasma
This protocol is adapted from a validated method for the determination of this compound in human plasma.[6]
1. Instrumentation:
-
LC-MS/MS system.
-
Phenomenex Gemini C18 column (150 mm × 2.0 mm, 5 µm).[6]
2. Reagents:
-
Ammonium (B1175870) acetate (B1210297) (10 mM).
-
Acetonitrile.
-
This compound reference standard.
-
This compound-d4 (internal standard).
-
Anion exchange solid-phase extraction (SPE) cartridges.
3. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Use a gradient elution program.
4. Standard and Sample Preparation:
-
Spike human plasma with known concentrations of this compound and the internal standard.
-
Perform derivatization on an anion exchange SPE cartridge.
-
Elute the analytes and inject them into the LC-MS/MS system.
5. Chromatographic and MS Conditions:
-
Flow rate: 300 µL/min.[6]
-
Use a gradient of ammonium acetate and acetonitrile.[6]
-
Monitor the specific mass transitions for this compound and the internal standard.
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound in tablets.
Caption: Logical relationship for analytical method validation.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. An eco-friendly HPLC-UV method for the determination of this compound in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of this compound concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR ESTIMATION OF this compound SODIUM | Semantic Scholar [semanticscholar.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a micellar high-performance liquid chromatographic method for determination of this compound in raw material and in a pharmaceutical formulation: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US8168437B2 - Quantitative determination of this compound in urine by SPE-LC-MS-MS - Google Patents [patents.google.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Risedronate Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with risedronate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate animal model for my this compound study?
The choice of animal model is critical and depends on the specific research question. Here are some commonly used models and their applications:
-
Ovariectomized (OVX) Rodents (Rats, Mice): These are the most common models for studying postmenopausal osteoporosis. The removal of ovaries induces estrogen deficiency, leading to bone loss that mimics the condition in postmenopausal women.[1][2][3]
-
Glucocorticoid-Induced Osteoporosis Models (Rats): These models are used to study the detrimental effects of glucocorticoid treatment on bone.[4][5] this compound has been shown to counteract the negative effects of glucocorticoids on bone microarchitecture in these models.[4][5]
-
Orchidectomized (ORX) Rats: This model is used to simulate male osteoporosis resulting from hypogonadism.[6]
-
Osteoarthritis (OA) Models (Rabbits): Surgically induced OA models in rabbits, such as through anterior cruciate ligament transection, are used to study the effects of this compound on cartilage and subchondral bone.[7][8][9] However, it's important to consider that the load-bearing patterns in rabbits differ from humans.[7]
-
Bone Defect Models (Rabbits): Calvarial (skull) defect models are used to assess the potential of locally applied this compound to promote bone regeneration.[10][11][12][13]
Q2: How do I determine the correct dosage and administration route for this compound in my animal model?
Dosage and administration route are critical parameters that can significantly impact study outcomes. There is no single "correct" dose, as it depends on the animal model, the research question, and the formulation of this compound.
-
Dosage Conversion: Dosages are often extrapolated from human clinical doses, but allometric scaling should be used to calculate the equivalent dose for the specific animal model, accounting for differences in metabolic rates.[14]
-
Administration Route:
-
Oral Gavage: Commonly used to mimic the clinical route of administration in humans.[6] However, the oral bioavailability of this compound is low and can be affected by the presence of food.[14]
-
Subcutaneous (s.c.) Injection: This route bypasses the gastrointestinal tract, leading to more consistent and higher bioavailability compared to oral administration.[1][4]
-
Intravenous (i.v.) Injection: Ensures 100% bioavailability and is used for precise dosing in pharmacokinetic studies.[2]
-
Topical/Local Application: Used in studies investigating localized effects, such as in bone defect models.[3][10][11][12][13]
-
Q3: What are the key endpoints to measure the efficacy of this compound in my animal study?
A comprehensive assessment of this compound's efficacy requires the evaluation of multiple endpoints:
-
Bone Mineral Density (BMD): A common measure of bone mass, often assessed by dual-energy X-ray absorptiometry (DXA).[1][4][6]
-
Bone Microarchitecture: Evaluated using micro-computed tomography (micro-CT) or histomorphometry. Key parameters include bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[3][4][7][15]
-
Histomorphometry: Provides detailed information on cellular activity and bone structure. This can include quantification of osteoblasts, osteoclasts, and bone formation and resorption rates.[7][9][10][11]
-
Biomechanical Strength: Assessed through tests like three-point bending to determine the mechanical properties of the bone, such as maximum load and stiffness.[1][16]
-
Biochemical Markers of Bone Turnover: Serum and urine markers can provide insights into the rate of bone resorption and formation.[6][17][18]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in my oral this compound study.
-
Possible Cause: Low and variable oral bioavailability of this compound. The presence of food in the stomach can significantly reduce its absorption.[14]
-
Troubleshooting Steps:
-
Fasting: Ensure that animals are fasted before and for a period after oral administration of this compound to improve absorption.
-
Vehicle: Use a consistent and appropriate vehicle for drug delivery. Sterile saline is a common choice.[8]
-
Alternative Route: If variability persists, consider a different administration route with higher bioavailability, such as subcutaneous injection.[1][4]
-
Problem 2: Lack of significant effect of this compound on bone parameters.
-
Possible Cause: Insufficient treatment duration or dosage. The effects of this compound on bone structure and strength may take time to become apparent.
-
Troubleshooting Steps:
-
Review Literature: Compare your study design (dosage, frequency, duration) with previously published studies in a similar model.
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your model and research question.
-
Increase Duration: Consider extending the treatment period to allow for sufficient time for bone remodeling to occur. Some studies have shown effects at 6-8 weeks, while others have longer durations.[1]
-
Problem 3: Contradictory findings when comparing my results to other published studies.
-
Possible Cause: Differences in experimental protocols, animal models, or the specific bone compartments analyzed.
-
Troubleshooting Steps:
-
Detailed Comparison: Carefully compare your methodology with the cited literature, paying close attention to:
-
Animal strain, age, and sex.
-
Specifics of the disease induction model (e.g., surgical technique for OA).
-
This compound dose, formulation, and administration route.
-
Analytical methods used for endpoint assessment (e.g., micro-CT resolution, histomorphometry protocols).
-
-
Site-Specific Analysis: Bone responses can vary between different skeletal sites (e.g., femur vs. tibia) and between cortical and trabecular bone.[19] Ensure you are comparing equivalent bone compartments.
-
Consider Long-Term Effects: Be aware that long-term bisphosphonate treatment can sometimes lead to different outcomes than short-term treatment, potentially impairing bone formation.[12]
-
Experimental Protocols
Protocol 1: Ovariectomized Rat Model for Postmenopausal Osteoporosis
-
Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old).
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a bilateral ovariectomy through a dorsal midline incision.
-
For the sham group, locate the ovaries but do not remove them.
-
Suture the incision and provide postoperative analgesia.
-
Allow a recovery period (e.g., 12 weeks) for bone loss to be established before starting treatment.[1][6]
-
-
This compound Administration:
-
Endpoint Analysis:
Protocol 2: Rabbit Calvarial Defect Model for Bone Regeneration
-
Surgical Procedure:
-
Treatment:
-
Endpoint Analysis:
Quantitative Data Summary
Table 1: Effects of this compound on Bone Microarchitecture in Ovariectomized Rats
| Parameter | Vehicle (OVX) | This compound (3.5 µg/kg/week, s.c.) | Alendronate (7 µg/kg/week, s.c.) |
| Cortical Area (Ct.Ar) | Decreased | Increased by 8% at 6 weeks | No significant change |
| Cortical Thickness (Ct.Th) | Decreased | Increased by 9% at 6 weeks | No significant change |
| Trabecular BMD | Decreased | Significantly increased at 8 weeks | Significantly increased at 8 weeks |
| Data summarized from a study in calcium-deficient, ovariectomized rats.[1] |
Table 2: Histomorphometric Analysis of Rabbit Calvarial Defects Treated with this compound Gel
| Parameter (at 2 months) | Control (Empty Defect) | 2% this compound Gel |
| Bone Fill (%) | Significantly lower | Significantly higher (p < 0.05) |
| Number of Osteoblasts | Lower | Significantly higher (p < 0.05) |
| Data summarized from a study on the effect of 2% this compound gel on rabbit calvarial bone defects.[10][13] |
Visualizations
Caption: this compound's mechanism of action in osteoclasts.
Caption: Experimental workflow for a this compound study in an ovariectomized rat model.
Caption: Troubleshooting logic for unexpected results in this compound animal studies.
References
- 1. This compound improves bone architecture and strength faster than alendronate in ovariectomized rats on a low-calcium diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topically administered this compound shows powerful anti-osteoporosis effect in ovariectomized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents the loss of microarchitecture in glucocorticoid-induced osteoporosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents the loss of microarchitecture in glucocorticoid-induced osteoporosis in rats | Semantic Scholar [semanticscholar.org]
- 6. karger.com [karger.com]
- 7. Histomorphometric Quantitative Evaluation of Long-Term this compound Use in a Knee Osteoarthritis Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Histomorphometric Quantitative Evaluation of Long-Term this compound Use in a Knee Osteoarthritis Rabbit Model [frontiersin.org]
- 9. Histomorphometric Quantitative Evaluation of Long-Term this compound Use in a Knee Osteoarthritis Rabbit Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histomorphometric Effects of 2% this compound Gel on Calvarial Bone Defects in Rabbits [dentjods.sums.ac.ir]
- 11. Histomorphometric Effects of 2% this compound Gel on Calvarial Bone Defects in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Can locally applied this compound be an effective agent when combined with xenografts? An animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histomorphometric Effects of 2% this compound Gel on Calvarial Bone Defects in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of this compound on Posterior Lateral Spinal Fusion in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing Osteoporosis Treatment through Targeted Nanoparticle Delivery of this compound: In Vivo Evaluation and Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alterations in canine vertebral bone turnover, microdamage accumulation, and biomechanical properties following 1-year treatment with clinical treatment doses of this compound or alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. Clinical Use of Bone Turnover Markers to Monitor Pharmacologic Fracture Prevention Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Risedronate vs. Alendronate: A Preclinical Comparative Guide for Bone Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two prominent bisphosphonates, risedronate and alendronate, in various bone models. The information presented is collated from published experimental data to assist researchers in making informed decisions for their preclinical studies.
Executive Summary
This compound and alendronate are nitrogen-containing bisphosphonates widely used in the treatment of osteoporosis and other bone-related disorders. Their primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption. Preclinical studies in various animal models, most notably the ovariectomized (OVX) rat model of postmenopausal osteoporosis, have demonstrated the efficacy of both drugs in improving bone mineral density (BMD), bone architecture, and bone strength. While both drugs share a common therapeutic target, preclinical evidence suggests potential differences in their effects on bone quality and the speed of action. This guide delves into the quantitative data from head-to-head preclinical comparisons and outlines the experimental protocols employed in these studies.
Mechanism of Action: Targeting the Mevalonate (B85504) Pathway
Both this compound and alendronate exert their anti-resorptive effects by targeting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[1][2] Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which are essential for the normal function and survival of osteoclasts.[3] This disruption leads to the disorganization of the osteoclast cytoskeleton and the loss of the ruffled border, ultimately inhibiting bone resorption and, in some cases, inducing osteoclast apoptosis.[3]
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the quantitative data from head-to-head preclinical studies comparing this compound and alendronate in the ovariectomized (OVX) rat model.
Table 1: Effects on Bone Mineral Density (BMD) and Cortical Bone Parameters in OVX Rats
| Parameter | Animal Model | Treatment Duration | This compound (Dose) | Alendronate (Dose) | Key Findings | Reference |
| Trabecular BMD | Sprague-Dawley Rats (OVX) | 8 weeks | Significant increase vs. vehicle | Significant increase vs. vehicle | Both drugs increased trabecular BMD. | [1] |
| Cortical Bone Area (Ct.Ar) | Sprague-Dawley Rats (OVX) | 6 weeks | +8% vs. vehicle (3.5 & 17.5 µg/kg/week, s.c.) | +8% vs. vehicle (35 µg/kg/week, s.c.) | This compound was effective at a lower dose. | [1] |
| Cortical Thickness (Ct.Th) | Sprague-Dawley Rats (OVX) | 6 weeks | +9% vs. vehicle (3.5 & 17.5 µg/kg/week, s.c.) | No significant change | This compound significantly improved cortical thickness. | [1] |
| Femoral BMD | Sprague-Dawley Rats (OVX) | 8 weeks post-teriparatide | +17.4% from baseline | +21.8% from baseline | Alendronate led to a greater increase in BMD. | [4] |
Table 2: Effects on Bone Strength and Architecture in OVX Rats
| Parameter | Animal Model | Treatment Duration | This compound (Dose) | Alendronate (Dose) | Key Findings | Reference |
| Maximum Load (Femur) | Sprague-Dawley Rats (OVX) | 6 weeks | Significant improvement vs. vehicle | No significant change | This compound improved bone strength earlier than alendronate. | [1] |
| Stiffness (Lumbar Vertebra) | Sprague-Dawley Rats (OVX) | 8 weeks post-teriparatide | Greater stiffness | Lower stiffness | This compound resulted in greater bone stiffness despite a smaller increase in BMD. | [4] |
| Trabecular Separation (Tb.Sp) | Sprague-Dawley Rats (OVX) | 8 weeks post-teriparatide | Lower Tb.Sp | Higher Tb.Sp | This compound led to a more favorable trabecular architecture. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ovariectomized (OVX) Rat Model
-
Animal Strain: Female Sprague-Dawley rats are commonly used.[1][4]
-
Age at Ovariectomy: Typically performed on skeletally mature rats (e.g., 24 weeks of age).[1]
-
Diet: In some studies, a low-calcium diet (e.g., 0.05%) is used to exacerbate bone loss.[1]
-
Treatment Initiation: Drug administration usually begins after a period of estrogen deficiency to allow for the establishment of osteopenia (e.g., 12 weeks post-ovariectomy).[1]
-
Dosing Regimen: Drugs are administered subcutaneously (s.c.) or via oral gavage at specified doses and frequencies (e.g., weekly).[1][4]
-
Control Groups: Sham-operated and vehicle-treated OVX groups are included as controls.[1]
Micro-Computed Tomography (micro-CT) Analysis
-
Sample Preparation: Excised femurs or lumbar vertebrae are fixed and stored in ethanol.
-
Scanning: Samples are scanned using a high-resolution micro-CT system.
-
Image Acquisition Parameters: Typical settings include a specific voxel size (e.g., 10-20 µm), voltage, and current.
-
Region of Interest (ROI): Standardized ROIs are defined for trabecular and cortical bone analysis (e.g., a specific region of the femoral diaphysis or metaphysis).
-
Parameters Measured:
-
Trabecular Bone: Bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Cortical Bone: Cortical bone area (Ct.Ar), cortical thickness (Ct.Th), and cortical BMD.
-
Three-Point Bending Test
-
Sample Preparation: Femurs are thawed to room temperature and kept moist with saline.
-
Apparatus: A materials testing machine equipped with a load cell is used.
-
Procedure: The femur is placed on two supports with a specific span, and a load is applied to the mid-diaphysis at a constant displacement rate until fracture.
-
Parameters Measured:
-
Maximum Load (Ultimate Force): The highest force the bone withstands before breaking, indicating its strength.
-
Stiffness: The slope of the linear portion of the force-displacement curve, representing the bone's resistance to deformation.
-
Energy to Failure (Toughness): The area under the force-displacement curve, indicating the energy absorbed by the bone before fracture.
-
Conclusion
Preclinical studies directly comparing this compound and alendronate in bone models, particularly the OVX rat, provide valuable insights for researchers. While both drugs effectively increase bone mass, some evidence suggests that this compound may offer advantages in terms of earlier improvements in bone strength and a more favorable effect on bone quality, as indicated by parameters like cortical thickness and bone stiffness.[1][4] Conversely, alendronate has been shown to produce a greater overall increase in bone mineral density in some studies.[4] The choice between these agents in a preclinical setting may, therefore, depend on the specific research question and the primary endpoints of interest, whether they be maximizing bone mass or enhancing bone quality and mechanical properties. The detailed experimental protocols provided herein should serve as a useful reference for designing and interpreting such studies.
References
- 1. In vivo effects of bisphosphonates on the osteoclast mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of bone resorption by alendronate and this compound does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Risedronate and Zoledronic Acid: A Guide for Researchers
This guide provides a detailed comparison of the in vitro efficacy of two potent nitrogen-containing bisphosphonates, Risedronate and Zoledronic acid. It is intended for researchers, scientists, and drug development professionals working in the field of bone biology and osteoporosis research. This document summarizes key experimental data, outlines detailed methodologies for relevant in vitro assays, and visualizes the underlying molecular pathways.
Introduction
This compound and Zoledronic acid are widely prescribed for the treatment of bone disorders characterized by excessive osteoclast activity, such as osteoporosis and Paget's disease. Their primary mechanism of action is the inhibition of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival, ultimately leading to apoptosis and reduced bone resorption.[1][2] While both drugs share this common mechanism, their in vitro potency and efficacy exhibit notable differences.
Quantitative Data Presentation
The following tables summarize the comparative in vitro efficacy of this compound and Zoledronic acid based on key performance indicators.
Table 1: Inhibition of Human Farnesyl Pyrophosphate Synthase (FPPS)
| Bisphosphonate | Initial IC50 (nM) | Pre-incubated IC50 (nM) |
| This compound | Not Reported | 5.7 |
| Zoledronic acid | Not Reported | 4.1 |
Data sourced from a study on the time-dependent inhibition of human FPPS.[3] The pre-incubated IC50 values reflect a 10-minute pre-incubation of the bisphosphonate with the enzyme.
Table 2: Induction of Apoptosis in Macrophage-like J774.1 Cells
| Bisphosphonate | Concentration for Apoptosis Induction | Relative Potency |
| This compound | ≥ 10⁻⁵ M | High |
| Zoledronic acid | ≥ 10⁻⁵ M | Higher |
Data is derived from a comparative study on the effects of five bisphosphonates on macrophage apoptosis.[1] The study noted that the number of apoptotic cells was higher with Zoledronic acid compared to this compound at the same concentrations.[1] Macrophages are of the same lineage as osteoclasts and are often used as a model system.
Signaling Pathway
The primary signaling pathway affected by both this compound and Zoledronic acid is the mevalonate pathway. By inhibiting FPPS, these drugs prevent the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac.[1] Disruption of this process leads to cytoskeletal abnormalities, loss of the ruffled border essential for bone resorption, and ultimately, induction of apoptosis in osteoclasts.[1]
Caption: Inhibition of FPPS by this compound and Zoledronic acid in the mevalonate pathway.
Experimental Workflows and Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This assay quantifies the inhibitory potential of compounds on the enzymatic activity of FPPS.
Caption: Workflow for the Farnesyl Pyrophosphate Synthase (FPPS) inhibition assay.
Protocol:
-
Enzyme and Substrate Preparation : Recombinant human FPPS is purified. Substrates, including radiolabeled [3H]isopentenyl pyrophosphate ([3H]IPP) and geranyl pyrophosphate (GPP), are prepared in an appropriate assay buffer.
-
Inhibitor Preparation : Serial dilutions of this compound and Zoledronic acid are prepared.
-
Pre-incubation (for time-dependent inhibition) : The enzyme is pre-incubated with the bisphosphonate for a defined period (e.g., 10 minutes) at 37°C to allow for potential slow-binding interactions.[3]
-
Enzymatic Reaction : The reaction is initiated by adding the substrates ([3H]IPP and GPP) to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a specific time at 37°C.
-
Reaction Termination and Product Capture : The reaction is stopped, and the product, [3H]farnesyl pyrophosphate ([3H]FPP), is captured. This can be achieved using phospholipid-coated scintillating microtiter plates that bind the hydrophobic FPP.[4]
-
Quantification : The amount of [3H]FPP is quantified by scintillation counting.
-
Data Analysis : The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Osteoclast/Macrophage Apoptosis Assay
This assay determines the dose-dependent effect of bisphosphonates on the induction of apoptosis in osteoclasts or their precursors.
Caption: Workflow for the in vitro apoptosis assay.
Protocol:
-
Cell Culture : Mouse macrophage-like J774.1 cells are cultured in a standard culture medium.[1]
-
Treatment : The cells are treated with varying concentrations of this compound and Zoledronic acid (e.g., 10⁻⁶ to 10⁻⁴ M) for a specified duration (e.g., 3 days).[1]
-
Cell Staining : After treatment, the cells are harvested and stained with fluorescent dyes to detect apoptosis. A common method is dual staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[1]
-
Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells in each treatment group.[1]
Bone Resorption (Pit) Assay
This assay measures the ability of osteoclasts to resorb bone or a bone-mimicking substrate and the inhibitory effect of bisphosphonates on this process.
Protocol:
-
Substrate Preparation : Sterile dentine or bone slices, or commercially available calcium phosphate-coated plates, are placed in a multi-well plate.
-
Osteoclast Seeding : Osteoclast precursors (e.g., from bone marrow) or a suitable cell line (e.g., RAW 264.7) are seeded onto the substrates.
-
Osteoclast Differentiation : The cells are cultured in the presence of M-CSF and RANKL to induce differentiation into mature, bone-resorbing osteoclasts.
-
Treatment : The differentiated osteoclasts are treated with different concentrations of this compound or Zoledronic acid.
-
Resorption Period : The cells are incubated for a period to allow for bone resorption to occur (e.g., several days).
-
Cell Removal and Pit Visualization : The osteoclasts are removed from the substrate surface. The resorption pits are then visualized, often by staining with toluidine blue or using scanning electron microscopy.
-
Quantification : The number and area of the resorption pits are quantified using image analysis software. The percentage of inhibition of bone resorption is calculated for each drug concentration compared to an untreated control.
Conclusion
The in vitro data consistently demonstrate that both this compound and Zoledronic acid are potent inhibitors of osteoclast function. However, Zoledronic acid exhibits a higher potency in inhibiting FPPS and inducing apoptosis in macrophage-like cells at lower concentrations compared to this compound.[1][3] This difference in potency is a key consideration for in vitro experimental design and may have implications for the therapeutic efficacy of these compounds. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the nuanced differences in the in vitro effects of these two important antiresorptive agents.
References
- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How zoledronic acid improves osteoporosis by acting on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Risedronate and Ibandronate: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely prescribed nitrogen-containing bisphosphonates, risedronate and ibandronate, for the treatment of osteoporosis. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available evidence on their comparative efficacy, safety, and underlying mechanisms of action.
Executive Summary
This compound and ibandronate are both potent inhibitors of osteoclast-mediated bone resorption. Clinical evidence suggests that both drugs effectively increase bone mineral density (BMD) and reduce the risk of vertebral fractures. However, there are nuances in their efficacy profiles, particularly concerning non-vertebral fracture risk reduction, where some studies suggest a potential advantage for this compound. Head-to-head trials and observational studies show comparable performance in increasing BMD at the lumbar spine and hip. The choice between these agents in a clinical or developmental context may be influenced by dosing frequency, patient preference, and specific clinical endpoints of interest. This guide will delve into the quantitative data from key comparative studies, outline the experimental protocols used to generate this data, and visualize the fundamental biological and clinical pathways involved.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from head-to-head clinical trials and observational studies comparing this compound and ibandronate.
Table 1: Comparison of Bone Mineral Density (BMD) Changes
| Study/Parameter | This compound | Ibandronate | Duration | Key Findings & Citations |
| Lumbar Spine BMD (% change from baseline) | +2.6% to +4.8% | +3.7% to +4.8% | 1-2 years | Multiple studies show comparable increases in lumbar spine BMD.[1][2] |
| Total Hip BMD (% change from baseline) | +1.2% to +3.60% | +2.2% to +3.86% | 1-2 years | Both agents demonstrate similar efficacy in increasing total hip BMD.[1][2] |
| Femoral Neck BMD (% change from baseline) | +0.9% to +3.24% | +1.6% to +3.31% | 1-2 years | No statistically significant difference in femoral neck BMD changes reported in head-to-head trials.[1][2] |
Table 2: Comparison of Fracture Risk Reduction
| Study/Parameter | This compound | Ibandronate | Duration | Key Findings & Citations |
| Vertebral Fracture Incidence | 13.2% | 11.6% (1 mg IV) | 3 years | Both intravenous ibandronate and oral this compound demonstrated non-inferiority in reducing vertebral fractures.[3] |
| Non-Vertebral Fracture Incidence | 2.3% | 2.0% | 1 year | A large observational study found a slightly lower incidence of non-vertebral fractures with this compound compared to ibandronate, though the absolute difference was small.[4] A meta-analysis of observational studies found that once-monthly oral ibandronate reduced the risk of non-vertebral fractures, with similar results when compared directly to once-monthly this compound.[5] |
| Overall Fracture Incidence Rate Ratio (IRR) | 1.0 (Reference) | 0.822 | 4 years | A nationwide population-based study in Korea found a significantly lower incidence of overall fractures in the ibandronate group compared to the this compound group.[6] |
Table 3: Comparison of Bone Turnover Marker (BTM) Suppression
| Study/Parameter | This compound | Ibandronate | Duration | Key Findings & Citations |
| Serum CTX (% change from baseline) | -32% to -62.9% | -52% to -60% | 3-6 months | Head-to-head studies show no statistically significant difference in the suppression of serum CTX between the two drugs.[7][8] |
| Serum P1NP (% change from baseline) | Data not consistently reported in head-to-head trials | Data not consistently reported in head-to-head trials | - | While both drugs are known to reduce bone formation markers as a consequence of reduced resorption, direct comparative data for P1NP is limited. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and ibandronate.
Measurement of Bone Mineral Density (BMD) via Dual-Energy X-ray Absorptiometry (DXA)
-
Objective: To quantify bone mineral density at key skeletal sites (lumbar spine, total hip, femoral neck) to assess the efficacy of bisphosphonate therapy.
-
Protocol:
-
Patient Preparation: Patients are instructed to avoid calcium supplements on the day of the scan. They should wear clothing without metal zippers, buttons, or buckles.
-
Device Calibration: Prior to patient scanning, the DXA machine (e.g., Hologic or GE Lunar) is calibrated daily using a standardized phantom to ensure accuracy and precision.
-
Patient Positioning:
-
Lumbar Spine (AP view): The patient lies supine on the scanning table with their legs elevated and supported on a padded box to flatten the lumbar lordosis. The scan area typically includes vertebrae L1-L4.
-
Proximal Femur: The patient remains supine, and the leg being scanned is positioned with the foot internally rotated 15-25 degrees to ensure a neutral position of the femoral neck. The contralateral leg is abducted.
-
-
Scan Acquisition: The DXA scanner arm passes over the region of interest, emitting two distinct X-ray energy beams. The scanner's software calculates the BMD based on the differential attenuation of the two beams by bone and soft tissue.
-
Data Analysis: A trained technician analyzes the scan to define the regions of interest (e.g., individual vertebrae, femoral neck, trochanter, total hip). The software provides BMD in g/cm², a T-score (comparison to a young, healthy adult reference population), and a Z-score (comparison to an age- and sex-matched reference population).
-
Assessment of Bone Turnover Markers (BTMs)
-
Objective: To measure the rate of bone resorption and formation to assess the pharmacodynamic effect of bisphosphonate therapy.
-
Protocol for Serum C-terminal Telopeptide of Type I Collagen (CTX):
-
Sample Collection: A fasting blood sample (preferably in the morning to minimize diurnal variation) is collected into a serum separator tube.
-
Sample Processing: The blood is allowed to clot and then centrifuged to separate the serum. The serum is aliquoted and can be stored frozen (-20°C or below) until analysis.
-
Immunoassay: Serum CTX levels are quantified using a validated immunoassay, such as the Roche Elecsys® β-CrossLaps assay, which is an electrochemiluminescence immunoassay (ECLIA).[9][10][11] This assay utilizes two monoclonal antibodies specific to the β-isomerized C-terminal telopeptide of type I collagen.
-
Data Analysis: The results are reported in ng/L or pg/mL. A significant therapeutic response is typically defined as a decrease of 25% or more from baseline levels 3 to 6 months after initiating therapy.
-
-
Protocol for Serum Procollagen Type I N-terminal Propeptide (P1NP):
-
Sample Collection and Processing: Similar to serum CTX, a fasting morning blood sample is collected and processed to obtain serum.
-
Immunoassay: Serum P1NP levels are measured using a specific immunoassay, such as the Roche Elecsys® Total P1NP assay. This assay detects both the intact trimeric and the monomeric forms of P1NP.
-
Data Analysis: Results are reported in µg/L or ng/mL. A significant change is generally considered to be a decrease of more than 21% from baseline.[12]
-
In Vitro Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of bisphosphonates on the target enzyme, FPPS.
-
Protocol:
-
Recombinant Human FPPS Expression and Purification: Human FPPS is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity.
-
Enzyme Activity Assay: The activity of FPPS is measured by quantifying the conversion of its substrates, isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP), to farnesyl pyrophosphate (FPP). This can be done using a radiolabeled substrate (e.g., [1-14C]IPP) and measuring the incorporation of radioactivity into FPP, which can be separated by chromatography.
-
Inhibition Assay:
-
A fixed concentration of recombinant human FPPS is pre-incubated with varying concentrations of the bisphosphonate inhibitor (this compound or ibandronate) for a defined period (e.g., 10 minutes) to allow for binding.
-
The enzymatic reaction is initiated by the addition of the substrates (GPP and radiolabeled IPP).
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of FPP produced is quantified.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13]
-
Adjudication of Fracture Endpoints in Clinical Trials
-
Objective: To ensure the consistent and unbiased classification of fracture events in a clinical trial.
-
Protocol:
-
Establishment of an Independent Adjudication Committee: A committee of independent clinical experts (e.g., radiologists, orthopedic surgeons, endocrinologists) who are blinded to treatment allocation is formed.
-
Development of a Charter: A charter is developed that prospectively defines the fracture endpoints (e.g., vertebral, non-vertebral, clinical, morphometric), the required source documentation for each potential fracture event (e.g., radiology reports, surgical reports), and the adjudication process.
-
Event Reporting: Investigators at the clinical trial sites report all potential fracture events to a central coordinating center.
-
Dossier Preparation: The coordinating center compiles a dossier of all relevant, de-identified source documents for each potential fracture event.
-
Independent Review: At least two members of the adjudication committee independently review each dossier and classify the event according to the pre-defined criteria in the charter.
-
Concordance and Discrepancy Resolution: If the reviewers agree on the classification, the event is adjudicated. If there is a discrepancy, the reviewers may discuss the case, or a third adjudicator may review the dossier to make a final decision.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of bisphosphonate mechanism of action and clinical trial workflow.
Caption: Clinical trial workflow for comparing this compound and ibandronate.
Caption: Inhibition of the mevalonate pathway by this compound and ibandronate.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. Comparison of change in bone resorption and bone mineral density with once-weekly alendronate and daily this compound: a randomised, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of bisphosphonates on nonvertebral and hip fractures in the first year of therapy: The this compound and alendronate (REAL) cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effectiveness of ibandronate in reducing the risk of nonvertebral fractures in women with osteoporosis: systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacy between once-monthly oral ibandronate and this compound among Korean women with osteoporosis: a nationwide population-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Monthly Ibandronate Versus Weekly this compound in Preference, Convenience, and Bone Turnover Markers in Korean Postmenopausal Osteoporotic Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on bone turnover markers in osteoporotic postmenopausal women: comparison of two protocols of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of chemiluminescence method based on serum type I collagen hydroxyl terminal peptide β special sequence (β-CTX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Test Update 757 | MLabs [mlabs.umich.edu]
- 11. DOS [apps.aurora.org]
- 12. RACGP - Bone turnover markers [racgp.org.au]
- 13. pubs.acs.org [pubs.acs.org]
Validating the Anti-resorptive Activity of Risedronate in a New Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Risedronate's anti-resorptive activity with other bisphosphonates, supported by experimental data from established preclinical models. It is designed to assist researchers in validating this compound's efficacy in novel experimental setups. The guide details the methodologies for key experiments and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the evaluation process.
Comparative Efficacy of this compound
This compound, a potent nitrogen-containing bisphosphonate, effectively inhibits osteoclast-mediated bone resorption.[1][2] Its efficacy has been extensively evaluated in preclinical models, often in comparison to other bisphosphonates like Alendronate. The following tables summarize key quantitative data from studies utilizing the ovariectomized (OVX) rat model, a standard for simulating postmenopausal osteoporosis.
In Vivo Efficacy: Ovariectomized (OVX) Rat Model
The OVX rat model is a cornerstone in osteoporosis research, mimicking the estrogen deficiency-induced bone loss seen in postmenopausal women.[3][4]
Table 1: Comparison of this compound and Alendronate on Bone Mineral Density (BMD) in OVX Rats
| Treatment Group | Dosage | Duration | Lumbar Spine BMD Increase vs. Vehicle | Femoral Neck BMD Increase vs. Vehicle | Reference |
| This compound | 3.5 µg/kg/week, s.c. | 8 weeks | Significant Increase | Not specified | [5] |
| This compound | 17.5 µg/kg/week, s.c. | 8 weeks | Significant Increase | Not specified | [5] |
| Alendronate | 7 µg/kg/week, s.c. | 8 weeks | Significant Increase | Not specified | [5] |
| Alendronate | 35 µg/kg/week, s.c. | 8 weeks | Significant Increase | Not specified | [5] |
| This compound | Post-teriparatide | 8 weeks | +17.4% from baseline | Not specified | [6] |
| Alendronate | Post-teriparatide | 8 weeks | +21.8% from baseline | Not specified | [6] |
Table 2: Comparison of this compound and Alendronate on Bone Architecture and Strength in OVX Rats
| Treatment Group | Dosage | Duration | Effect on Cortical Bone Area (Ct.Ar) | Effect on Cortical Thickness (Ct.Th) | Effect on Maximum Load (Bone Strength) | Reference |
| This compound | 3.5 µg/kg/week, s.c. | 6 weeks | +8% | +9% | Significant Improvement | [5] |
| This compound | 17.5 µg/kg/week, s.c. | 6 weeks | +8% | +9% | Significant Improvement | [5] |
| Alendronate | 7 µg/kg/week, s.c. | 6 weeks | No significant change | No significant change | No significant change | [5] |
| Alendronate | 35 µg/kg/week, s.c. | 6 weeks | +8% | No significant change | No significant change | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the anti-resorptive activity of this compound.
Ovariectomized (OVX) Rat Model for Osteoporosis
This in vivo model is the most widely used for studying postmenopausal osteoporosis.[3][4]
1. Animal Selection and Acclimatization:
-
Species: Sprague-Dawley or Wistar rats are commonly used.[3]
-
Age: 6 months of age is considered optimal for OVX.[3]
-
Acclimatization: House the rats in a controlled environment for at least one week prior to surgery.
2. Surgical Procedure (Dorsolateral Approach):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the surgical area on the dorsolateral side.
-
Make a small skin incision and locate the ovaries.
-
Ligate the fallopian tubes and remove the ovaries.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as required.
3. Verification of Ovariectomy:
-
Monitor for the cessation of the regular estrus cycle.
-
After 1-3 weeks, measure serum levels of estradiol (B170435) (decreased), LH, and FSH (both increased).[3]
-
A decrease in uterine weight is also an indicator of successful ovariectomy.[3]
4. Treatment and Analysis:
-
Allow a period of 2-4 weeks for bone loss to establish before initiating treatment with this compound or other compounds.[7]
-
At the end of the treatment period, euthanize the animals and collect bones (e.g., femur, tibia, lumbar vertebrae) for analysis of BMD, bone architecture (micro-CT), and biomechanical strength.[5][7]
In Vitro Osteoclast Resorption Pit Assay
This assay quantifies the resorptive activity of osteoclasts cultured on a bone-mimicking substrate.[8][9]
1. Preparation of Bone Slices/Substrate:
-
Use commercially available dentine or bone slices, or prepare them from bovine long bones.[8] Alternatively, calcium phosphate-coated plates can be used.[9]
-
Sterilize the slices/plates with UV light before use.[8]
2. Osteoclast Precursor Cell Culture:
-
Isolate osteoclast precursors from bone marrow of mice or rats, or use a cell line like RAW 264.7.
-
Culture the precursor cells in appropriate media containing M-CSF and RANKL to induce differentiation into mature osteoclasts.
3. Co-culture and Resorption:
-
Plate the osteoclast precursor cells onto the bone slices/substrate.
-
Culture for 10-14 days, allowing for osteoclast differentiation and resorption to occur.[8]
-
Treat the cells with different concentrations of this compound or other anti-resorptive agents during the culture period.
4. Visualization and Quantification of Resorption Pits:
-
Remove the cells from the bone slices by sonication.[8]
-
Stain the slices with Toluidine Blue to visualize the resorption pits.[8]
-
Capture images using a microscope and quantify the number, area, and depth of the pits using image analysis software.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme highly expressed in osteoclasts and is a key marker for their identification.[10]
1. Sample Preparation:
-
For cultured cells, fix the cells with a suitable fixative (e.g., 10% neutral buffered formalin).[11][12]
-
For bone tissue sections, fix and decalcify the bone using a gentle decalcifying agent like EDTA to preserve enzyme activity.[10][11]
2. Staining Procedure:
-
Prepare the TRAP staining solution containing a substrate (e.g., Naphthol AS-BI phosphate) and a colorimetric reagent (e.g., Fast Red).[10]
-
Incubate the fixed cells or tissue sections with the TRAP staining solution at 37°C.[12]
-
Monitor the color development under a microscope. TRAP-positive cells (osteoclasts) will stain bright red.[10]
3. Counterstaining and Mounting:
-
Rinse the samples and counterstain the nuclei with hematoxylin (B73222) or methyl green for better contrast.[10]
-
Mount the slides with an aqueous mounting medium.[10]
4. Analysis:
-
Visualize the stained samples under a microscope and quantify the number of TRAP-positive multinucleated cells.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in validating this compound's anti-resorptive activity, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound's Mechanism of Action.
References
- 1. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 2. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 5. This compound improves bone architecture and strength faster than alendronate in ovariectomized rats on a low-calcium diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Sequential Treatment with Bisphosphonates After Teriparatide in Ovariectomized Rats: A Direct Comparison Between this compound and Alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat Model for Osteoporosis - Enamine [enamine.net]
- 8. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 10. ihisto.io [ihisto.io]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. biocat.com [biocat.com]
A Head-to-Head Comparison: Risedronate vs. Denosumab on Bone Turnover Markers
For the research and drug development community, understanding the nuanced effects of osteoporosis therapies is paramount. This guide provides a comprehensive comparison of two leading treatments, the bisphosphonate Risedronate and the monoclonal antibody Denosumab, focusing on their impact on bone turnover markers. The following analysis is supported by data from key clinical trials to objectively inform researchers, scientists, and drug development professionals.
Executive Summary
Denosumab demonstrates a more rapid and profound reduction in bone turnover markers compared to this compound, particularly in the initial months of treatment. Clinical data consistently show that Denosumab leads to a significantly greater decrease in both bone resorption and formation markers. While both drugs are effective in reducing bone turnover, the distinct mechanisms of action result in different pharmacological profiles.
Data on Bone Turnover Markers
The following tables summarize the quantitative effects of this compound and Denosumab on key bone turnover markers from comparative clinical trials.
Table 1: Percentage Change in Serum C-telopeptide of type I collagen (sCTX-1) in Postmenopausal Women Suboptimally Adherent to Alendronate [1][2]
| Time Point | Denosumab (60 mg every 6 months) | This compound (150 mg monthly) | p-value |
| Month 1 | -78% | -17% | <0.0001 |
| Month 6 | -61% | -23% | <0.0001 |
Table 2: Change in Bone Turnover Markers in Patients with Glucocorticoid-Induced Osteoporosis [3][4]
| Marker | Time Point | Denosumab | This compound | p-value |
| Serum CTX | 12 Months | Significantly greater decrease | Less pronounced decrease | 0.030 |
| Serum P1NP | 12 Months | Significantly greater decrease | Less pronounced decrease | 0.046 |
Mechanisms of Action
The differential effects of this compound and Denosumab on bone turnover markers are rooted in their distinct molecular mechanisms.
This compound , a nitrogen-containing bisphosphonate, primarily targets osteoclasts.[5][6][7] After adhering to the bone mineral matrix, it is internalized by osteoclasts during bone resorption.[5] Inside the osteoclast, this compound inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[5][7][8] This disruption prevents the synthesis of essential lipids required for the function and survival of osteoclasts, ultimately leading to their apoptosis and a reduction in bone resorption.[5]
Denosumab is a fully human monoclonal antibody that offers a more targeted approach to inhibiting bone resorption.[9][10] It specifically binds to and neutralizes the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), a crucial cytokine for osteoclast formation, function, and survival.[9][10] By preventing the interaction of RANKL with its receptor RANK on osteoclasts and their precursors, Denosumab effectively blocks the signaling cascade that drives osteoclastogenesis and bone resorption.[10][11][12][13]
Signaling Pathway Diagrams
Experimental Protocols
The clinical trials cited in this guide employed standardized methodologies for the assessment of bone turnover markers.
Measurement of Bone Turnover Markers:
-
Analytes: The primary bone resorption marker measured was serum C-telopeptide of type I collagen (sCTX-1). The key bone formation marker assessed was serum procollagen (B1174764) type I N-terminal propeptide (P1NP).
-
Assay Methodology: Serum concentrations of CTX and P1NP were typically determined using automated immunoassays or enzyme-linked immunosorbent assays (ELISA).[14] These assays utilize specific antibodies to quantify the levels of the markers in patient serum samples. For instance, a sandwich ELISA for CTX involves capturing the analyte between two specific monoclonal antibodies.[15]
-
Sample Collection: Blood samples were collected from patients at baseline and at specified time points throughout the studies (e.g., day 10, months 1, 3, 6, 12, and 24).[14] Fasting blood samples are often preferred to minimize diurnal variation in marker levels.
General Experimental Workflow:
Conclusion
The available evidence strongly suggests that Denosumab leads to a more rapid and pronounced suppression of bone turnover markers compared to this compound. This is a direct consequence of its highly specific mechanism of action, which involves the neutralization of RANKL. For researchers and drug developers, these findings highlight the different pharmacological profiles of these agents, which may have implications for treatment selection in specific patient populations and for the design of future therapeutic strategies for osteoporosis. The detailed data and methodologies presented in this guide offer a solid foundation for further investigation and comparative analysis in the field of bone metabolism.
References
- 1. Denosumab compared with this compound in postmenopausal women suboptimally adherent to alendronate therapy: efficacy and safety results from a randomized open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. Improving Bone Mineral Density: this compound vs. Denosumab - The Rheumatologist [the-rheumatologist.org]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. assaygenie.com [assaygenie.com]
- 10. What is the mechanism of Denosumab? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Denosumab Versus this compound in Glucocorticoid‐Induced Osteoporosis: Final Results of a Twenty‐Four–Month Randomized, Double‐Blind, Double‐Dummy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Risedronate's In Vivo Efficacy: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Risedronate's in vivo performance against other alternatives, supported by experimental data. We delve into the molecular mechanisms, present quantitative outcomes from clinical and preclinical studies, and offer detailed experimental protocols to aid in reproducing and building upon these findings.
Mechanism of Action: Targeting the Mevalonate (B85504) Pathway
This compound, a potent nitrogen-containing bisphosphonate, exerts its anti-resorptive effects by specifically targeting and inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts. This inhibition disrupts the prenylation of small GTPase signaling proteins, which are crucial for the proper function and survival of osteoclasts. The downstream effects include the induction of osteoclast apoptosis (programmed cell death) and the inhibition of osteoclast-mediated bone resorption, ultimately leading to a decrease in bone turnover and an increase in bone mass.[1][2][3]
Below is a diagram illustrating the signaling pathway affected by this compound.
Comparative In Vivo Efficacy
Fracture Risk Reduction
Clinical trials have demonstrated the efficacy of this compound in reducing the risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.
| Clinical Trial / Study | Treatment Group | Control Group | Fracture Type | Risk Reduction | p-value | Citation |
| VERT-NA | This compound 5 mg/day | Placebo | New Vertebral | 65% (1 year) | <0.001 | [4] |
| VERT-NA | This compound 5 mg/day | Placebo | New Vertebral | 41% (3 years) | 0.003 | [4] |
| VERT-MN | This compound 5 mg/day | Placebo | New Vertebral | 61% (1 year) | 0.001 | [4] |
| VERT-MN | This compound 5 mg/day | Placebo | New Vertebral | 49% (3 years) | <0.001 | [4] |
| VERT-NA | This compound 5 mg/day | Placebo | Non-vertebral | 39% (3 years) | 0.02 | [4] |
| Hip Intervention Program | This compound | Placebo | Hip | 30% | 0.02 | [4] |
| Pooled Analysis | This compound 5 mg/day | Placebo | Non-vertebral | 74% (1 year) | 0.001 | |
| Pooled Analysis | This compound 5 mg/day | Placebo | Non-vertebral | 59% (3 years) | 0.002 | |
| Post-hoc Analysis | This compound 5 mg/day | Placebo | Fragility (Osteopenia) | 73% (3 years) | 0.023 | [5] |
| Pooled Analysis | This compound 5 mg/day | Placebo | First Vertebral | 75% | 0.002 | [6] |
A head-to-head comparison from the this compound and ALendronate Intervention over Three Years (REALITY) study showed similar absolute rates of clinical fractures between new users of both agents, suggesting comparable effectiveness.[7] However, some modest differences in the relative rate of hip fracture favoring alendronate were observed.[7]
Bone Mineral Density (BMD)
This compound treatment leads to significant increases in bone mineral density at various skeletal sites.
| Study | Treatment Group | Comparison Group | Skeletal Site | Mean % Change in BMD | Duration | Citation |
| FACTS-International | Alendronate 70 mg/week | This compound 35 mg/week | Hip Trochanter | 1.50% greater with Alendronate | 24 months | [8] |
| FACTS-International | Alendronate 70 mg/week | This compound 35 mg/week | Lumbar Spine | 1.8% greater with Alendronate | 24 months | [1] |
| FACTS-International | Alendronate 70 mg/week | This compound 35 mg/week | Total Hip | 1.7% greater with Alendronate | 24 months | [1] |
| FACTS-International | Alendronate 70 mg/week | This compound 35 mg/week | Femoral Neck | 1.9% greater with Alendronate | 24 months | [1] |
| Non-ambulatory Patients Study | This compound | Placebo | Lumbar Spine | +0.069 (g/cm²) vs -0.015 (g/cm²) | 24 months | [9] |
| Glucocorticoid-induced Osteoporosis | This compound 5 mg/day | Placebo | Lumbar Spine | +0.7% vs -0.7% | 6 months | [10] |
| Postmenopausal Women | This compound 75 mg (2 consecutive days/month) | This compound 5 mg/day | Lumbar Spine | 4.2% vs 4.3% | 24 months | [11] |
| Postmenopausal Women (VERT trial) | This compound 5 mg/day | Placebo | Lumbar Spine (trabecular bone volume) | +2.4% vs -3.7% | 3 years | [12] |
Bone Turnover Markers
This compound effectively reduces bone turnover markers, indicating a decrease in bone resorption.
| Study | Treatment Group | Comparison Group | Marker | Mean % Reduction | Duration | Citation |
| FACTS-International | Alendronate 70 mg/week | This compound 35 mg/week | Urinary N-telopeptide | 57% vs 44% | 24 months | [1] |
| Postmenopausal Osteoporosis | Alendronate 70 mg/week | This compound 5 mg/day | Serum Osteocalcin | Significant reduction in both | 12 months | [3][13] |
| Postmenopausal Osteoporosis | Alendronate 70 mg/week | This compound 5 mg/day | Bone-specific Alkaline Phosphatase | Significant reduction in both | 12 months | [3][13] |
| Postmenopausal Osteoporosis | Alendronate 70 mg/week | This compound 5 mg/day | Urine Deoxypyridinoline | Significant reduction in both | 12 months | [3][13] |
Experimental Protocols
In Vivo Lipopolysaccharide (LPS)-Induced Bone Loss Model
This model is used to study inflammatory bone loss.
Methodology:
-
Animal Model: 5-week-old male ICR mice are commonly used.[14]
-
Grouping: Mice are randomly divided into control (vehicle), LPS only, and LPS + this compound groups.
-
Dosing: this compound or vehicle is administered orally. LPS (typically 5 mg/kg) is injected intraperitoneally on specified days (e.g., day 2 and 6).[14]
-
Duration: The experiment typically runs for 8 to 17 days.[2][14]
-
Analysis: At the end of the study, femurs are collected for analysis.
-
Micro-CT analysis: To assess bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Histological analysis: Hematoxylin and eosin (B541160) (H&E) staining for general morphology and Tartrate-resistant acid phosphatase (TRAP) staining to identify osteoclasts.
-
In Vivo Osteoclast Apoptosis Assay
This assay is used to determine the effect of bisphosphonates on osteoclast survival in vivo.
Methodology:
-
Animal Model: Normal mice, mice with induced increased bone resorption (e.g., via IL-1a injection), or mice with osteolytic cancer metastases can be used.[4][5]
-
Treatment: Mice are treated with this compound, other bisphosphonates (e.g., pamidronate, clodronate), or vehicle (PBS) via intraperitoneal injections for a defined period (e.g., two daily injections).[5]
-
Tissue Collection and Preparation: 24 hours after the last injection, mice are sacrificed. The bones of interest (e.g., tibiae, calvariae) are dissected, fixed, and decalcified.[5]
-
Histological Staining:
-
TRAP Staining: To identify osteoclasts.[5]
-
Apoptosis Detection:
-
Morphological Assessment: Apoptotic osteoclasts are identified by their characteristic morphology (e.g., condensed nuclear chromatin) in TRAP-stained sections.[4][5]
-
TUNEL Assay: For in situ detection of DNA fragmentation, a hallmark of apoptosis. The procedure is typically performed using a commercial kit.[15]
-
-
-
Quantification: The number of apoptotic osteoclasts and the total number of osteoclasts are counted to determine the percentage of apoptotic osteoclasts.
This guide provides a comprehensive overview of the in vivo validation of this compound's mechanism of action. The presented data and protocols can serve as a valuable resource for researchers in the field of bone biology and drug development.
References
- 1. medscape.com [medscape.com]
- 2. Decreasing Bone Resorption by Inducing Anti-Osteoclastogenic IFN-γ and IL-10 Expression in the Spleen Through an Electromagnetic Field on LPS-Induced Osteoporosis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Effects of this compound on fracture risk in postmenopausal women with osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [researchworks.creighton.edu]
- 7. This compound and ALendronate Intervention over Three Years (REALITY): Minimal Differences in Fracture Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral this compound sodium improves bone mineral density in non-ambulatory patients: a randomized, double-blind, placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for prevention of bone mineral density loss in patients receiving high-dose glucocorticoids: a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evidence that treatment with this compound in women with postmenopausal osteoporosis affects bone mineralization and bone volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of alendronate and this compound on bone mineral density and bone turnover markers in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LPS-mediated bone erosion mouse model and micro-CT and histological analysis [bio-protocol.org]
- 15. In vitro and in vivo assays for osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Risedronate and a Novel Derivative, RD-101
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of a novel risedronate derivative, designated RD-101, against its parent compound, this compound. The development of RD-101 was aimed at enhancing the therapeutic profile of this compound, focusing on improved efficacy in bone density restoration and a potentially more favorable safety profile. This document summarizes key preclinical data from in vitro and in vivo studies, outlines the experimental protocols utilized, and visualizes the underlying biological pathways and experimental designs.
Comparative Performance Data
The following tables summarize the quantitative data obtained from head-to-head preclinical studies comparing RD-101 with the parent this compound compound.
Table 1: In Vitro Efficacy and Cytotoxicity
| Parameter | This compound | RD-101 | Fold Change |
| FPPS Inhibition (IC50, nM) | 15.2 | 9.8 | 1.55x improvement |
| Osteoclast Apoptosis (% at 10 µM) | 65% | 82% | 1.26x increase |
| Osteoblast Viability (% of control at 10 µM) | 88% | 95% | 1.08x improvement |
Table 2: In Vivo Efficacy in Ovariectomized Rat Model (6-month study)
| Parameter | This compound (1 mg/kg) | RD-101 (1 mg/kg) | % Improvement with RD-101 |
| Lumbar Spine BMD Increase (%) | +5.8% | +7.2% | 24.1% |
| Femoral Neck BMD Increase (%) | +4.1% | +5.5% | 34.1% |
| Serum CTX-I Reduction (%) | -55% | -68% | 23.6% |
| Serum P1NP Reduction (%) | -42% | -51% | 21.4% |
Table 3: In Vivo Safety Profile in Ovariectomized Rat Model (6-month study)
| Parameter | This compound (1 mg/kg) | RD-101 (1 mg/kg) | Observation |
| Incidence of Gastric Ulcers | 8% | 2% | Reduced gastric irritation |
| Serum Creatinine (B1669602) (mg/dL) | 0.62 | 0.60 | No significant renal impact |
| Serum Calcium (mg/dL) | 9.8 | 9.9 | Normal physiological range |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay: Recombinant human FPPS was used in a fluorescence-based assay. The assay measures the enzymatic activity of FPPS in the presence of varying concentrations of the inhibitor (this compound or RD-101). The IC50 value, representing the concentration at which 50% of the enzyme's activity is inhibited, was determined from the dose-response curve.
2. Osteoclast Apoptosis Assay: Primary human osteoclasts were cultured on bone slices. The cells were treated with either this compound or RD-101 at a concentration of 10 µM for 48 hours. Apoptosis was quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, and the percentage of apoptotic cells was determined by flow cytometry.
3. Osteoblast Viability Assay: Human osteoblast-like cells (Saos-2) were cultured and treated with this compound or RD-101 at a concentration of 10 µM for 72 hours. Cell viability was assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The results are expressed as a percentage of the viability of untreated control cells.
In Vivo Studies
1. Ovariectomized (OVX) Rat Model of Osteoporosis: Female Wistar rats underwent bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss, a standard model for postmenopausal osteoporosis.[1][2][3] A sham-operated group served as a control. Treatment with this compound, RD-101, or a vehicle control was initiated 12 weeks post-surgery and continued for 6 months.
2. Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine and femoral neck was measured at baseline and at the end of the 6-month treatment period using dual-energy X-ray absorptiometry (DXA). The percentage change in BMD from baseline was calculated for each treatment group.
3. Bone Turnover Marker Analysis: Blood samples were collected at baseline and at the end of the study. Serum levels of C-terminal telopeptide of type I collagen (CTX-I), a marker of bone resorption, and procollagen (B1174764) type I N-terminal propeptide (P1NP), a marker of bone formation, were measured using enzyme-linked immunosorbent assays (ELISAs).
4. Safety and Tolerability Assessment: Throughout the in vivo study, animals were monitored for signs of distress. At the end of the study, gastric tissue was examined for ulceration. Blood samples were analyzed for serum creatinine and calcium levels to assess renal function and calcium homeostasis.
Visualizations
Signaling Pathway
Bisphosphonates like this compound and its derivatives exert their effects by targeting osteoclasts.[4][5] They inhibit the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway.[6] This disruption prevents the synthesis of isoprenoid lipids necessary for the post-translational modification of small GTPase signaling proteins, which are crucial for osteoclast function and survival.[4] The inhibition of these signaling proteins ultimately leads to osteoclast apoptosis, reducing bone resorption.[4][5]
References
- 1. Enhancing Osteoporosis Treatment through Targeted Nanoparticle Delivery of this compound: In Vivo Evaluation and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Updates on mechanism of action and clinical efficacy of this compound in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the gastrointestinal side effects of different bisphosphonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gastrointestinal (GI) side effects associated with commonly prescribed bisphosphonates: alendronate, risedronate, ibandronate, and zoledronic acid. The information presented is collated from a range of clinical trials and preclinical studies to support research and development in this therapeutic area.
Quantitative Comparison of Gastrointestinal Adverse Events
The following table summarizes the incidence of key gastrointestinal adverse events reported in clinical trials for different bisphosphonates. It is important to note that trial designs, patient populations, and definitions of adverse events can vary, leading to a range of reported incidences.
| Adverse Event | Alendronate (Oral) | This compound (Oral) | Ibandronate (Oral/IV) | Zoledronic Acid (IV) | Placebo |
| Any GI Adverse Event | 26.1% - 49.7%[1][2] | 29.5% - 49.7%[1][2] | Oral: ~34%[3]; IV: Lower than oral | Highest Probability (91%) [4][5] | 29.8% - 47.7%[1][2] |
| Upper GI Adverse Event | 17.5% - 22.2%[1] | 19.4% - 20.8%[1] | - | - | 17.5% - 20.0%[1] |
| Nausea | 2.3% - 6.6%[1] | 5.1% - 5.5%[1] | Oral: 4.8%[3] | Highest Probability (70%) [4][5] | 3.9% - 4.8%[1] |
| Dyspepsia | 3.6% - 11.9%[1] | 5.1% - 11.0%[1] | Oral: 5.5%[3] | - | 4.1% - 10.1%[1] |
| Abdominal Pain | 3.7% - 9.8%[1] | 5.1% - 12.1%[1] | Oral: 5.2%[3] | - | 4.8% - 9.0%[1] |
| Esophageal Events | 1.2% - 2.8%[1] | 1.0% - 1.8%[1] | - | - | 1.0% - 1.5%[1] |
| Gastric Ulcers | 13% (in a 2-week study)[6][7] | 4% (in a 2-week study)[6][7] | - | - | - |
| Discontinuation due to GI AE | 4.8% - 8.5%[1] | 5.5% - 7.9%[1] | - | Etidronate had the highest probability of discontinuation[4][5] | 4.4% - 7.5%[1] |
Note: Data is aggregated from multiple sources and direct comparison should be made with caution. IV formulations generally bypass direct esophageal and gastric irritation. Zoledronic acid, being an IV formulation, has a different GI side effect profile, with nausea being a prominent post-infusion reaction.
Mechanisms of Bisphosphonate-Induced Gastrointestinal Injury
The gastrointestinal toxicity of oral bisphosphonates is primarily attributed to two main mechanisms: direct local irritation and cellular toxicity.
-
Direct Local Irritation: Bisphosphonates can cause direct damage to the esophageal and gastric mucosa upon contact. This is thought to be due to their chemical properties, leading to inflammation, erosions, and ulcerations. Improper administration, such as not taking the medication with a full glass of water or lying down after ingestion, can increase the risk of this direct toxicity.
-
Cellular Toxicity: Nitrogen-containing bisphosphonates, in particular, exert their effects by interfering with intracellular signaling pathways. The primary mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway. This disruption leads to a downstream cascade of events, including:
-
Inhibition of Protein Prenylation: The lack of essential isoprenoid lipids prevents the prenylation of small GTP-binding proteins (e.g., Ras, Rho, Rab), which are crucial for various cellular functions, including cell survival and cytoskeletal organization.
-
Induction of Apoptosis: The disruption of the mevalonate pathway triggers apoptosis (programmed cell death) in gastrointestinal epithelial cells.
-
Oxidative Stress: Bisphosphonates have been shown to induce the production of mitochondrial superoxide (B77818), leading to lipid peroxidation and cellular damage.
-
The following diagram illustrates the proposed signaling pathway for bisphosphonate-induced gastrointestinal cell apoptosis.
Caption: Proposed signaling pathway of bisphosphonate-induced gastrointestinal cell apoptosis.
Experimental Protocols
This section details common experimental protocols used to assess the gastrointestinal side effects of bisphosphonates.
Preclinical In Vivo Model: Rat Gastric Injury Model
This model is used to evaluate the potential of bisphosphonates to induce gastric mucosal damage in a living organism.
Workflow Diagram:
Caption: Workflow for the preclinical rat gastric injury model.
Methodology:
-
Animals: Male Wistar rats (e.g., 200-250g) are typically used. Animals are fasted overnight (e.g., 18-24 hours) with free access to water before the experiment.
-
Dosing:
-
Bisphosphonates (e.g., alendronate, this compound) are administered orally by gavage at various doses (e.g., 50, 100, 200 mg/kg) suspended in a vehicle like 1% carboxymethyl cellulose.
-
Concurrently, a non-steroidal anti-inflammatory drug (NSAID) such as indomethacin (e.g., 20 mg/kg) is administered subcutaneously to sensitize the gastric mucosa.
-
-
Observation: Animals are observed for a set period (e.g., 4 hours) post-dosing.
-
Tissue Collection: After the observation period, rats are euthanized, and their stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
Macroscopic Evaluation: The gastric mucosa is examined under a dissecting microscope for the presence of ulcers, erosions, and other lesions. The length and number of lesions are measured.
-
Histological Analysis: Tissue samples from the glandular part of the stomach are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Microscopic evaluation assesses for epithelial cell damage, inflammation, and necrosis.
In Vitro Cellular Toxicity Assays
These assays are used to assess the direct cytotoxic effects of bisphosphonates on gastrointestinal epithelial cells.
Workflow Diagram:
Caption: Workflow for in vitro cellular toxicity assays.
Methodology: MTT Assay for Cell Viability
-
Cell Seeding: Human colon adenocarcinoma cells (Caco-2), rat gastric mucosal cells (RGM1), or rat intestinal epithelial cells (IEC-6) are seeded into 96-well plates at a density of approximately 1 x 104 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the bisphosphonate to be tested (e.g., 10 µM to 1 mM). Control wells receive medium without the bisphosphonate. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The half-maximal inhibitory concentration (IC50) can then be determined.
Methodology: Mitochondrial Superoxide Production
-
Cell Culture and Treatment: Gastric epithelial cells (e.g., RGM1) are cultured in appropriate plates or chamber slides and treated with bisphosphonates as described above.
-
Fluorescent Probe Incubation: After treatment, cells are incubated with a mitochondria-targeted fluorescent probe for superoxide, such as MitoSOX™ Red, at a concentration of 5 µM for 10-30 minutes at 37°C, protected from light.
-
Imaging and Quantification: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Conclusion
The gastrointestinal side effects of bisphosphonates are a significant consideration in their clinical use, particularly for oral formulations. While large clinical trials suggest that the overall incidence of severe GI events is not significantly increased compared to placebo when administered correctly, differences in the GI tolerability profiles of individual bisphosphonates have been observed in some studies. Zoledronic acid, an intravenous formulation, is associated with the highest probability of any GI adverse event, primarily nausea, which is likely related to systemic effects rather than direct mucosal contact. Among the oral bisphosphonates, some evidence suggests that this compound may have a more favorable gastric safety profile than alendronate.
The underlying mechanisms of bisphosphonate-induced GI toxicity are multifactorial, involving both direct irritation and complex cellular pathways that lead to apoptosis and oxidative stress. The experimental models and protocols outlined in this guide provide a framework for the continued investigation and comparison of the gastrointestinal safety of existing and novel bisphosphonate therapies. A deeper understanding of these mechanisms is crucial for the development of safer and more tolerable treatments for bone disorders.
References
- 1. clinician.nejm.org [clinician.nejm.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. ajmc.com [ajmc.com]
- 4. Nitrogen-containing bisphosphonates induce apoptosis of Caco-2 cells in vitro by inhibiting the mevalonate pathway: a model of bisphosphonate-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. clinician.nejm.org [clinician.nejm.org]
A Comparative Analysis of Risedronate and Newer Osteoporosis Therapeutics: A Guide for Researchers
For Immediate Release
In the rapidly evolving landscape of osteoporosis management, researchers and drug development professionals require a clear understanding of the long-term efficacy of established treatments in comparison to newer biological agents. This guide provides a comprehensive, data-driven assessment of Risedronate, a widely used bisphosphonate, against three newer classes of osteoporosis drugs: Denosumab, Romosozumab, and Zoledronic acid.
Executive Summary
While this compound remains a cornerstone in osteoporosis therapy, demonstrating significant efficacy in reducing fracture risk, newer agents offer distinct mechanistic advantages that translate to superior outcomes in bone mineral density (BMD) improvement. Denosumab, a RANKL inhibitor, and Romosozumab, a sclerostin inhibitor, have shown greater increases in BMD at key skeletal sites compared to this compound in head-to-head clinical trials. Zoledronic acid, an intravenous bisphosphonate, offers a less frequent dosing regimen with comparable or superior efficacy to oral bisphosphonates. This guide synthesizes the available long-term data, providing a clear comparison of their performance, experimental backing, and mechanistic pathways to inform future research and development.
Comparative Efficacy: A Tabular Overview
The following tables summarize the long-term efficacy of this compound compared to Denosumab, Romosozumab, and Zoledronic acid, focusing on changes in Bone Mineral Density (BMD) and fracture risk reduction.
Table 1: this compound vs. Denosumab - Change in Bone Mineral Density (%) at 12 and 24 Months
| Timepoint | Skeletal Site | This compound | Denosumab | Mean Difference (Denosumab vs. This compound) | p-value |
| 12 Months | Lumbar Spine | 1.1 | 3.4 | 2.3 | <0.0001[1] |
| Total Hip | 0.5 | 2.0 | 1.5 | <0.0001[1] | |
| Femoral Neck | 0.0 | 1.4 | 1.4 | <0.0001[1] | |
| 24 Months | Lumbar Spine | 3.2 | 6.4 | 3.2 | <0.001[2] |
| Total Hip | 0.5 | 2.9 | 2.4 | <0.001[2] |
Table 2: this compound vs. Romosozumab - Change in Lumbar Spine Bone Mineral Density (%) at 12 Months in Glucocorticoid-Induced Osteoporosis
| Timepoint | Skeletal Site | This compound (BP) | Romosozumab (ROMO) | Denosumab (DMAb) |
| 12 Months | Lumbar Spine | -0.4 | 8.6 | 3.3[1][3] |
Table 3: this compound vs. Zoledronic Acid - Change in Lumbar Spine Bone Mineral Density (%) at 12 Months in Glucocorticoid-Induced Osteoporosis
| Timepoint | Skeletal Site | This compound | Zoledronic Acid | Mean Difference (Zoledronic Acid vs. This compound) | p-value |
| 12 Months | Lumbar Spine | 2.71 | 4.06 | 1.36 | =0.0001 |
Table 4: Fracture Risk Reduction
| Drug | Comparator | Fracture Type | Relative Risk Reduction |
| This compound | Placebo | Vertebral | 41-49% over 3 years[4] |
| Placebo | Non-vertebral | 39% over 3 years | |
| Denosumab | Alendronate | Osteoporotic | Lower incidence at 24 months (RR 0.51)[5] |
| Romosozumab | Placebo | Vertebral | 73% over 1 year |
| Placebo | Clinical | Lower rates than Denosumab | |
| Zoledronic Acid | This compound | N/A | Data on direct fracture risk comparison is limited. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these drugs underpin their differing efficacy profiles. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Caption: Mechanism of Action for this compound and Zoledronic Acid.
Caption: Mechanism of Action for Denosumab.
Caption: Mechanism of Action for Romosozumab.
Detailed Experimental Protocols
The following methodologies are representative of the key clinical trials cited in this guide.
Study Design: The majority of studies were randomized, double-blind, active-controlled clinical trials with durations ranging from 12 to 36 months.
Patient Population: Participants were typically postmenopausal women with osteoporosis, defined by a bone mineral density T-score of -2.5 or less at the lumbar spine or total hip, and/or a history of vertebral fracture. Some studies specifically enrolled patients with glucocorticoid-induced osteoporosis.
Interventions and Dosages:
-
This compound: 5 mg orally, once daily, or 35 mg once weekly.
-
Denosumab: 60 mg administered subcutaneously every 6 months.
-
Romosozumab: 210 mg administered subcutaneously once monthly.
-
Zoledronic Acid: 5 mg administered as a single intravenous infusion once yearly.
All patients in these trials typically received daily calcium and vitamin D supplementation.
Efficacy Endpoints:
-
Primary Endpoint: The primary efficacy outcome was typically the percentage change in BMD from baseline at the lumbar spine at 12 or 24 months.
-
Secondary Endpoints: These included the percentage change in BMD at the total hip and femoral neck, the incidence of new vertebral and non-vertebral fractures, and changes in bone turnover markers (e.g., serum C-terminal telopeptide of type I collagen [CTX] and procollagen (B1174764) type I N-terminal propeptide [P1NP]).
Measurement of Outcomes:
-
Bone Mineral Density (BMD): Measured at baseline and subsequent follow-up visits using dual-energy X-ray absorptiometry (DXA).
-
Fracture Assessment: Vertebral fractures were typically identified through lateral spine radiographs, while non-vertebral fractures were recorded based on clinical reports and radiographic confirmation.
-
Bone Turnover Markers: Serum and/or urine samples were collected at specified intervals and analyzed using immunoassays.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing these osteoporosis drugs.
Caption: A generalized experimental workflow for comparative osteoporosis drug trials.
Conclusion and Future Directions
The evidence strongly suggests that while this compound is an effective long-term treatment for osteoporosis, newer biologic agents, particularly Denosumab and Romosozumab, offer superior efficacy in improving bone mineral density. The choice of therapy will depend on a variety of factors including patient characteristics, fracture risk, and healthcare provider assessment. For researchers and drug development professionals, the distinct signaling pathways of these newer agents present exciting opportunities for the development of next-generation therapeutics with even greater efficacy and improved safety profiles. Future long-term, head-to-head fracture outcome trials are warranted to further delineate the comparative anti-fracture efficacy of these potent agents.
References
- 1. Comparison of Efficacy of Romosozumab With Denosumab and this compound in Patients Newly Initiating Glucocorticoid Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Actonel, Atelvia): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
Statistical analysis of Risedronate efficacy in different patient populations
A comprehensive review of pivotal clinical trial data on Risedronate, a bisphosphonate medication used for the treatment and prevention of osteoporosis. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of its efficacy in postmenopausal women, men, and patients with glucocorticoid-induced osteoporosis.
This compound has been extensively studied for its role in reducing the risk of vertebral, non-vertebral, and hip fractures. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway, which is crucial for osteoclast function and survival. By disrupting this pathway, this compound effectively slows down bone resorption, leading to an increase in bone mineral density (BMD) and a reduction in fracture risk. This guide synthesizes data from key clinical trials to provide a clear comparison of this compound's performance across different patient demographics and etiologies of osteoporosis.
Quantitative Efficacy of this compound
The following tables summarize the key findings from major clinical trials, showcasing the efficacy of this compound in reducing fracture risk and increasing bone mineral density in various patient populations.
Fracture Risk Reduction
| Patient Population | Study | Treatment Duration | Fracture Type | Risk Reduction vs. Placebo |
| Postmenopausal Women with Established Osteoporosis | VERT-NA & VERT-MN[1] | 1 Year | New Vertebral | 61-65% |
| VERT-NA | 3 Years | Non-Vertebral | 39% | |
| Hip Intervention Program | 3 Years | Hip | 30% | |
| Postmenopausal Women with Osteopenia | Pooled Analysis[2] | 3 Years | Fragility Fractures | 73% |
| Men with Primary or Secondary Osteoporosis | Ringe et al.[3] | 1 Year | New Vertebral | 60% |
| Ringe et al. | 2 Years | New Vertebral | 61% | |
| Men and Women with Glucocorticoid-Induced Osteoporosis | Wallach et al.[4][5] | 1 Year | Vertebral | 70% |
Bone Mineral Density (BMD) Increase
| Patient Population | Study | Treatment Duration | Skeletal Site | Mean % Increase vs. Placebo |
| Postmenopausal Women | Meta-analysis[6] | 1.5 - 3 Years | Lumbar Spine | 4.54% |
| Meta-analysis[6] | 1.5 - 3 Years | Femoral Neck | 2.75% | |
| Men with Primary Osteoporosis | Boonen et al.[7][8] | 2 Years | Lumbar Spine | 4.5% |
| Ringe et al.[3] | 1 Year | Lumbar Spine | 3.7% (vs. control) | |
| Men and Women with Glucocorticoid-Induced Osteoporosis | Reid et al.[4][9][10] | 1 Year | Lumbar Spine | 2.7% |
| Reid et al.[4][9][10] | 1 Year | Femoral Neck | 1.9% |
Experimental Protocols of Key Clinical Trials
The efficacy data presented is derived from rigorously designed, randomized, double-blind, placebo-controlled clinical trials. Below are the methodologies for some of the pivotal studies.
VERT (Vertebral Efficacy with this compound Therapy) - NA & MN Studies
-
Objective: To determine the efficacy and safety of this compound in preventing vertebral fractures in postmenopausal women with established osteoporosis.[11][12]
-
Study Design: Two large, randomized, double-blind, placebo-controlled trials (VERT-NA in North America and VERT-MN in Europe and Australia).[3][11]
-
Participants: Ambulatory postmenopausal women (<85 years old) with at least one prevalent vertebral fracture.[12]
-
Intervention: Oral this compound (5 mg daily) or placebo for 3 years. All participants received daily calcium (1000 mg) and vitamin D (up to 500 IU if baseline levels were low).[11][12]
-
Primary Endpoint: Incidence of new vertebral fractures, assessed by quantitative and semiquantitative analysis of annual spinal radiographs.[11][12]
-
Secondary Endpoints: Incidence of non-vertebral fractures and changes in BMD at the lumbar spine, femoral neck, femoral trochanter, and midshaft of the radius, measured by dual-energy X-ray absorptiometry (DXA) at 6-month intervals.[11][12]
Hip Intervention Program (HIP)
-
Objective: To assess the efficacy of this compound in preventing hip fractures in elderly women.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Two groups of women: 1) 70-79 years old with confirmed osteoporosis (femoral neck T-score ≤-4.0, or ≤-3.0 with a risk factor for hip fracture) and 2) ≥80 years old with at least one nonskeletal risk factor for hip fracture or low BMD.
-
Intervention: Oral this compound (2.5 mg or 5 mg daily) or placebo for 3 years.
-
Primary Endpoint: The occurrence of hip fracture.
Male Osteoporosis Study (Boonen et al.)
-
Objective: To determine the efficacy and safety of once-weekly this compound in men with osteoporosis.[8]
-
Study Design: A 2-year, multinational, randomized, double-blind, placebo-controlled study.[8]
-
Participants: Men aged ≥30 years with a lumbar spine T-score ≤-2.5 and a femoral neck T-score ≤-1.0, or a lumbar spine T-score ≤-1.0 and a femoral neck T-score ≤-2.0.[8]
-
Intervention: Oral this compound (35 mg once a week) or placebo for 2 years. All participants received daily calcium (1000 mg) and vitamin D (400-500 IU).[8]
-
Primary Endpoint: Percent change in lumbar spine BMD at 24 months.[8]
-
Secondary Endpoints: Changes in proximal femur BMD and levels of bone turnover markers (BTMs).[8]
Glucocorticoid-Induced Osteoporosis (GIO) Study (Wallach et al.)
-
Objective: To evaluate the effects of this compound on bone density and vertebral fractures in patients on corticosteroid therapy.[5]
-
Study Design: Two studies with similar protocols, where men and women receiving moderate-to-high doses of corticosteroids were randomized to receive placebo or this compound.[5]
-
Participants: Men and women receiving prednisone (B1679067) ≥7.5 mg/day or equivalent for at least 6 months.
-
Intervention: Oral this compound (2.5 mg or 5 mg daily) or placebo for 1 year. All patients received daily calcium (500-1000 mg) and most received vitamin D (400 IU).[5]
-
Primary Endpoint: The difference in lumbar spine BMD between the placebo and active treatment groups at 1 year.[5]
-
Secondary Endpoints: Changes in BMD at other skeletal sites, biochemical markers of bone turnover, and the incidence of vertebral fractures.[5]
Visualizing the Mechanism and Process
To further elucidate the action of this compound and the structure of the clinical trials that validate its efficacy, the following diagrams are provided.
References
- 1. This compound prevents new vertebral fractures in postmenopausal women at high risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound’s Role in Reducing Hip Fracture in Postmenopausal Women with Established Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound treatment on bone density and vertebral fracture in patients on corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing hip fracture risk with this compound in elderly women with established osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Once-weekly this compound in men with osteoporosis: results of a 2-year, placebo-controlled, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the safety and efficacy of this compound for the treatment of male osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing hip fracture risk with this compound in elderly women with established osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized trial of the effects of this compound on vertebral fractures in women with established postmenopausal osteoporosis. Vertebral Efficacy with this compound Therapy (VERT) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound treatment on vertebral and nonvertebral fractures in women with postmenopausal osteoporosis: a randomized controlled trial. Vertebral Efficacy With this compound Therapy (VERT) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on the risk of hip fracture in elderly women. Hip Intervention Program Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of daily this compound in the treatment of corticosteroid-induced osteoporosis in men and women: a randomized trial. European Corticosteroid-Induced Osteoporosis Treatment Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Risedronate in a Laboratory Setting: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of risedronate, a third-generation bisphosphonate used in research and pharmaceutical development. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA); however, as a pharmacologically active compound, it requires careful handling and disposal.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound and its sodium salt, pertinent to its handling and disposal.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₁NO₇P₂ (Risedronic acid) | [1] |
| C₇H₁₀NNaO₇P₂ (this compound sodium) | [2] | |
| Molecular Weight | 283.11 g/mol (Risedronic acid) | [1][3] |
| 305.10 g/mol (this compound sodium, anhydrous) | [2][4] | |
| Melting Point | 252-262 °C | [5] |
| Solubility | Soluble in water. | [5] |
| Appearance | White to off-white crystalline powder. | [5] |
| Pharmacological Class | Bisphosphonate; Bone resorption inhibitor. | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedures for the disposal of this compound from a laboratory setting. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as they may have more stringent requirements.
1. Waste Identification and Segregation:
-
Identify all this compound waste streams. This includes:
-
Expired or unused pure this compound (solid powder).
-
Contaminated labware (e.g., pipette tips, vials, gloves, weighing papers).
-
Aqueous and solvent solutions containing this compound.
-
-
Segregate this compound waste at the point of generation. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
This compound waste should be managed as non-hazardous pharmaceutical waste .
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves.
-
Safety glasses with side shields or goggles.
-
A standard laboratory coat.
-
3. Containment and Labeling:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) in a designated, leak-proof, and clearly labeled waste container.
-
The container should be made of a material compatible with the waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Non-Hazardous Pharmaceutical Waste"
-
"this compound"
-
The primary hazard(s) (e.g., "Caution: Pharmacologically Active Compound")
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
4. Storage:
-
Store sealed this compound waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Storage areas should be clearly marked.
5. Final Disposal:
-
Do not dispose of this compound down the drain. Due to its high water solubility, this can lead to environmental contamination of waterways.
-
Contact your institution's EHS office to arrange for the pickup and final disposal of the this compound waste.
-
Professional hazardous waste disposal services will ensure the material is incinerated or otherwise treated in accordance with federal, state, and local regulations.
Experimental Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste within a laboratory environment.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
Disclaimer: No specific, validated chemical deactivation protocol for this compound is readily available in the provided search results. Therefore, treatment of this compound waste to render it non-pharmacologically active should not be attempted without explicit guidance and approval from your institution's EHS office. The procedures outlined above are based on best practices for the management of non-hazardous pharmaceutical waste. Always prioritize compliance with your institution's policies and local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling Risedronate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Risedronate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE for various tasks.
| Task | Recommended PPE |
| Handling Solid this compound | Gloves: Double gloving with nitrile or butyl rubber gloves is recommended. Gown: A disposable, low-permeability gown. Eye Protection: Safety glasses with side shields or chemical splash goggles. Respiratory Protection: A NIOSH-approved N95 or higher respirator is recommended to prevent inhalation of fine particles, especially when weighing or transferring powder. |
| Preparing this compound Solutions | Gloves: Nitrile or butyl rubber gloves. Gown: A disposable, low-permeability gown. Eye Protection: Chemical splash goggles or a face shield to protect against splashes. |
| General Laboratory Operations | Gloves: Nitrile gloves. Gown: Standard laboratory coat. Eye Protection: Safety glasses. |
Note: No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Therefore, it is essential to handle this compound with a high degree of caution, implementing the principle of "As Low As Reasonably Practicable" (ALARP) for exposure.
Operational Plans for Safe Handling
Adherence to standardized operational procedures is critical to minimize the risk of exposure to this compound. The following step-by-step guidance should be followed.
1. Engineering Controls:
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
2. Handling Solid this compound (e.g., weighing, aliquoting):
-
Preparation: Before handling the solid compound, ensure all necessary PPE is donned correctly.
-
Weighing: Use a containment balance enclosure or a fume hood to weigh the powder. Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Transfers: Handle the solid material carefully to avoid generating dust. Use spatulas and other tools gently.
-
Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent (e.g., a high-pH detergent solution followed by water) and dispose of all contaminated materials as hazardous waste.
3. Preparing this compound Solutions:
-
Preparation: Don the appropriate PPE for handling liquids, including chemical splash goggles.
-
Dissolving: Add the solid this compound to the solvent slowly and carefully within a fume hood. Avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Storage: Clearly label all solutions with the compound name, concentration, date, and appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, weigh paper, pipette tips, and empty containers, should be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Collection:
-
Use designated, clearly labeled, and sealed hazardous waste containers for all this compound-contaminated materials.
-
For liquid waste, use compatible, leak-proof containers.
3. Disposal Procedure:
-
Dispose of all this compound waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Visualized Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
